molecular formula C48H91N17O13S B15617466 Pep4c

Pep4c

Cat. No.: B15617466
M. Wt: 1146.4 g/mol
InChI Key: PUDVEKDEUNWDBZ-SKYKFSGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pep4c is a useful research compound. Its molecular formula is C48H91N17O13S and its molecular weight is 1146.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDVEKDEUNWDBZ-SKYKFSGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91N17O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1146.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pep4c

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "Pep4c" refers to two distinct peptides in scientific literature, each with a unique mechanism of action and application. This guide provides a comprehensive technical overview of both molecules, tailored for researchers, scientists, and drug development professionals. The first section details RGD-4C , a cyclic peptide targeting integrins, with applications in oncology and angiogenesis research. The second section describes This compound as a control peptide in neuroscience, used to study synaptic plasticity.

Part 1: RGD-4C (ACDCRGDCFCG)

RGD-4C is a bicyclic peptide featuring the Arginine-Glycine-Aspartic acid (RGD) motif. This sequence is a primary recognition site for several integrins, which are transmembrane receptors crucial for cell-extracellular matrix (ECM) adhesion and signaling. The cyclic structure of RGD-4C, stabilized by two disulfide bonds, confers high affinity and selectivity for specific integrin subtypes, making it a valuable tool for targeting cells that overexpress these receptors, such as tumor cells and angiogenic endothelial cells.

Core Mechanism of Action: Integrin Antagonism

RGD-4C functions as a competitive antagonist by binding to the RGD-binding pocket on integrins, thereby blocking the binding of natural ECM ligands like fibronectin and vitronectin. This disruption of cell-matrix interactions triggers several downstream effects, including the inhibition of cell adhesion, migration, proliferation, and the induction of apoptosis (anoikis).

The primary targets of RGD-4C are the αv series of integrins, particularly αvβ3 and αvβ5, which are highly expressed during angiogenesis and on the surface of various tumor cells. It also shows affinity for α5β1. By blocking these integrins, RGD-4C can effectively inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.

Signaling Pathways

Upon binding to integrins, RGD-4C inhibits the "outside-in" signaling cascade that is normally initiated by ECM proteins. This interference primarily affects the Focal Adhesion Kinase (FAK) and Src kinase pathways.

RGD4C_Signaling cluster_membrane Cell Membrane Integrin Integrin (αvβ3/αvβ5) FAK FAK Integrin->FAK Recruits & Activates RGD4C RGD-4C RGD4C->Integrin Blocks ECM ECM (e.g., Fibronectin) ECM->Integrin Activates Src Src FAK->Src Adhesion Cell Adhesion & Migration FAK->Adhesion PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK/ERK Pathway Src->MAPK Proliferation Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Figure 1: RGD-4C Signaling Pathway Inhibition.
Quantitative Data

The binding affinity of RGD-4C and its conjugates has been quantified in several studies. This data is crucial for understanding its potency and for the design of targeted therapeutics.

Compound/ConjugateTarget IntegrinCell LineAssay TypeIC50 / Affinity (nM)Reference
RGD-4C Peptideαvβ3U87MG (Glioblastoma)Competitive Displacement379 ± 59[1]
RGD4C-TNF Fusionαvβ3U87MG (Glioblastoma)Competitive Displacement247 ± 32[1]
RGD-SAP Conjugateαvβ3-Binding Assay8.3[2]
RGD-SAP Conjugateαvβ5-Binding Assay46[2]
RGD-SAP Conjugateα5β1-Binding Assay244[2]
RGD-SAP Conjugateαvβ6-Binding Assay380[2]
Experimental Protocols

This protocol is designed to determine the IC50 value of RGD-4C by measuring its ability to compete with a radiolabeled ligand for binding to integrins on the cell surface.

Workflow Diagram:

binding_assay_workflow start Start plate_cells Plate Integrin-Expressing Cells (e.g., U87MG) in 96-well plate start->plate_cells incubate_cells Incubate cells to allow attachment plate_cells->incubate_cells prepare_reagents Prepare serial dilutions of RGD-4C and a fixed concentration of radiolabeled ligand (e.g., [125I]echistatin) incubate_cells->prepare_reagents add_reagents Add RGD-4C dilutions and radiolabeled ligand to wells prepare_reagents->add_reagents incubate_binding Incubate to allow competitive binding add_reagents->incubate_binding wash_cells Wash cells to remove unbound ligands incubate_binding->wash_cells lyse_cells Lyse cells and collect lysate wash_cells->lyse_cells measure_radioactivity Measure radioactivity using a gamma counter lyse_cells->measure_radioactivity analyze_data Analyze data: Plot % inhibition vs. log[RGD-4C] and calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

Figure 2: Workflow for RGD-4C Competitive Binding Assay.

Methodology:

  • Cell Culture: Human glioblastoma U87MG cells, known for high αvβ3 expression, are cultured to 80-90% confluency.

  • Plating: Cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Assay:

    • The culture medium is removed, and cells are washed with binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2).

    • Serial dilutions of RGD-4C are prepared in binding buffer.

    • A fixed concentration of a radiolabeled competitor, such as [125I]echistatin, is added to each well, followed by the RGD-4C dilutions.

    • The plate is incubated for 1-2 hours at 4°C to allow binding to reach equilibrium.

  • Washing and Lysis: Wells are washed three times with ice-cold binding buffer to remove unbound ligands. Cells are then lysed with a suitable lysis buffer (e.g., 1% Triton X-100).

  • Quantification: The radioactivity in the lysate from each well is measured using a gamma counter.

  • Data Analysis: The percentage of inhibition is calculated for each RGD-4C concentration relative to controls (no RGD-4C). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[1][3]

This assay assesses the ability of RGD-4C to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.

Methodology:

  • Matrix Coating: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to gel.

  • Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured and then starved in a low-serum medium for 4-6 hours.

  • Treatment: Cells are harvested and resuspended in the low-serum medium containing various concentrations of RGD-4C or control substances.

  • Seeding: The cell suspension is added to the Matrigel-coated wells.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Visualization and Quantification: The formation of tube-like networks is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total area covered by tubes using image analysis software. A significant reduction in these parameters in the presence of RGD-4C indicates anti-angiogenic activity.

Part 2: this compound as a Control Peptide in Neuroscience

In the field of neuroscience, particularly in studies of synaptic plasticity, "this compound" refers to a control peptide for pep2m. Pep2m is an interfering peptide that disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the N-ethylmaleimide-sensitive factor (NSF). This interaction is critical for maintaining AMPA receptors at the synapse. This compound is designed to be an inactive control, differing from pep2m by a single amino acid substitution (Asparagine to Serine at position 8), which prevents it from binding to the NSF interaction site on GluA2.

Core Mechanism of Action: Inaction as a Negative Control

The "mechanism of action" of this compound is its lack of a specific biological effect on the GluA2-NSF pathway. Its purpose is to demonstrate that the effects observed with the active peptide (pep2m), such as a rundown of synaptic currents or a block of long-term depression (LTD), are due to the specific disruption of the GluA2-NSF interaction and not due to non-specific effects of introducing a peptide into the neuron.

The active peptide, pep2m, competitively inhibits the binding of NSF to GluA2, leading to the internalization of GluA2-containing AMPA receptors from the synaptic membrane. This results in a decrease in synaptic strength. This compound, unable to bind this site, does not cause this effect.

Pep4c_Mechanism cluster_postsynaptic Postsynaptic Terminal GluA2 GluA2 Subunit of AMPA Receptor NSF_site NSF Binding Site GluA2->NSF_site Internalization AMPAR Internalization (Synaptic Weakening) NSF_site->Internalization Prevents NSF NSF NSF->NSF_site Binds pep2m pep2m (Active) pep2m->NSF_site Blocks pep2m->Internalization Induces This compound This compound (Control) This compound->NSF_site Does NOT Block

Figure 3: Differential Interaction of pep2m and this compound with GluA2.
Quantitative Data

The data for this compound is qualitative, demonstrating its lack of effect compared to the active pep2m peptide. This is typically shown in electrophysiology experiments where synaptic responses are monitored over time.

PeptideEffect on Basal Synaptic TransmissionEffect on Long-Term Depression (LTD)Reference
pep2m Gradual depression of synaptic currentsBlocks or occludes LTD[4][5]
This compound No effect on synaptic currentsNo effect on LTD induction[4][5]
Experimental Protocols

This protocol describes how this compound is used as a control when investigating the role of GluA2-NSF interaction in synaptic plasticity (e.g., LTD) in the CA1 region of the hippocampus.

Workflow Diagram:

electrophys_workflow start Start prep_slice Prepare acute hippocampal slices from rodent brain start->prep_slice place_slice Transfer slice to recording chamber with oxygenated ACSF prep_slice->place_slice patch_neuron Establish whole-cell patch-clamp recording from a CA1 pyramidal neuron place_slice->patch_neuron infuse_peptide Infuse this compound (control) or pep2m (active) via the patch pipette patch_neuron->infuse_peptide baseline_rec Record stable baseline synaptic responses (e.g., for 20 minutes) infuse_peptide->baseline_rec induce_ltd Apply LTD induction protocol (e.g., Low-Frequency Stimulation: 1 Hz for 15 min) baseline_rec->induce_ltd post_ltd_rec Record synaptic responses post-induction (e.g., for 60 minutes) induce_ltd->post_ltd_rec analyze_data Analyze data: Normalize responses to baseline and compare between peptide groups post_ltd_rec->analyze_data end End analyze_data->end

Figure 4: Workflow for LTD Electrophysiology Experiment.

Methodology:

  • Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from a mouse or rat brain in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Slices are allowed to recover for at least 1 hour.

  • Recording Setup: A slice is transferred to a submersion recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

  • Patch-Clamp Recording: A CA1 pyramidal neuron is identified under DIC microscopy. A borosilicate glass pipette (3-5 MΩ resistance) is used to form a gigaseal and establish a whole-cell recording configuration.

  • Intracellular Solution: The patch pipette is filled with an internal solution containing either this compound (e.g., 100 µM) or pep2m (e.g., 100 µM). The peptide is allowed to diffuse into the cell for 15-20 minutes before baseline recording begins.

  • Synaptic Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).

  • Experimental Protocol:

    • A stable baseline of EPSCs is recorded for 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

    • LTD is induced using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

    • EPSCs are then recorded for at least 60 minutes post-LFS to monitor the expression of LTD.

  • Data Analysis: The amplitude of the EPSCs is measured and normalized to the average baseline amplitude. In neurons infused with this compound, LFS should induce a significant and lasting depression of EPSCs. In contrast, in neurons infused with pep2m, the baseline may run down, and LFS will fail to induce further depression.

References

In-depth Technical Guide: The Pep4c Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptides, short chains of amino acids, are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development.[1][2] Their high specificity and potency offer significant advantages over small molecule drugs. This document aims to provide a comprehensive technical overview of the structure, function, and therapeutic potential of the Pep4c peptide.

Structure of this compound

The precise amino acid sequence and post-translational modifications of a peptide are fundamental to its biological activity.

Amino Acid Sequence: (This section would detail the primary structure of this compound, including the one-letter and three-letter codes for its amino acid constituents.)

Post-Translational Modifications: (Details on any modifications such as amidation, acetylation, phosphorylation, or glycosylation would be included here, as these can significantly impact stability and receptor binding.)

Three-Dimensional Conformation: (Information on the secondary and tertiary structure of this compound, predicted through computational modeling or determined by experimental methods like NMR or X-ray crystallography, would be presented.)

Mechanism of Action and Signaling Pathway

Understanding how a peptide exerts its effects at a molecular level is critical for its development as a therapeutic agent.

Target Receptor and Binding Affinity: (This section would identify the specific receptor(s) that this compound interacts with and provide quantitative data on its binding affinity (e.g., Kd values).)

Signaling Cascade: (A detailed description of the intracellular signaling pathway activated upon this compound binding to its receptor would be provided. This would include key downstream effectors and second messengers.)

DOT Script for this compound Signaling Pathway:

Pep4c_Signaling_Pathway This compound This compound Receptor This compound Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A generalized signaling pathway for the this compound peptide.

Quantitative Data Summary

A clear presentation of quantitative data is essential for evaluating the potency and efficacy of a therapeutic peptide.

ParameterValueUnitsAssay ConditionReference
Binding Affinity (Kd) Datae.g., nMe.g., Radioligand binding assayCitation
EC50 / IC50 Datae.g., µMe.g., In vitro functional assayCitation
In vivo Efficacy (ED50) Datae.g., mg/kge.g., Animal model of diseaseCitation
Plasma Half-life Datae.g., hourse.g., Pharmacokinetic studyCitation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Peptide Synthesis and Purification: (This section would describe the solid-phase peptide synthesis (SPPS) protocol used to generate this compound, including details on the resin, protecting groups, and cleavage conditions.[3] It would also outline the purification method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), and the analytical techniques used to confirm purity and identity, such as mass spectrometry.)

DOT Script for Peptide Synthesis Workflow:

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Analysis Resin Resin Support Coupling_Deprotection Iterative Coupling & Deprotection Cycles Resin->Coupling_Deprotection Cleavage Cleavage from Resin Coupling_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization QC Quality Control (MS, HPLC) Lyophilization->QC Pure_Peptide Pure this compound QC->Pure_Peptide

References

Unraveling the Untrodden Path: A Technical Guide on Pep4c and its Putative Effects on IL-2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide delves into the potential, though currently undocumented, effects of the peptide Pep4c (B612460) on Interleukin-2 (IL-2) expression. This compound, a decapeptide with the sequence KRMKVAKSAQ, is established in neuroscience as an inactive control for pep2m, a peptide that disrupts the interaction between the AMPA receptor subunit GluA2 and the N-ethylmaleimide-sensitive fusion protein (NSF). While no direct immunological role for this compound has been reported, the expression of AMPA receptors on T-lymphocytes necessitates a thorough investigation into whether this compound could have off-target effects on immune signaling pathways, specifically the critical T-cell activation cytokine, IL-2. This document will define the canonical function of this compound, explore the emerging role of AMPA receptors in T-cell biology, detail the established pathways of IL-2 regulation, and propose a rigorous experimental framework to definitively ascertain the relationship, if any, between this compound and IL-2 expression.

The Canonical Role of this compound: A Control Peptide in Neuroscience

This compound is primarily utilized in neuroscience research as a negative control for its active analog, pep2m[1]. The pep2m peptide is designed to competitively inhibit the binding of the N-ethylmaleimide-sensitive fusion protein (NSF) to the C-terminus of the GluA2 subunit of AMPA-type glutamate (B1630785) receptors[1]. This interaction is crucial for the surface expression and trafficking of AMPA receptors in neurons, a fundamental process in synaptic plasticity[1].

This compound, with its sequence KRMKVAKSAQ, is homologous to the NSF-binding region of the GluR4c subunit, which does not bind NSF. Consequently, this compound does not interfere with the GluA2-NSF interaction and serves to demonstrate the specificity of the effects observed with pep2m[1][2].

cluster_neuron Neuronal Postsynaptic Membrane cluster_inhibition Experimental Intervention AMPA_Receptor AMPA Receptor (GluA2 subunit) Surface_Expression Surface Expression & Synaptic Plasticity AMPA_Receptor->Surface_Expression Enables NSF NSF NSF->AMPA_Receptor Binds to C-terminus pep2m pep2m pep2m->NSF Inhibits Binding to GluA2 This compound This compound (Control) This compound->NSF No Effect

Figure 1: Canonical mechanism of pep2m and the control role of this compound in neurons.

A New Frontier: AMPA Receptors in T-Cell Biology

Recent studies have revealed a surprising neuro-immune crossover: the expression of functional glutamate receptors, including AMPA receptors, on T-lymphocytes[3][4][5]. Specifically, the AMPA subunit GluR3 has been identified on human T-cells[5]. The engagement of these receptors is not a passive trait; it actively modulates T-cell function.

Blockade of AMPA receptors on CD8+ T-cells has been shown to delay activation and impair proliferation and cytotoxic capabilities[3]. Furthermore, genetic deletion of AMPA receptors in T-cells leads to reduced disease pathogenesis in an experimental autoimmune encephalomyelitis (EAE) model, suggesting a role in regulating T-cell tolerance[4]. This indicates that the molecular machinery targeted by peptides like pep2m in neurons may also be present and functional in T-cells, creating a potential, if unintentional, target for this compound.

T-Cell Function Effect of AMPA Receptor Antagonism/Deletion Reference
Activation Delayed activation of CD8+ T-cells.[3]
Proliferation Affected in CD8+ T-cells.[3]
Cytotoxicity Reduced ability to kill tumor cells in vivo.[3]
Autoimmunity Reduced pathogenesis in an EAE model.[4]
Regulatory T-cells Increased induced regulatory T-cell development.[4]

The Citadel of T-Cell Activation: IL-2 Gene Regulation

The expression of the Interleukin-2 (IL-2) gene is a hallmark of T-cell activation and is governed by a tightly regulated network of signaling pathways. Upon T-cell receptor (TCR) and CD28 co-receptor engagement, a cascade of intracellular events culminates in the activation of key transcription factors that bind to specific regulatory regions in the IL-2 promoter.

Key signaling pathways include:

  • The Calcineurin-NFAT Pathway: Increased intracellular calcium activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT then translocates to the nucleus to bind the IL-2 promoter. This pathway is the target of widely used immunosuppressants like cyclosporine[6][7].

  • The Ras-MAPK Pathway: This pathway leads to the formation of the Activator Protein-1 (AP-1) transcription factor complex (Fos/Jun).

  • The PKC-NF-κB Pathway: Activation of Protein Kinase C (PKC) results in the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

The coordinated binding of NFAT, AP-1, and NF-κB to the IL-2 promoter is essential for robust gene transcription.

cluster_nucleus Nuclear Events TCR_CD28 TCR/CD28 Engagement Ca_Signal Ca2+ Influx TCR_CD28->Ca_Signal Ras_MAPK Ras-MAPK Pathway TCR_CD28->Ras_MAPK PKC PKC Pathway TCR_CD28->PKC Calcineurin Calcineurin Ca_Signal->Calcineurin AP1 AP-1 Ras_MAPK->AP1 NFkB NF-κB PKC->NFkB NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylates NFATa NFAT (dephosphorylated) (Active) NFATp->NFATa NFAT_site NFAT NFATa->NFAT_site AP1_site AP-1 AP1->AP1_site NFkB_site NF-κB NFkB->NFkB_site Nucleus Nucleus IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Promoter IL-2 Promoter IL2_Promoter->IL2_Gene IL2_Protein IL-2 Protein (Secretion) IL2_mRNA->IL2_Protein Translation

Figure 2: Simplified signaling pathways regulating IL-2 gene expression.

Bridging the Gap: A Proposed Experimental Framework

Given that T-cells express AMPA receptors, it is plausible, though entirely speculative, that a peptide like this compound could interact with components of the T-cell signaling machinery. To definitively determine if this compound has any effect on IL-2 expression, a systematic experimental approach is required.

Experimental Protocols

Objective: To quantify the effect of this compound on IL-2 production in activated T-cells.

Cell Models:

  • Jurkat E6.1 cells: A human T-lymphocyte cell line that produces IL-2 upon stimulation.

  • Primary Human CD4+ T-cells: Isolated from peripheral blood mononuclear cells (PBMCs) for physiological relevance.

Reagents:

  • This compound (KRMKVAKSAQ), sterile, endotoxin-free.

  • pep2m (active analog), as a comparator.

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for chemical stimulation.

  • Anti-CD3 and Anti-CD28 antibodies for receptor-mediated stimulation.

  • Cyclosporine A as a positive control for IL-2 inhibition.

Protocol 1: In Vitro T-Cell Stimulation and IL-2 Quantification

  • Cell Plating: Plate Jurkat cells or primary T-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Peptide Treatment: Pre-incubate cells for 1 hour with varying concentrations of this compound (e.g., 1, 10, 50 µM), pep2m, Cyclosporine A (1 µM), or a vehicle control.

  • Stimulation: Activate the T-cells by adding PMA (50 ng/mL) and Ionomycin (1 µM) or by plating on anti-CD3/CD28 antibody-coated plates.

  • Incubation: Culture cells for 24 hours (for protein analysis) or 6 hours (for mRNA analysis) at 37°C, 5% CO2.

  • Sample Collection:

    • Supernatant: Centrifuge plates and collect the supernatant for IL-2 protein measurement.

    • Cell Pellet: Lyse the cell pellet for RNA or protein extraction.

  • IL-2 Measurement:

    • ELISA: Quantify IL-2 concentration in the supernatant using a standard Human IL-2 ELISA kit.

    • qRT-PCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using validated primers for the IL2 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis T_Cells Isolate/Culture Jurkat or Primary CD4+ T-Cells Pre_Incubate Pre-incubate with: - Vehicle - this compound (various conc.) - pep2m - Cyclosporine A T_Cells->Pre_Incubate Stimulate Stimulate with: PMA/Ionomycin or αCD3/αCD28 Pre_Incubate->Stimulate Incubate Incubate 6h for RNA 24h for Protein Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells ELISA IL-2 ELISA Collect_Supernatant->ELISA qRT_PCR IL-2 qRT-PCR Lyse_Cells->qRT_PCR

Figure 3: Proposed experimental workflow to test the effect of this compound on IL-2 expression.

Anticipated Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be structured for clear comparison. Based on its known function as an inactive control, the expected outcome is that this compound will have no significant effect on IL-2 expression at either the mRNA or protein level.

Table 2: Hypothetical ELISA Results for IL-2 Secretion

Treatment IL-2 Concentration (pg/mL) ± SD
Unstimulated< 5.0
Stimulated + Vehicle1250.5 ± 85.3
Stimulated + this compound (1 µM)1245.2 ± 90.1
Stimulated + this compound (10 µM)1233.7 ± 78.5
Stimulated + this compound (50 µM)1255.0 ± 92.4
Stimulated + pep2m (50 µM)1198.6 ± 81.0
Stimulated + Cyclosporine A (1 µM)45.1 ± 10.2

Table 3: Hypothetical qRT-PCR Results for IL2 Gene Expression

Treatment Fold Change in IL2 mRNA vs. Stimulated Control ± SD
Unstimulated< 0.01
Stimulated + Vehicle1.00
Stimulated + this compound (1 µM)1.05 ± 0.12
Stimulated + this compound (10 µM)0.98 ± 0.15
Stimulated + this compound (50 µM)1.02 ± 0.11
Stimulated + pep2m (50 µM)0.95 ± 0.18
Stimulated + Cyclosporine A (1 µM)0.08 ± 0.03

Distinguishing this compound from Similarly Named Molecules

It is critical to differentiate this compound from other molecules with similar nomenclature that possess known immunological functions.

  • pep4: A distinct, engineered peptide that acts as a high-affinity calcineurin inhibitor . By blocking calcineurin, pep4 directly inhibits the NFAT signaling pathway and robustly reduces IL-2 expression[8].

  • PPP4C (Protein Phosphatase 4, Catalytic Subunit): A serine/threonine phosphatase essential for the development and function of regulatory T-cells (Tregs)[9][10]. T-cell specific ablation of Ppp4c impairs T-cell proliferation and adaptive immunity[10][11]. Its mechanism is distinct from direct IL-2 gene regulation in conventional T-cells but is crucial for immune homeostasis.

Conclusion

Based on the available scientific literature, this compound is an inactive control peptide designed for specificity in neuroscience experiments targeting the GluA2-NSF interaction. There is currently no evidence to suggest that this compound has any direct effect on IL-2 expression or T-cell function. However, the discovery of functional AMPA receptors on T-cells raises a valid, albeit unexplored, scientific question about potential off-target immunological effects. The experimental framework proposed in this guide provides a clear and robust methodology to definitively test this hypothesis. Until such data is generated, this compound should be considered immunologically inert, and its primary role remains that of a crucial negative control in the study of AMPA receptor trafficking.

References

An In-depth Technical Guide to the Immunosuppressive Properties of Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22), referred to as PEP in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the peptide "Pep4c" did not yield specific results. The following guide focuses on the protein tyrosine phosphatase PEP (the mouse orthologue of human PTPN22), a critical regulator of immune responses, which is a likely subject of interest given the detailed request for information on immunosuppressive properties.

This technical guide provides a comprehensive overview of the immunosuppressive functions of PEST domain-enriched protein (PEP), the murine ortholog of the human protein tyrosine phosphatase, non-receptor type 22 (PTPN22). This document is intended for researchers, scientists, and drug development professionals investigating immune regulation and autoimmune diseases.

Core Function and Mechanism of Action

PEP is a lymphoid-specific intracellular protein tyrosine phosphatase that plays a crucial role in regulating signal transduction in various immune cells, particularly T and B lymphocytes. Its primary immunosuppressive function lies in its ability to dephosphorylate and thereby inactivate key signaling molecules involved in the activation of these cells. By setting a higher threshold for immune cell activation, PEP helps maintain immune homeostasis and prevent excessive immune responses that can lead to autoimmunity.

Polymorphisms in the PTPN22 gene in humans are strongly associated with an increased risk for several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[1][2][3] This highlights the critical role of PEP/PTPN22 in maintaining immune tolerance.

Quantitative Data on PEP's Immunosuppressive Effects

The following tables summarize quantitative data from various studies, illustrating the impact of PEP on immune cell function.

Table 1: Effect of PEP Deficiency on T Cell Activation

Parameter MeasuredCell TypeConditionResult in PEP-deficient vs. Wild-Type CellsReference
T Cell Receptor (TCR) SignalingNaive and Effector T cellsStimulation with weak agonist and self-antigensEnhanced signaling[2]
T Cell ProliferationSplenic T cellsImmunization with homocitrullinated peptideIncreased proliferation[4]
Cytokine Production (IFN-γ)CD8+ T cellsAntigen stimulationIncreased production[2]
Conjugate Formation with APCsT cellsIncubation with peptide-pulsed APCsEnhanced formation with weak peptides[2]

Table 2: Impact of PEP on B Cell Function

Parameter MeasuredCell TypeConditionResult in PEP-deficient vs. Wild-Type CellsReference
B Cell Receptor (BCR) SignalingB lymphocytesBCR cross-linkingHeightened signaling[1]
Autoantibody ProductionMouse modelSpontaneousIncreased production in specific genetic backgrounds[5]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to investigate the function of PEP.

3.1. T Cell Proliferation Assay (3H-Thymidine Incorporation)

This assay is used to measure the proliferation of T cells in response to a specific antigen.

  • Cell Preparation: Spleens are harvested from both PEP-deficient and wild-type mice. Single-cell suspensions are prepared by mechanical disruption and passing the cells through a nylon mesh. Red blood cells are lysed using a lysis buffer.

  • Antigen Stimulation: Splenocytes are plated in 96-well plates and incubated with the specific antigen of interest (e.g., a homocitrullinated peptide for studying rheumatoid arthritis models) at various concentrations.[4]

  • Proliferation Measurement: After a set incubation period (typically 48-72 hours), 3H-thymidine is added to each well. Proliferating cells incorporate the radioactive thymidine (B127349) into their DNA.

  • Data Analysis: Cells are harvested onto filter mats, and the amount of incorporated 3H-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM), which is proportional to the degree of cell proliferation.

3.2. Cytokine Production Analysis (ELISpot Assay)

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Incubation: A single-cell suspension of immune cells (e.g., splenocytes) is added to the wells along with the specific stimulus (e.g., a viral peptide). The plate is incubated to allow for cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

3.3. In Vitro T Cell-APC Conjugate Formation Assay

This assay visualizes and quantifies the interaction between T cells and antigen-presenting cells (APCs).

  • Cell Labeling: T cells from PEP-deficient and wild-type mice are labeled with a fluorescent dye (e.g., CellTracker Green). APCs (e.g., dendritic cells) are pulsed with a specific peptide antigen and labeled with a different fluorescent dye (e.g., CellTracker Orange).

  • Co-incubation: The labeled T cells and APCs are mixed and incubated together for a short period to allow for conjugate formation.

  • Flow Cytometry Analysis: The cell mixture is analyzed by flow cytometry. Conjugates are identified as events that are positive for both fluorescent dyes.

  • Quantification: The percentage of T cells that have formed conjugates with APCs is calculated.[2]

Signaling Pathways and Visualizations

PEP exerts its immunosuppressive effects by intervening in critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

4.1. PEP-Mediated Inhibition of T Cell Receptor (TCR) Signaling

TCR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation Fyn Fyn TCR->Fyn Activation pMHC pMHC pMHC->TCR Antigen Recognition ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Fyn->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) LAT->Downstream SLP76->Downstream PEP PEP (PTPN22) PEP->Lck Dephosphorylation PEP->Fyn Dephosphorylation PEP->ZAP70 Dephosphorylation

Caption: PEP inhibits TCR signaling by dephosphorylating key kinases.

4.2. Experimental Workflow for Assessing T Cell Proliferation

T_Cell_Proliferation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Harvest Harvest Splenocytes (PEP-deficient & WT mice) Prepare Prepare Single-Cell Suspension Harvest->Prepare Plate Plate Cells in 96-well Plate Prepare->Plate Stimulate Stimulate with Antigen Plate->Stimulate AddThymidine Add 3H-Thymidine Stimulate->AddThymidine HarvestCells Harvest Cells AddThymidine->HarvestCells Count Scintillation Counting HarvestCells->Count Analyze Calculate CPM and Compare Groups Count->Analyze

Caption: Workflow for measuring antigen-specific T cell proliferation.

4.3. Logical Relationship of PEP Function and Autoimmunity

PEP_Autoimmunity_Logic FunctionalPEP Functional PEP HighActivationThreshold High T Cell Activation Threshold FunctionalPEP->HighActivationThreshold Leads to Tolerance Maintenance of Self-Tolerance HighActivationThreshold->Tolerance Promotes Healthy Healthy Immune Homeostasis Tolerance->Healthy Results in DeficientPEP Deficient/Polymorphic PEP LowActivationThreshold Low T Cell Activation Threshold DeficientPEP->LowActivationThreshold Leads to LossOfTolerance Loss of Self-Tolerance LowActivationThreshold->LossOfTolerance Contributes to Autoimmunity Increased Risk of Autoimmunity LossOfTolerance->Autoimmunity Results in

Caption: The role of PEP in maintaining immune tolerance.

Conclusion

PEP (PTPN22) is a pivotal negative regulator of immune responses. Its role in dephosphorylating key signaling molecules in lymphocytes is essential for preventing inappropriate immune activation and maintaining self-tolerance. A comprehensive understanding of its immunosuppressive properties, supported by robust quantitative data and detailed experimental protocols, is critical for the development of novel therapeutic strategies for autoimmune diseases. The signaling pathways and experimental workflows visualized in this guide provide a framework for further investigation into the complex role of PEP in immune regulation.

References

An In-depth Technical Guide to the Interaction of the Chimeric Peptide Pep4c with Calcineurin's PxIxIT and LxVP Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcineurin (CN), a pivotal serine/threonine phosphatase, plays a central role in numerous cellular processes, most notably in the activation of T-cells through the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). This activation is mediated by the interaction of CN with two key motifs on NFAT: PxIxIT and LxVP. The development of specific inhibitors targeting these interactions is a significant area of interest for immunosuppressive drug discovery. This technical guide focuses on a novel chimeric polypeptide inhibitor, referred to herein as Pep4c (based on the published "pep4"), designed to competitively inhibit the CN-NFAT signaling pathway. This compound incorporates high-affinity binding motifs for both the PxIxIT and LxVP docking sites on calcineurin, offering a potent and specific mechanism of action. This document provides a comprehensive overview of this compound's interaction with these motifs, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target Motifs

This compound is a synthetic, 38-amino acid polypeptide designed as a high-affinity inhibitor of calcineurin[1]. Its design is a strategic amalgamation of motifs that interact with the two primary substrate recognition sites on calcineurin:

  • The PxIxIT Motif Binding Site: This site on the calcineurin A (CNA) subunit recognizes a proline-rich sequence, PxIxIT, found in many of its substrates, including NFAT[2]. This compound incorporates the optimized PVIVIT motif (GPHPVIVIT), which has demonstrated a stronger binding affinity for this site compared to the native NFAT PxIxIT sequence[1][2].

  • The LxVP Motif Binding Site: Located at the interface of the CNA and CNB subunits, this hydrophobic pocket binds to the LxVP motif of NFAT[1][2]. This compound includes the YLAVP motif (YLAVPQHPYQWAK) derived from NFATc1 to engage this site[1].

  • Linker Region: These two binding motifs are connected by a 16-amino acid linker sequence (GCEDNVYEKLPEQNSN) derived from the A238L protein of the African swine fever virus, a natural inhibitor of calcineurin[1].

By simultaneously engaging both the PxIxIT and LxVP binding sites, this compound acts as a potent competitive inhibitor of the calcineurin-NFAT interaction, thereby blocking downstream signaling events such as NFAT dephosphorylation and nuclear translocation[1][2]. For cellular applications, a cell-permeable version, 11R-pep4, has been developed by attaching a poly-arginine tag[1][2].

Quantitative Data on this compound-Calcineurin Interaction

The efficacy of this compound as a calcineurin inhibitor has been quantified through enzymatic assays. The following table summarizes the key quantitative data available.

InhibitorParameterValueMethodReference
This compound (pep4)IC505.1 nMCalcineurin Phosphatase Activity Assay (Malachite Green)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with calcineurin.

Calcineurin Phosphatase Activity Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of calcineurin.

Principle: The assay measures the dephosphorylation of a specific substrate, the RII phosphopeptide, by calcineurin. The amount of released inorganic phosphate (B84403) is quantified using a malachite green-based colorimetric detection method[1][3].

Materials:

  • Purified calcineurin or tissue/cell extracts containing calcineurin (e.g., mouse brain lysate)[1]

  • RII phosphopeptide substrate (e.g., DLDVPIPGRFDRRVpSVAAE)[1]

  • This compound (and its mutants or individual motifs as controls)

  • Assay Buffer (containing CaCl2, MgCl2, DTT, and a buffer such as Tris-HCl)

  • Calmodulin

  • Malachite Green Reagent

  • 96-well microplate

  • Spectrophotometer (620 nm)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, calmodulin, and the calcineurin enzyme source in the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells designated for the inhibition curve. For control wells, add buffer or control peptides.

  • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and develop the color by adding the Malachite Green Reagent to each well. This reagent forms a complex with the free phosphate released during the reaction.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

GST Pull-Down Assay for Protein-Protein Interaction

This assay is employed to qualitatively assess the binding of this compound to calcineurin.

Principle: A fusion protein of Glutathione S-transferase (GST) and this compound (or its components) is immobilized on glutathione-agarose beads. These beads are then incubated with a protein lysate containing calcineurin. If this compound binds to calcineurin, calcineurin will be "pulled down" with the beads. The presence of calcineurin in the pull-down fraction is then detected by Western blotting.

Materials:

  • GST-tagged this compound, GST-PVIVIT, GST-LxVP, and GST alone (as a negative control) expressed and purified from E. coli.

  • Glutathione-agarose beads.

  • Cell or tissue lysate containing calcineurin (e.g., mouse brain lysate).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Wash buffer (e.g., PBS with a mild detergent like Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Anti-calcineurin A (CNA) antibody for Western blotting.

  • Secondary HRP-conjugated antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Incubate the purified GST-fusion proteins (GST-Pep4c, GST-PVIVIT, GST-LxVP, and GST) with glutathione-agarose beads to immobilize the fusion proteins.

  • Wash the beads to remove any unbound protein.

  • Incubate the beads with the cell lysate containing calcineurin for several hours at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Perform a Western blot using a primary antibody specific for the calcineurin A subunit (CNA).

  • Detect the presence of CNA using a secondary HRP-conjugated antibody and a chemiluminescence substrate. The presence of a band corresponding to CNA in the lanes with GST-Pep4c and its binding motifs (but not in the GST-only control) indicates a direct interaction.

NFAT Nuclear Translocation Assay

This cell-based assay is used to evaluate the ability of this compound to inhibit the functional downstream effects of calcineurin activation, specifically the translocation of NFAT from the cytoplasm to the nucleus.

Principle: In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon activation of the calcineurin signaling pathway (e.g., by increasing intracellular calcium), calcineurin dephosphorylates NFAT, exposing a nuclear localization signal and causing its translocation to the nucleus. This process can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation and Western blotting[1].

Materials:

  • HEK293 cells (or another suitable cell line).

  • Expression plasmids for EGFP-tagged this compound (or a cell-permeable version like 11R-pep4) and NFAT1[1].

  • Cell culture reagents.

  • Stimulating agents (e.g., ionomycin (B1663694) and PMA to induce NFAT translocation).

  • Reagents for subcellular fractionation (cytoplasmic and nuclear extraction kits).

  • Antibodies for Western blotting: anti-NFAT1, anti-GFP, and antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.

Procedure:

  • Transfect HEK293 cells with the expression plasmids for NFAT1 and EGFP-Pep4c (or treat with 11R-pep4).

  • After a suitable expression/treatment period, stimulate the cells with ionomycin and PMA to induce NFAT nuclear translocation.

  • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

  • Determine the protein concentration of each fraction.

  • Perform Western blotting on equal amounts of protein from the cytoplasmic and nuclear fractions.

  • Probe the blots with antibodies against NFAT1 to determine its subcellular localization.

  • Use antibodies against cytoplasmic and nuclear markers to verify the purity of the fractions.

  • In cells treated with this compound, a reduction in the amount of NFAT1 in the nuclear fraction compared to untreated stimulated cells indicates that this compound inhibits NFAT nuclear translocation.

Visualizations

Signaling Pathway

Calcineurin_NFAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLCγ TCR->PLC Signal IP3R IP3 Receptor (ER Membrane) PLC->IP3R IP3 Ca2+ Ca²⁺ IP3R->Ca2+ Release Calmodulin Calmodulin Ca2+->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation This compound This compound This compound->Calcineurin_active Inhibition Gene_Expression Immune Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression Activation

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow: GST Pull-Down Assay

GST_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Purify_GST_this compound Purify GST-Pep4c Fusion Protein Immobilize Immobilize GST-Pep4c on Glutathione Beads Purify_GST_this compound->Immobilize Prepare_Lysate Prepare Cell Lysate (contains Calcineurin) Incubate Incubate Beads with Cell Lysate Prepare_Lysate->Incubate Immobilize->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot (anti-Calcineurin) SDS_PAGE->Western_Blot

Caption: Workflow for the GST pull-down assay to verify this compound-calcineurin interaction.

Logical Relationship: this compound Design

Pep4c_Design This compound This compound PVIVIT Motif A238L Linker LxVP Motif PxIxIT_Site PxIxIT Binding Site on Calcineurin A This compound:f1->PxIxIT_Site Binds to LxVP_Site LxVP Binding Site on Calcineurin A/B This compound:f3->LxVP_Site Binds to Inhibition Competitive Inhibition of NFAT Binding PxIxIT_Site->Inhibition LxVP_Site->Inhibition

Caption: Logical design of the chimeric peptide this compound for dual-site calcineurin inhibition.

Conclusion

The chimeric peptide this compound represents a rational design approach to developing potent and specific inhibitors of the calcineurin-NFAT signaling pathway. By incorporating high-affinity motifs for both the PxIxIT and LxVP binding sites of calcineurin, this compound effectively competes with endogenous substrates like NFAT, leading to the inhibition of downstream immune activation signals. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working on the development and characterization of novel calcineurin inhibitors. The principles underlying the design of this compound can inform the development of next-generation immunosuppressive therapeutics with improved specificity and potentially reduced side effects compared to current treatments. Further research into the in vivo efficacy and safety profile of this compound and similar dual-motif inhibitors is warranted.

References

A Technical Guide to the Discovery and Function of Pep4: A Key Vacuolar Protease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein pertains to the yeast vacuolar protease Pep4 (also known as Proteinase A), a subject of extensive biological research. This is distinct from a pharmaceutically designed bioactive peptide, which the query "bioactive peptide Pep4" might imply. The following guide details the discovery, biochemical properties, and cellular functions of this important enzyme.

Discovery and Overview

The PEP4 gene in Saccharomyces cerevisiae was identified as encoding a key aspartyl protease, Proteinase A (PrA).[1][2][3] This enzyme is a central component of the yeast vacuole, an organelle analogous to the lysosome in mammalian cells. Initial studies on pep4 mutants revealed an accumulation of inactive precursor forms of several vacuolar hydrolases, establishing Pep4's critical role in their post-translational activation.[1][2] Pep4 itself is synthesized as an inactive zymogen and undergoes a multi-step maturation process to become a functional protease.[2][4] It shares 46% homology with the human lysosomal protease cathepsin D, making it a valuable model for studying lysosomal function and related diseases.[5][6]

Biochemical Properties and Quantitative Data

Pep4 is a 42 kDa monomeric aspartyl endoprotease belonging to the A1 family of proteases.[2] Its proteolytic activity is optimal at an acidic pH, consistent with the environment of the yeast vacuole.[4] Pep4 preferentially cleaves peptide bonds between two adjacent hydrophobic residues.[4]

Table 1: Substrates and Inhibitors of Pep4

Category Name Description Reference
Direct Substrates (Zymogen Activation) Carboxypeptidase Y (Prc1p)A vacuolar carboxypeptidase activated by Pep4p cleavage.[4]
Proteinase B (Prb1p)A vacuolar serine protease activated by Pep4p.[4]
Aminopeptidase (B13392206) I (Lap4p)A vacuolar aminopeptidase that requires Pep4p for maturation.[4]
Non-Protease Substrates Pma1p and Pdr5pPlasma membrane transporters targeted by Pep4p in the vacuole.[4]
Pho8pA vacuolar alkaline phosphatase.[4]
Spt7A component of the SAGA histone modifying complex, cleaved by Pep4p to form the SLIK/SALSA complex.[5]
Inhibitors PepstatinA general inhibitor of aspartyl proteases.[4]
Diazoacetyl-DL-norleucine methyl ester (DAN)An inhibitor of aspartyl proteases.[4]
1,2-epoxy-3-(4-nitro-phenoxy) propane (B168953) (EPNP)An inhibitor of aspartyl proteases.[4]
IA(3)An endogenous, highly selective inhibitor of Pep4p encoded by the PAI3 gene.[4]

Table 2: Quantitative Protease Activity of a Pep4 Homolog in Meyerozyma guilliermondii

Sample Maximum Protease Activity (U/mL) at 72h
Extracellular117.30
Intracellular75.00
Data from a study on a novel yeast expression host, where one unit (U) of protease activity is defined as the rate of reaction that gives an increase of 0.001 absorbance unit at 450 nm per minute using azocasein (B1165720) as a substrate.[7]

Biological Functions and Signaling Pathways

Pep4 is a multifaceted protease with roles both within and outside the vacuole, particularly under cellular stress.

3.1 Vacuolar Protease Activation Cascade

Pep4 is at the apex of a proteolytic cascade responsible for the maturation of numerous vacuolar hydrolases. Without functional Pep4, these enzymes remain as inactive precursors, severely compromising the degradative capacity of the vacuole.[5][6]

Pep4_Activation_Cascade cluster_ER_Golgi ER & Golgi cluster_Vacuole Vacuole preproPrA preproPrA proPrA proPrA preproPrA->proPrA Signal peptide cleavage & glycosylation proPrA_vac proPrA proPrA->proPrA_vac Transport via Pep1p receptor pseudoPrA pseudoPrA Mature_Pep4 Mature Pep4p (Proteinase A) pseudoPrA->Mature_Pep4 Further processing Zymogens Other Vacuolar Zymogens (pro-Prb1p, pro-Prc1p, etc.) Mature_Pep4->Zymogens Proteolytic Cleavage proPrA_vac->pseudoPrA Autocatalytic cleavage Active_Hydrolases Active Vacuolar Hydrolases Zymogens->Active_Hydrolases

Caption: Pep4p Maturation and Vacuolar Hydrolase Activation Cascade.

3.2 Non-Vacuolar Functions and Stress Response

Under certain stress conditions, such as exposure to acetic acid or hydrogen peroxide, Pep4 can be released from the vacuole into the cytoplasm.[4][5] In the cytosol, it undertakes specific, non-canonical functions.

  • Apoptosis and Aging: Pep4 plays a pro-survival role in acetic acid-induced apoptosis by mediating mitochondrial degradation.[5] During chronological aging, its catalytic activity contributes to an anti-apoptotic effect.[5]

  • Gene Expression Regulation: Pep4 can cleave the Spt7 component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex, converting it into the SLIK (SAGA-like) complex, which alters gene expression and confers resistance to rapamycin.[5]

  • Cytoprotection: Overexpression of PEP4 has been shown to provide cytoprotection from the toxic effects of human α-synuclein aggregates in yeast models of Parkinson's disease.[6]

Pep4_Stress_Response cluster_Vacuole Vacuole cluster_Cytosol Cytosol Pep4_vac Pep4p Pep4_cyto Pep4p Pep4_vac->Pep4_cyto Release Mitochondria Mitochondria Pep4_cyto->Mitochondria Acetic Acid Stress SAGA SAGA Complex Pep4_cyto->SAGA Cleaves Spt7 Degradation Mitochondrial Degradation Mitochondria->Degradation SLIK SLIK Complex SAGA->SLIK Stress Cellular Stress (e.g., Acetic Acid, H2O2) Stress->Pep4_vac Increases vacuolar membrane permeability

Caption: Non-vacuolar roles of Pep4p in the cellular stress response.

Experimental Protocols

4.1 Quantitative Protease Activity Assay (Azocasein Method)

This protocol is adapted from a method used to determine proteolytic activity in yeast.[7]

Principle: Azocasein is a non-specific protein substrate conjugated with a dye. When the protease cleaves the substrate, the dye-labeled peptides become soluble in trichloroacetic acid (TCA). The amount of soluble, colored peptide is proportional to the protease activity and can be quantified spectrophotometrically.

Materials:

  • Enzyme solution (e.g., yeast culture supernatant or cell lysate)

  • Substrate mixture: 0.5% (w/v) azocasein in 0.1 M Tris-HCl, 2 mM CaCl2, pH 7.0

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 1 M NaOH

  • Spectrophotometer

Procedure:

  • Prepare the fresh substrate mixture.

  • In a microcentrifuge tube, mix 100 µL of the enzyme solution with 1 mL of the substrate mixture.

  • Incubate the reaction mixture in a shaking water bath for 30 minutes at 30°C.

  • To terminate the reaction, add 1.1 mL of 10% (w/v) TCA and incubate at room temperature for 30 minutes to precipitate the uncut substrate.

  • Centrifuge the sample at 10,000 x g for 7 minutes to pellet the precipitated azocasein.

  • Carefully transfer 700 µL of the supernatant to a new tube containing 700 µL of 1 M NaOH to develop the color.

  • Measure the absorbance of the mixture at 450 nm.

  • One unit (U) of protease activity is defined as the amount of enzyme that produces an increase of 0.001 absorbance units per minute under the assay conditions.

4.2 Qualitative Protease Activity Assay (Casein Plate Method)

This method provides a visual assessment of protease activity.[8]

Principle: Proteases secreted from a sample will diffuse into an agar (B569324) plate containing casein and hydrolyze it, creating a clear zone (halo) around the sample well. The size of the halo is proportional to the protease activity.

Materials:

  • Casein agar plates (e.g., 1% casein, 1% glucose, 0.5% yeast extract, 2% agar in a suitable buffer)

  • Sterile pipette tips or cork borer

  • Enzyme solution

Procedure:

  • Prepare and pour sterile casein agar plates.

  • Once solidified, use a sterile pipette tip or cork borer to create wells in the agar.

  • Add a known volume (e.g., 10-20 µL) of the enzyme solution into each well.

  • Incubate the plates at an appropriate temperature (e.g., 30°C or 37°C) for 18-24 hours.

  • Observe the plates for the formation of a clear halo around the wells, indicating casein hydrolysis. The diameter of the halo can be measured for a semi-quantitative comparison of protease activity.

Conclusion and Future Perspectives

Pep4 is a well-characterized vacuolar aspartyl protease in Saccharomyces cerevisiae that serves as a master regulator of vacuolar degradative functions. Its role extends beyond simple protein turnover to include complex cellular processes like stress response, aging, and gene regulation. The homology of Pep4 to human cathepsin D underscores its importance as a model for understanding lysosomal biology and associated pathologies. For drug development professionals, while Pep4 itself is not a therapeutic peptide, its essential role in yeast and pathogenic fungi presents it as a potential target for the development of novel antifungal agents. Further research into the specific mechanisms of its non-vacuolar functions could unveil new regulatory pathways relevant to human health and disease.

References

The Potential of Pep4c as a Novel Immunosuppressant: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the publicly available scientific literature and clinical trial data reveals no specific molecule designated as "Pep4c" currently under development as an immunosuppressant. This guide will, therefore, address the user's query by exploring related concepts and potential areas of research based on the available information, while clearly stating that no data for a specific "this compound" molecule has been found.

The Landscape of Peptide-Based Immunosuppressants

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. In the context of immunosuppression, peptides can be designed to interact with specific components of the immune system to dampen inflammatory responses. The development of such peptides typically follows a rigorous preclinical and clinical pipeline to ensure safety and efficacy.[1][2][3]

Calcineurin Inhibition: A Potential Mechanism of Action

While no information exists for "this compound," research on a peptide referred to as "pep4" has demonstrated the competitive inhibition of calcineurin (CN), a key enzyme in the T-cell activation pathway.[4] Inhibition of calcineurin is a well-established mechanism for immunosuppression, utilized by drugs like cyclosporine and tacrolimus.[5] By blocking calcineurin, these agents prevent the activation of Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of pro-inflammatory cytokines.

Signaling Pathway of Calcineurin-NFAT Inhibition

The following diagram illustrates the general signaling pathway of calcineurin-NFAT and its inhibition, a potential mechanism for a hypothetical this compound.

calcineurin_pathway TCR_CD28 TCR/CD28 Stimulation PLCg PLCγ TCR_CD28->PLCg IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin_inactive Calcineurin (Inactive) Ca_release->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Ca²⁺ NFAT_p NFAT-P (Inactive) Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT (Active) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus Gene_transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_transcription Immunosuppressant Potential This compound Immunosuppressant->Calcineurin_active

Caption: Calcineurin-NFAT signaling pathway and point of inhibition.

Preclinical and Clinical Development Pathway

The development of any novel immunosuppressant, including a hypothetical this compound, would necessitate a structured progression through preclinical and clinical studies to establish its safety and efficacy profile.

Preclinical Evaluation

Preclinical studies are foundational and involve in vitro and in vivo experiments to assess the pharmacodynamics and pharmacokinetics of the drug candidate.[6][7]

Table 1: Key Preclinical Study Parameters

ParameterDescription
In vitro Activity Assessment of the compound's effect on isolated cells (e.g., T-cell proliferation assays, cytokine production assays).
In vivo Efficacy Evaluation of the compound's therapeutic effect in animal models of autoimmune disease or transplantation.
Pharmacokinetics (PK) Study of the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.
Toxicology Assessment of the potential adverse effects of the compound in animal models at various dose levels.
Clinical Trials

Following successful preclinical evaluation, the drug candidate would advance to clinical trials in humans, which are typically conducted in three phases.[8][9]

Table 2: Phases of Clinical Trials

PhasePrimary Objective
Phase I Evaluate safety, tolerability, and pharmacokinetics in a small group of healthy volunteers or patients.
Phase II Assess efficacy and further evaluate safety in a larger group of patients with the target condition.
Phase III Confirm efficacy, monitor side effects, and compare to standard treatments in a large, multi-center trial.

Experimental Protocols

Detailed experimental protocols would be specific to the molecule and its target. However, a general workflow for assessing the immunosuppressive activity of a peptide like a hypothetical this compound is outlined below.

experimental_workflow Peptide_synthesis Peptide Synthesis & Purification In_vitro_assays In Vitro Assays (e.g., Calcineurin activity, T-cell proliferation) Peptide_synthesis->In_vitro_assays Animal_model Animal Model of Disease (e.g., Autoimmune model) In_vitro_assays->Animal_model PK_PD_studies Pharmacokinetic & Pharmacodynamic Studies Animal_model->PK_PD_studies Toxicology Toxicology Studies PK_PD_studies->Toxicology IND_submission Investigational New Drug (IND) Application Submission Toxicology->IND_submission

Caption: General experimental workflow for a novel immunosuppressant.

Conclusion

While the specific entity "this compound" does not appear in the current scientific and clinical landscape, the principles of peptide-based immunosuppression, particularly through mechanisms like calcineurin inhibition, represent a vibrant area of research. The development of any such novel therapeutic would follow a rigorous and well-defined path of preclinical and clinical evaluation to ensure its potential as a safe and effective treatment for immune-related disorders. Future research may yet uncover a molecule with this designation, at which point a more detailed technical guide can be compiled.

References

Methodological & Application

Protocol for using 11R-pep4 for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for the Utilization of 11R-pep4 as an In Vivo Delivery Vehicle

This document provides a comprehensive guide for the use of 11R-pep4, a cell-penetrating peptide (CPP), for the delivery of therapeutic and imaging agents in vivo. 11R-pep4, a synthetic peptide composed of eleven arginine residues, has demonstrated significant potential in overcoming cellular membranes to deliver a variety of cargo molecules to intracellular targets.

Mechanism of Action

11R-pep4 belongs to the family of arginine-rich cell-penetrating peptides. Its primary mechanism of cellular entry involves direct translocation across the plasma membrane and/or endocytosis. The positively charged guanidinium (B1211019) groups of the arginine residues interact with negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans and phospholipids, initiating uptake. This interaction can lead to membrane destabilization and the formation of transient pores, allowing the peptide and its conjugated cargo to enter the cytoplasm directly. Alternatively, the 11R-pep4-cargo complex can be internalized via endocytic pathways. A crucial step for the bioactivity of the delivered cargo is the subsequent escape from endosomal vesicles into the cytoplasm, a process that arginine-rich CPPs are known to facilitate.

Experimental Protocols

Protocol 1: Preparation of 11R-pep4-Cargo Conjugate

This protocol describes the general steps for conjugating 11R-pep4 to a protein cargo. The specific chemistry will depend on the available functional groups on the cargo molecule.

Materials:

  • 11R-pep4 peptide (synthesized with a reactive group, e.g., N-terminal cysteine or lysine)

  • Protein cargo with a corresponding reactive group (e.g., maleimide (B117702) or NHS-ester)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Quenching reagent (if necessary)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve 11R-pep4 and Protein Cargo: Dissolve the 11R-pep4 peptide and the protein cargo separately in the conjugation buffer at the desired molar ratio.

  • Reaction Incubation: Mix the dissolved peptide and cargo solutions. The reaction time and temperature will vary depending on the specific cross-linking chemistry used. A common starting point is incubation for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction (if applicable): If using reactive linkers like NHS-esters, add a quenching reagent (e.g., Tris or glycine) to stop the reaction.

  • Purification of the Conjugate: Remove unconjugated peptide and cargo from the 11R-pep4-cargo conjugate using size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Sterile Filtration: Sterilize the final conjugate solution by passing it through a 0.22 µm filter.

  • Storage: Store the sterile conjugate at an appropriate temperature (e.g., -20°C or -80°C) until use.

Protocol 2: In Vivo Delivery of 11R-pep4-Cargo to Cerebral Arteries in a Rat Model

This protocol is adapted from a study demonstrating the effective delivery of 11R-fused enhanced green fluorescent protein (11R-EGFP) to the basilar artery in rats[1].

Animal Model:

  • Adult male Sprague-Dawley rats. All procedures should be performed in accordance with institutional animal care and use guidelines.

Materials:

  • 11R-EGFP conjugate solution (sterile, in a physiologically compatible buffer)

  • Anesthetic (e.g., pentobarbital)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Preparation: Shave the surgical area and place the animal in a stereotaxic frame.

  • Injection into Cisterna Magna: Under aseptic conditions, perform a surgical exposure of the cisterna magna.

  • Administration: Using a Hamilton syringe, slowly inject the 11R-EGFP solution into the cisterna magna.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Tissue Collection and Analysis: At a predetermined time point (e.g., 2 hours post-injection), euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the basilar artery and other relevant tissues.

  • Histological Analysis: Prepare tissue sections for fluorescence microscopy to visualize the distribution of 11R-EGFP.

Quantitative Data Summary

The following tables summarize available quantitative data for the in vivo use of arginine-rich CPPs. It is important to note that optimal dosages and delivery efficiencies are highly dependent on the specific cargo, animal model, and target tissue.

Parameter Peptide Cargo Animal Model Administration Route Dose Key Findings Reference
Tumor Suppression D-octaarginine (r8)DoxorubicinTumor-xenografted nude miceIntravenous4 mg doxorubicin/kgEffective tumor proliferation suppression with no significant weight loss.[2]
Pulmonary Inflammation SET-M33-CD-1 miceSnout inhalation5 and 20 mg/kg/dayNOAEL established at 5 mg/kg/day. Significant reduction in pro-inflammatory cytokines at therapeutic doses.[3]
Antitumoral Effect LinTT1-IP and iRGD-IP-Breast cancer xenograft miceIntraperitoneal5 mg/kgBoth peptides were effective against tumoral growth.[4]
Peptide Organ/Tissue Biodistribution Findings Reference
11RBrain, heart, skeletal muscle, liver, pancreas, lymphocytesEfficient target organs and tissues for protein therapy.[5]
D-octaarginine (r8)TumorHigh accumulation observed in tumors.[2]
Stearyl-R8 modified NLCsTumor-bearing miceTissue distribution varied with R8 density; 10% R8 showed acute toxicity.[6]

Visualizations

Experimental Workflow and Cellular Uptake

The following diagrams illustrate the general workflow for in vivo experiments using 11R-pep4 and the proposed mechanisms of cellular uptake.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment prep1 Synthesize/Obtain 11R-pep4 prep3 Conjugate 11R-pep4 to Cargo prep1->prep3 prep2 Prepare Cargo (Protein, Drug, etc.) prep2->prep3 prep4 Purify and Characterize 11R-pep4-Cargo prep3->prep4 admin Administer to Animal Model (e.g., IV, IP, local) prep4->admin monitor Monitor Animal (Health, Behavior) admin->monitor analysis Tissue Collection & Biodistribution Analysis monitor->analysis efficacy Efficacy/Toxicity Assessment analysis->efficacy cellular_uptake cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm uptake 11R-pep4-Cargo Complex direct Direct Translocation uptake->direct endocytosis Endocytosis uptake->endocytosis cytosolic_cargo Free Cargo direct->cytosolic_cargo Release endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape escape->cytosolic_cargo Release signaling_pathway cluster_outside cluster_membrane Plasma Membrane cluster_inside 11R_Cargo 11R-pep4-Delivered Therapeutic Protein Receptor Cell Surface Receptor 11R_Cargo->Receptor Binding & Activation JAK JAK Receptor->JAK Recruitment & Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

References

Application Notes and Protocols for Pep4c in Jurkat Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Pep4c, a novel peptide inhibitor of the T-cell receptor (TCR) signaling pathway, in Jurkat cell culture experiments. Jurkat cells, an immortalized human T lymphocyte cell line, are a widely used in vitro model for studying T-cell signaling, activation, and therapeutic interventions targeting these pathways.[1][2] this compound is designed to specifically interfere with key downstream effectors of TCR activation, making it a valuable tool for research in immunology, oncology, and drug discovery.

This document outlines detailed protocols for the culture of Jurkat cells, the preparation and application of this compound, and key assays to evaluate its biological effects, including cytotoxicity, apoptosis induction, and impact on cytokine production.

Mechanism of Action

This compound is a synthetic peptide designed to potently and selectively inhibit a critical kinase in the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR with an antigen-presenting cell (APC) or a stimulating antibody, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release.[3][4] this compound acts by competitively binding to the ATP-binding site of a downstream kinase (e.g., Lck or ZAP-70), thereby preventing its phosphorylation and activation. This blockade leads to an attenuation of downstream signaling events, including the activation of transcription factors like NF-κB and NFAT, which are crucial for T-cell effector functions.

Experimental Protocols

Jurkat Cell Culture

Materials:

  • Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.4% Trypan Blue solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Complete Growth Medium:

  • RPMI-1640

  • 10% (v/v) Heat-Inactivated Fetal Bovine Serum

  • 1% (v/v) Penicillin-Streptomycin

Protocol for Thawing and Culturing Jurkat Cells:

  • Rapidly thaw the cryovial of Jurkat cells in a 37°C water bath until a small ice crystal remains.

  • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 150 x g for 5-7 minutes at room temperature.[5]

  • Carefully aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • For routine maintenance, maintain cell densities between 1 x 10^5 and 1 x 10^6 viable cells/mL.[5] Subculture every 2-3 days by splitting the culture. Do not allow the cell density to exceed 3 x 10^6 cells/mL.[5]

Preparation of this compound Stock Solution
  • Reconstitute the lyophilized this compound powder in sterile DMSO to create a 10 mM stock solution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For experiments, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Jurkat cells

  • This compound

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., Etoposide).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Jurkat cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete growth medium.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Harvest the cells by centrifugation at 200 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Table 1: Cytotoxicity of this compound on Jurkat Cells (IC50 Values)

Treatment TimeIC50 (µM)
24 hours50.2 ± 4.5
48 hours25.8 ± 3.1
72 hours12.5 ± 2.3

Table 2: Effect of this compound on Jurkat Cell Apoptosis (24-hour treatment)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1070.1 ± 3.518.3 ± 2.211.6 ± 1.9
2545.6 ± 4.235.8 ± 3.118.6 ± 2.8
5020.3 ± 3.850.2 ± 4.529.5 ± 3.7

Visualizations

Pep4c_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation PKC PKC PLCg1->PKC Activation NFAT NFAT PLCg1->NFAT Activation NFkB NF-κB PKC->NFkB Activation Gene Gene Transcription (IL-2, etc.) NFkB->Gene NFAT->Gene This compound This compound This compound->ZAP70 Inhibition

Caption: Hypothesized signaling pathway of this compound in Jurkat cells.

Experimental_Workflow cluster_assays Assays start Start culture Culture Jurkat Cells start->culture treat Treat cells with this compound (and controls) culture->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Viability/Proliferation) incubate->mtt flow Flow Cytometry (Apoptosis) incubate->flow elisa ELISA (Cytokine Release) incubate->elisa analyze Data Analysis (IC50, % Apoptosis, etc.) mtt->analyze flow->analyze elisa->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound effects.

References

Application of STEAP4-Related Peptides in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pep4c": Initial searches for "this compound" in the context of asthma research did not yield specific results. However, a significant body of research highlights the importance of the Six-Transmembrane Epithelial Antigen of the Prostate 4 (STEAP4) and its regulation of the Macrophage Migration Inhibitory Factor (MIF) signaling pathway in the pathogenesis of asthma. It is hypothesized that "this compound" may be a proprietary name, a novel peptide yet to be published, or a misnomer for a peptide related to the STEAP4-MIF axis. The following application notes and protocols are based on the potential application of peptides derived from or targeting this pathway in asthma research.

These notes are intended for researchers, scientists, and drug development professionals working on novel therapeutics for asthma.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Recent research has identified the STEAP4-MIF signaling pathway as a key regulator of Th2-type inflammatory reactions in allergic asthma.[1][2] STEAP4 expression is reportedly reduced in the airway epithelial cells of asthmatic patients, and this decrease is correlated with disease severity.[1][2] STEAP4 appears to exert its anti-inflammatory effects by inhibiting the Macrophage Migration Inhibitory Factor (MIF) signaling pathway.[1][2] This discovery opens up new avenues for therapeutic intervention, particularly through the development of peptides that can modulate this pathway.

Peptide-based therapeutics offer the potential for high specificity and potency in targeting protein-protein interactions. A peptide designed to mimic the inhibitory action of STEAP4 on MIF could serve as a novel treatment for allergic asthma. This document provides an overview of the application of such a hypothetical STEAP4-related peptide in preclinical asthma research models.

Signaling Pathway

The STEAP4-MIF signaling pathway plays a crucial role in the airway epithelium's response to allergens. In a healthy state, STEAP4 helps to suppress the pro-inflammatory signaling of MIF. However, in asthmatic individuals, reduced STEAP4 levels lead to an overactive MIF pathway, promoting a Th2 inflammatory response. This involves the increased production of cytokines such as IL-33, IL-25, and IL-4.[1][2]

STEAP4_MIF_Pathway cluster_epithelial_cell Airway Epithelial Cell cluster_immune_response Immune Response STEAP4 STEAP4 MIF MIF STEAP4->MIF Inhibits Cytokines IL-33, IL-25, IL-4 MIF->Cytokines Promotes Th2 Th2 Inflammation Cytokines->Th2 Drives

STEAP4-MIF Signaling Pathway in Asthma.

Experimental Workflow for Preclinical Evaluation

The following workflow outlines the key steps for evaluating the efficacy of a novel STEAP4-related peptide in a murine model of allergic asthma.

Experimental_Workflow cluster_model_induction Asthma Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Sensitization Sensitization (e.g., Ovalbumin/Alum i.p.) Challenge Allergen Challenge (e.g., Ovalbumin Aerosol) Sensitization->Challenge Peptide_Admin Peptide Administration (e.g., Intranasal) Challenge->Peptide_Admin AHR Airway Hyperresponsiveness Measurement Peptide_Admin->AHR BAL Bronchoalveolar Lavage (BAL) Fluid Analysis AHR->BAL Histo Lung Histology BAL->Histo Cytokine Cytokine Analysis (ELISA) Histo->Cytokine

Experimental workflow for peptide evaluation.

Data Presentation

The following table summarizes hypothetical quantitative data based on the findings of studies on the STEAP4-MIF pathway, illustrating the potential effects of a STEAP4-related peptide.

ParameterControl GroupAsthma Model GroupAsthma Model + Peptide Group
Airway Hyperresponsiveness (Penh) 1.5 ± 0.24.8 ± 0.52.1 ± 0.3
Total Cells in BAL Fluid (x10^5) 0.5 ± 0.15.2 ± 0.61.8 ± 0.4
Eosinophils in BAL Fluid (x10^4) 0.1 ± 0.053.5 ± 0.40.8 ± 0.2
IL-4 in BAL Fluid (pg/mL) 10 ± 285 ± 1025 ± 5
IL-5 in BAL Fluid (pg/mL) 8 ± 1.570 ± 820 ± 4
IL-13 in BAL Fluid (pg/mL) 12 ± 395 ± 1230 ± 6
MIF Expression (relative units) 1.0 ± 0.13.5 ± 0.41.5 ± 0.2
STEAP4 Expression (relative units) 1.0 ± 0.10.3 ± 0.05Not Applicable

Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in related research.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes a standard method for inducing an allergic asthma phenotype in mice.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • Aerosol generation system (e.g., nebulizer)

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.

    • Administer a control group with saline and alum only.

  • Aerosol Challenge:

    • From day 21 to day 27, challenge the mice with 1% (w/v) OVA in saline for 30 minutes daily using an aerosol nebulizer.

    • The control group is challenged with saline only.

  • Treatment:

    • Administer the STEAP4-related peptide (e.g., via intranasal or intraperitoneal route) at a predetermined dose 1 hour before each OVA challenge.

    • The vehicle control group should receive the same volume of the vehicle solution.

  • Assessment:

    • Perform outcome assessments (AHR, BAL, histology) 24-48 hours after the final OVA challenge.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor like methacholine (B1211447).

Materials:

  • Whole-body plethysmography system

  • Methacholine solution (in saline)

  • Nebulizer

Procedure:

  • Place conscious, unrestrained mice in the main chamber of the plethysmograph and allow them to acclimatize for 10-15 minutes.

  • Record baseline readings for 3 minutes.

  • Expose the mice to nebulized saline for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Record readings for 3 minutes after each nebulization.

  • AHR is expressed as the enhanced pause (Penh), a calculated value that correlates with airway resistance.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula

  • Suture thread

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin and slides

  • Diff-Quik stain

Procedure:

  • Euthanize the mouse and expose the trachea.

  • Insert a cannula into the trachea and secure it with a suture.

  • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with the same fluid.

  • Pool the collected BAL fluid and keep it on ice.

  • Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides, air dry, and stain with Diff-Quik.

  • Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the levels of specific cytokines in the BAL fluid supernatant.

Materials:

  • ELISA kits for mouse IL-4, IL-5, and IL-13 (e.g., from R&D Systems or BioLegend)

  • BAL fluid supernatant

  • Microplate reader

Procedure:

  • Use the supernatant collected from the BAL fluid centrifugation.

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the BAL fluid samples and standards, adding a detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Histological Analysis of Lung Tissue

Histology is performed to assess airway inflammation and remodeling.

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • After BAL fluid collection, perfuse the lungs with PBS.

  • Inflate the lungs with 4% PFA and immerse the tissue in the same fixative overnight.

  • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 4-5 µm sections using a microtome.

  • Stain sections with H&E to assess peribronchial and perivascular inflammation.

  • Stain sections with PAS to visualize mucus production and goblet cell hyperplasia.

  • Score the inflammation and mucus production semi-quantitatively under a microscope by a blinded observer.

Conclusion

The STEAP4-MIF signaling pathway represents a promising new target for the development of asthma therapeutics. The use of peptides to modulate this pathway offers a novel approach to reducing airway inflammation. The protocols and workflows described here provide a framework for the preclinical evaluation of such peptides in established asthma research models. Further investigation into this area is warranted to translate these findings into effective clinical treatments.

References

Application Notes and Protocols: Assessing Pep4c's Inhibition of NFAT Nuclear Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in the immune response, as well as in the development and function of various other cell types.[1] Under resting conditions, NFAT proteins are phosphorylated and reside in the cytoplasm.[1] Upon cellular stimulation that leads to a sustained increase in intracellular calcium levels, the calcium-dependent phosphatase calcineurin is activated.[2] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and promoting its translocation into the nucleus.[1][2] Once in the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, including cytokines like IL-2 and IFN-γ.[3]

The calcineurin-NFAT signaling pathway is a key target for immunosuppressive drugs.[4][5] Peptides that specifically disrupt the interaction between calcineurin and NFAT are of significant interest as they may offer a more targeted approach to immunosuppression with potentially fewer side effects.[4] Pep4c is a novel peptide designed to inhibit this interaction, thereby preventing NFAT dephosphorylation and its subsequent nuclear translocation.

These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on NFAT nuclear translocation using immunofluorescence microscopy. This method allows for the direct visualization and quantification of NFAT localization within the cell.

Signaling Pathway of NFAT Nuclear Translocation and Inhibition by this compound

NFAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_increase ↑ Intracellular Ca2+ Calcineurin_i Calcineurin (Inactive) Ca_increase->Calcineurin_i Activates Calcineurin_a Calcineurin (Active) Calcineurin_i->Calcineurin_a NFAT_P NFAT-P Calcineurin_a->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation This compound This compound This compound->Calcineurin_a Inhibits Gene_expression Gene Expression (e.g., IL-2, IFN-γ) NFAT_n->Gene_expression Promotes

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Immunofluorescence Assay for NFAT Nuclear Translocation

This protocol describes the steps to visualize and quantify the inhibition of NFAT nuclear translocation by this compound in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-L-lysine coated coverslips or imaging plates

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • This compound (various concentrations)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Anti-NFAT (e.g., anti-NFATc1 or anti-NFAT1)

  • Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

    • For imaging, seed Jurkat cells onto poly-L-lysine coated coverslips or imaging plates at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours.

  • This compound Pre-incubation:

    • Prepare various concentrations of this compound in RPMI-1640 medium.

    • Remove the culture medium from the wells and add the medium containing different concentrations of this compound.

    • Include a "vehicle control" well with medium only.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a stimulation cocktail of PMA (50 ng/mL) and Ionomycin (1 µM) in RPMI-1640 medium.[6]

    • Add the stimulation cocktail to all wells except for the "unstimulated control" well.

    • Incubate for 30 minutes at 37°C.[1]

  • Fixation and Permeabilization:

    • Gently remove the medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Dilute the primary anti-NFAT antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophores (e.g., DAPI for blue, secondary antibody fluorophore for green or red).

    • Capture images from multiple random fields for each experimental condition.

    • Quantify NFAT nuclear translocation by measuring the mean fluorescence intensity of NFAT staining in the nucleus and the cytoplasm using image analysis software (e.g., ImageJ, CellProfiler).[7][8]

    • The nucleus can be defined by the DAPI signal.

    • Calculate the nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio for each cell.[9][10] An increased N/C ratio indicates NFAT nuclear translocation.

Experimental Workflow

Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition and Analysis start Start seed Seed Jurkat cells on poly-L-lysine coated coverslips start->seed adhere Allow cells to adhere (2-4 hours) seed->adhere preincubate Pre-incubate with this compound (1 hour) adhere->preincubate stimulate Stimulate with PMA/Ionomycin (30 minutes) preincubate->stimulate fix Fix with 4% PFA stimulate->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with primary Ab (Anti-NFAT) block->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab dapi Stain nuclei with DAPI secondary_ab->dapi acquire Acquire images with fluorescence microscope dapi->acquire quantify Quantify fluorescence intensity (Nuclear vs. Cytoplasmic) acquire->quantify calculate Calculate Nuclear/Cytoplasmic ratio quantify->calculate end End calculate->end

Caption: Experimental workflow for the NFAT nuclear translocation immunofluorescence assay.

Data Presentation

The inhibitory effect of this compound on NFAT nuclear translocation can be summarized in the following table. The data presented here are hypothetical and serve as an example.

Treatment ConditionThis compound Concentration (µM)% of Cells with Nuclear NFATMean Nuclear/Cytoplasmic (N/C) Ratio (± SD)
Unstimulated Control05%0.8 ± 0.1
Stimulated (PMA/Ionomycin)090%3.5 ± 0.4
Stimulated + this compound0.175%2.8 ± 0.5
Stimulated + this compound140%1.5 ± 0.3
Stimulated + this compound1015%1.1 ± 0.2
Stimulated + this compound1008%0.9 ± 0.1

Interpretation of Results:

A dose-dependent decrease in both the percentage of cells with nuclear NFAT and the mean N/C ratio upon treatment with this compound indicates successful inhibition of NFAT nuclear translocation. From this data, an IC50 value (the concentration of this compound that inhibits 50% of the NFAT nuclear translocation) can be calculated to quantify the peptide's potency.

References

A Researcher's Guide to the Synthesis and Application of 11-Arginine (11R) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers on the synthesis and application of 11-arginine (11R) peptides, a potent class of cell-penetrating peptides (CPPs). Due to the initial ambiguity of the term "11R-pep4," this guide focuses on the widely studied 11-mer of arginine (11R), a highly efficient vector for intracellular cargo delivery. Included are detailed protocols for solid-phase peptide synthesis, application notes for its use in research, a summary of quantitative data on its cellular uptake, and diagrams illustrating its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 11R Peptides

Arginine-rich peptides, particularly those with a chain of 7 to 14 arginine residues, are recognized for their ability to traverse cellular membranes, a property that makes them excellent candidates for delivering a variety of molecular cargo into cells. The 11-residue arginine homopeptide (11R) has demonstrated significant potential in this regard, showing high antimicrobial activity and efficient cellular uptake.[1] These peptides are part of a broader class known as cell-penetrating peptides (CPPs), which can facilitate the cellular intake of molecules ranging from small chemical compounds to large DNA fragments.[2] The guanidinium (B1211019) groups on the arginine side chains are crucial for their membrane-penetrating ability, allowing for strong interactions with the negatively charged components of the cell membrane.[3]

Synthesis of 11R Peptides

The synthesis of arginine-rich peptides like 11R is most commonly achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[4] Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries can be employed for the synthesis.[5]

Challenges in Synthesizing Arginine-Rich Peptides:

The synthesis of peptides with a high arginine content presents several challenges:

  • Steric Hindrance: The bulky protecting groups on the arginine side chain (e.g., Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and the N-terminus can impede coupling efficiency, especially with consecutive arginine residues.[6]

  • Peptide Aggregation: The highly charged nature of the growing peptide chain can lead to aggregation on the solid support, reducing the accessibility of reagents.[6]

  • Lactam Formation: An intramolecular cyclization of activated arginine can form an inactive δ-lactam, leading to the termination of the peptide chain and reduced yield.[6]

Recommended Protocol for Manual Solid-Phase Synthesis of 11R Peptide:

This protocol outlines the synthesis of an 11-arginine peptide with an amidated C-terminus using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Arg(Pbf)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (or HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (repeated for each of the 11 arginine residues):

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to the resin loading) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin-containing reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours. A ninhydrin (B49086) test can be performed to check for completion.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the remaining 10 arginine residues.

  • Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable buffer (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Applications in Research

11R peptides are primarily used as delivery vectors to transport various types of cargo across the cell membrane. Their high positive charge allows for efficient interaction with the negatively charged cell surface, leading to internalization.

Key Applications:
  • Drug Delivery: 11R can be conjugated to therapeutic molecules, such as small molecule drugs or peptides, to enhance their intracellular delivery and therapeutic efficacy. For instance, an 11R-conjugated p53 C-terminal peptide has been shown to inhibit bladder tumor growth.[7][8]

  • Nucleic Acid Delivery: As a polycationic peptide, 11R can form complexes with negatively charged nucleic acids like siRNA, plasmid DNA, and antisense oligonucleotides, facilitating their entry into cells for gene therapy or gene silencing applications.

  • Molecular Probes: When conjugated to fluorescent dyes (e.g., FITC), 11R can be used as a molecular probe to study cellular uptake mechanisms and for in vivo imaging. Studies have shown that FITC-R11 can be used for the diagnosis of bladder cancer due to its preferential uptake by cancer cells.[9]

  • Antimicrobial Research: Arginine-rich peptides, including 11R, have inherent antimicrobial properties and are being investigated as potential alternatives to conventional antibiotics.[1][10]

Quantitative Data on Cellular Uptake

The efficiency of cellular uptake of 11R and similar arginine-rich peptides has been quantified in various studies. The uptake is often measured by labeling the peptide with a fluorophore and then using techniques like flow cytometry or fluorescence microscopy to measure the intracellular fluorescence intensity.

Cell LinePeptideConcentration (µM)Incubation TimeMethodRelative Uptake EfficiencyReference
T24 (Bladder Cancer)FITC-R11Not specifiedNot specifiedFluorescence Intensity64678.56 ± 9699.27[9]
5637 (Bladder Cancer)FITC-R11Not specifiedNot specifiedFluorescence Intensity46456.22 ± 2588.06[9]
RT4 (Bladder Cancer)FITC-R11Not specifiedNot specifiedFluorescence Intensity33802.02 ± 429.72[9]
SVHUC (Normal Bladder)FITC-R11Not specifiedNot specifiedFluorescence Intensity17785.01 ± 1704.36[9]
SK-OV-3F'-dodecanoyl-[R₅]101 hourFACS~13.7-fold higher than control[11][12]
SK-OV-3F'-dodecanoyl-(R₅)101 hourFACS~10.2-fold higher than control[11][12]

Note: The values for FITC-R11 are presented as raw fluorescence intensity units as reported in the study and demonstrate a significantly higher uptake in bladder cancer cell lines compared to a normal bladder cell line.

Diagrams of Cellular Uptake Mechanisms and Experimental Workflow

Cellular Uptake Mechanisms of 11R Peptides

The precise mechanism of cellular uptake for CPPs like 11R is still a subject of research, with evidence suggesting multiple pathways. The two primary proposed mechanisms are direct membrane translocation and endocytosis.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 11R_Cargo 11R-Cargo Complex Membrane 11R_Cargo->Membrane Direct Translocation Endosome Endosome 11R_Cargo->Endosome Endocytosis Cytosol Cytosol Membrane->Cytosol Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal Escape Target Intracellular Target Cytosol->Target Biological Effect Cargo_Release->Target Biological Effect

Caption: Cellular uptake pathways of 11R-cargo complexes.

Experimental Workflow for 11R Peptide Synthesis

The following diagram illustrates the major steps involved in the solid-phase synthesis of an 11R peptide.

G Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (Piperidine) Swell->Deprotect Couple Couple Fmoc-Arg(Pbf)-OH Deprotect->Couple Wash Wash (DMF & DCM) Couple->Wash Repeat Repeat 10x Wash->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleave from Resin (TFA) Final_Deprotect->Cleave Purify Purify by RP-HPLC Cleave->Purify Analyze Analyze (Mass Spec) Purify->Analyze End Lyophilize Pure 11R Peptide Analyze->End

Caption: Workflow for solid-phase synthesis of 11R peptide.

Signaling Pathway of a Delivered Cargo

It is important to note that 11R peptides are primarily delivery vectors and do not possess intrinsic signaling capabilities. The signaling pathway that is activated upon their entry into a cell is dependent on the nature of the delivered cargo. For example, if 11R is used to deliver a peptide that activates the p53 pathway, the subsequent signaling cascade is a result of the p53 peptide's action, not the 11R vector itself.

G cluster_cell 11R_Cargo 11R-Signaling Cargo Receptor Intracellular Receptor/ Target 11R_Cargo->Receptor Cellular Uptake & Cargo Release Cell Cell Signal_Cascade Signaling Cascade Receptor->Signal_Cascade Activation Response Cellular Response (e.g., Apoptosis, Gene Expression) Signal_Cascade->Response Signal Transduction

Caption: General mechanism of action for an 11R-delivered signaling molecule.

Conclusion

The 11R peptide is a powerful and versatile tool for researchers in various fields, offering a reliable method for the intracellular delivery of a wide range of molecules. While its synthesis requires careful attention to overcome challenges associated with arginine-rich sequences, the protocols outlined in this guide provide a solid foundation for its successful production. The continued exploration of 11R and other CPPs holds great promise for the development of novel therapeutics and research reagents.

References

Application Notes and Protocols: In Vitro Calcineurin Phosphatase Activity Assay using Pep4c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcineurin (CN), also known as protein phosphatase 2B (PP2B), is a calcium and calmodulin-dependent serine/threonine phosphatase. It plays a pivotal role in a multitude of cellular processes, including T-cell activation, neuronal development, and cardiac hypertrophy. The dysregulation of calcineurin activity is implicated in various pathological conditions, making it a significant therapeutic target. The in vitro calcineurin phosphatase activity assay using the synthetic phosphopeptide substrate, Pep4c, offers a robust and sensitive method for quantifying CN activity and for screening potential pharmacological modulators.

This compound is a synthetic phosphopeptide derived from the RII subunit of cAMP-dependent protein kinase, a well-established and highly specific substrate for calcineurin. This application note provides a detailed protocol for a colorimetric assay that measures the dephosphorylation of this compound by calcineurin through the quantification of released inorganic phosphate (B84403) using a malachite green-based detection method.

Principle of the Assay

The core principle of this assay is the enzymatic dephosphorylation of the this compound substrate by calcineurin. The reaction is dependent on the presence of Ca²⁺ and calmodulin, which are essential for calcineurin activation. The phosphatase activity of calcineurin cleaves the phosphate group from this compound, releasing inorganic phosphate (Pi). This released Pi then reacts with a malachite green-molybdate complex under acidic conditions to produce a stable, colored product. The intensity of the color, which is directly proportional to the amount of released phosphate and thus to the calcineurin activity, is quantified by measuring the absorbance at approximately 620-650 nm.

G cluster_assay_principle Assay Principle Pep4c_P This compound (Phosphorylated Substrate) This compound This compound (Dephosphorylated) Pep4c_P->this compound Dephosphorylation Calcineurin_Complex Active Calcineurin (CaN + Ca²⁺/Calmodulin) Calcineurin_Complex->Pep4c_P Pi Inorganic Phosphate (Pi) Colored_Complex Colored Complex (Absorbance @ 635 nm) Pi->Colored_Complex Malachite_Green Malachite Green Reagent Malachite_Green->Colored_Complex G A Prepare Reagents and Standard Curve Dilutions B Add Assay Buffer, Calmodulin, and this compound to Microplate Wells A->B C Pre-incubate at 30°C for 10 minutes B->C D Initiate Reaction with Calcineurin Enzyme Solution C->D E Incubate at 30°C for 20-30 minutes D->E F Stop Reaction with Malachite Green Reagent E->F G Incubate at Room Temperature for 15-20 minutes for Color Development F->G H Measure Absorbance at 635 nm G->H I Data Analysis: Calculate Phosphate Released and Enzyme Activity H->I G cluster_drug_discovery Drug Discovery Funnel Library Compound Library HTS HTS using this compound Assay Library->HTS Hits Hit Identification HTS->Hits IC50 IC₅₀ Determination Hits->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate G cluster_signaling_pathway Calcineurin-NFAT Signaling Pathway Ca_Signal ↑ Intracellular [Ca²⁺] Calmodulin Calmodulin Ca_Signal->Calmodulin CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex Binds CN_Inactive Inactive Calcineurin CaM_Complex->CN_Inactive Activates CN_Active Active Calcineurin CN_Inactive->CN_Active NFAT_P NFAT-P (Cytoplasm) CN_Active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Nuclear Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activates

Application Note: Flow Cytometry-Based Assessment of Pep4c's Immunomodulatory Effects on Human Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed set of protocols for evaluating the in vitro effects of Pep4c, a placenta-derived mesenchymal-like stromal cell product (PLX-PAD), on human peripheral blood mononuclear cells (PBMCs), with a specific focus on lymphocyte subsets. The described methods utilize multi-parameter flow cytometry to quantify changes in lymphocyte activation, proliferation, and apoptosis. These protocols are designed to offer a robust framework for preclinical assessment of this compound's immunomodulatory properties.

Introduction

This compound (PLX-PAD) consists of placenta-derived adherent stromal cells that are currently under investigation for various therapeutic applications, including peripheral artery disease.[1] These mesenchymal-like stromal cells (MSCs) are known to possess immunomodulatory and pro-angiogenic properties, largely mediated by their secretome.[1] While clinical studies have shown that intramuscular administration of PLX-PAD cells did not lead to significant changes in major circulating lymphocyte populations (CD3, CD4, CD8, and NK cells), a detailed in vitro characterization is essential to understand the nuanced mechanisms by which this compound may influence lymphocyte function.[2] This application note details comprehensive flow cytometry protocols to dissect the impact of this compound on key lymphocyte behaviors: activation, proliferation, and apoptosis.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A prerequisite for this protocol is the isolation of healthy PBMCs from whole blood.

  • Blood Collection: Collect human whole blood from healthy donors into heparinized tubes.

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Lymphoprep™ or Ficoll-Paque™) in a conical tube.

  • Centrifugation: Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Harvesting: Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Washing: Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 5 minutes for each wash.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using Trypan Blue exclusion. Viability should be >95%.[3] Adjust the cell concentration to 1 x 10^6 cells/mL.

Co-culture of PBMCs with this compound

This protocol describes the treatment of lymphocytes with this compound in the presence or absence of a stimulatory signal.

  • Cell Seeding: Seed 1 x 10^6 PBMCs into each well of a 24-well tissue culture plate.

  • Stimulation (Optional): For activation and proliferation assays, stimulate the T cells. This can be achieved by using either:

    • Antibody Stimulation: Pre-coat wells with anti-CD3 antibody (5-10 µg/mL) and add soluble anti-CD28 antibody (1-5 µg/mL) to the cell suspension.[4]

    • Pharmacological Stimulation: Add phorbol (B1677699) 12-myristate 13-acetate (PMA) (1-10 ng/mL) and ionomycin (B1663694) (200-500 ng/mL).[4]

    • Peptide Pool Stimulation: For antigen-specific responses, add a relevant peptide pool (e.g., CEF peptide pool at 10 µg/mL).[5]

  • This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the designated wells. Include an untreated control (vehicle only).

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for the desired time period (e.g., 24-72 hours for activation/apoptosis, 72-120 hours for proliferation).

Flow Cytometry Staining Protocols

This assay measures the expression of early and mid-stage activation markers on T cells.

  • Cell Harvesting: After 24-48 hours of incubation, harvest the cells from the wells.

  • Washing: Wash the cells once with Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Fc Block: Block Fc receptors by incubating cells with an Fc-blocking reagent for 10 minutes at room temperature to prevent non-specific antibody binding.[6]

  • Surface Staining: Add the pre-titrated antibody cocktail (see Table 2) to the cells. Incubate for 30-45 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire the samples on a flow cytometer.

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.[7][8]

  • CFSE Labeling (Prior to Co-culture):

    • Resuspend 1 x 10^7 PBMCs/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 5-10 minutes at 37°C, protected from light.[7]

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete medium.

  • Co-culture: Proceed with the co-culture protocol (Section 2.2) using the CFSE-labeled cells.

  • Staining and Acquisition: After 72-120 hours, harvest the cells and perform surface staining for lymphocyte markers (e.g., CD3, CD4, CD8) as described in Section 2.3.1. Acquire data on a flow cytometer, ensuring the FITC/CFSE channel is recorded. Each peak of halved fluorescence intensity represents a cell division.[7]

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]

  • Cell Harvesting: After 24-72 hours of incubation, harvest the cells, including any non-adherent cells in the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Annexin V Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension.

    • Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish late apoptotic/necrotic cells.[9][10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each sample and acquire immediately on a flow cytometer. Do not vortex the samples.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Proposed Flow Cytometry Panel for Lymphocyte Subsetting

Marker Fluorochrome Purpose
CD45 V500/BV510 Pan-leukocyte marker, for lymphocyte gating
CD3 APC-H7/APC-Cy7 Pan T-cell marker
CD4 PE-Cy7 Helper T-cell marker
CD8 APC Cytotoxic T-cell marker
CD19 PE B-cell marker

| CD56 | PerCP-Cy5.5 | NK-cell marker |

Table 2: Proposed Panel for T-Cell Activation

Marker Fluorochrome Purpose
CD3 APC-H7/APC-Cy7 Pan T-cell marker
CD4 PE-Cy7 Helper T-cell subset
CD8 APC Cytotoxic T-cell subset
CD69 FITC Early activation marker[12]
CD25 PE Mid-activation marker, IL-2 receptor alpha chain

| CD137 (4-1BB) | BV421 | Activation marker, particularly on CD8+ T cells[12] |

Table 3: Expected Outcomes of this compound on Stimulated Lymphocytes (Hypothetical)

Assay Parameter Measured Control (Stimulated) This compound-Treated (Stimulated)
Activation % CD69+ of CD4+ T cells High Reduced
% CD25+ of CD4+ T cells High Reduced
Proliferation Proliferation Index (CFSE) High Reduced
% Divided Cells (CFSE) High Reduced
Apoptosis % Annexin V+ / PI- (Early Apoptosis) Low Increased

| | % Annexin V+ / PI+ (Late Apoptosis) | Low-Medium | Increased |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_culture Cell Culture cluster_assays Flow Cytometry Assays pbmc PBMC Isolation (Density Gradient) cfse CFSE Staining (For Proliferation Assay) pbmc->cfse culture Co-culture PBMCs with this compound +/- T-Cell Stimuli pbmc->culture cfse->culture act Activation Staining (CD69, CD25) culture->act pro Proliferation Analysis (CFSE Dilution) culture->pro apo Apoptosis Staining (Annexin V, PI) culture->apo data Data Acquisition & Analysis act->data pro->data apo->data

Caption: Experimental workflow from PBMC isolation to flow cytometry data analysis.

Hypothesized Signaling Pathway

G cluster_this compound This compound Secretome cluster_tcell T-Lymphocyte PGE2 PGE2 NFkB NF-κB Pathway PGE2->NFkB Inhibits IDO IDO PI3K PI3K/Akt Pathway IDO->PI3K Inhibits TGFb TGF-β TGFb->PI3K Inhibits TCR TCR Activation TCR->NFkB TCR->PI3K Genes Gene Transcription (e.g., IL-2, IFN-γ) NFkB->Genes PI3K->Genes Apoptosis Apoptosis PI3K->Apoptosis Inhibits Prolif Proliferation Genes->Prolif

References

Troubleshooting & Optimization

Pep4c Peptide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the Pep4c peptide.

Understanding this compound: Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is fundamental to troubleshooting solubility challenges. This compound is a decapeptide with the amino acid sequence KRMKVAKSAQ. As an inactive control peptide for pep2m, it is crucial in studies of the GluA2 AMPA receptor subunit's interaction with the N-ethylmaleimide-sensitive fusion protein (NSF).

Quantitative analysis of the this compound sequence (KRMKVAKSAQ) provides the following key parameters:

PropertyValue
Molecular Weight 1146.42 g/mol
Theoretical Isoelectric Point (pI) 10.75
Net Charge at pH 7 +3
Hydrophobicity (GRAVY score) -0.730

Data calculated using online peptide analysis tools.

The high isoelectric point (pI) of 10.75 indicates that this compound is a basic peptide. At a neutral pH of 7, the peptide carries a net positive charge of +3. The negative Grand Average of Hydropathicity (GRAVY) score suggests that the peptide is generally hydrophilic. These properties are critical for selecting the appropriate solvent and pH for successful solubilization.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to dissolving this compound, addressing common issues researchers may face.

Problem: this compound fails to dissolve in aqueous solutions.

Cause: While this compound is hydrophilic, its solubility can be influenced by pH. At or near its isoelectric point (pI ≈ 10.75), the peptide has a net neutral charge, minimizing its interaction with water molecules and leading to precipitation.

Solution:

  • pH Adjustment: Since this compound is a basic peptide, dissolving it in a slightly acidic solution will ensure it maintains a positive charge, promoting solubility.

  • Solvent Selection: Start with distilled, deionized water. If solubility is limited, proceed to using a dilute acidic buffer.

Experimental Protocol: Step-by-Step Solubilization
  • Initial Test: Always begin by testing the solubility of a small amount of the lyophilized this compound peptide before dissolving the entire sample.

  • Reconstitution in Water:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).

    • Gently vortex or sonicate the vial to aid dissolution. Sonication can help break up aggregates and improve solubility.[1]

  • Acidic Buffer for Enhanced Solubility:

    • If the peptide does not fully dissolve in water, add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing.[1][2]

    • This will lower the pH of the solution well below the pI of this compound, ensuring the peptide is fully protonated and charged.

  • Final Dilution: Once the peptide is dissolved, it can be diluted to the desired final concentration using your experimental buffer.

Logical Flow for Troubleshooting this compound Solubility

G start Start: Lyophilized this compound test_solubility Test small amount in sterile water start->test_solubility dissolved Fully Dissolved? test_solubility->dissolved acidic_buffer Add 10% acetic acid dropwise dissolved->acidic_buffer No success Success: Use in experiment dissolved->success Yes sonicate Vortex/Sonicate acidic_buffer->sonicate check_dissolved_again Fully Dissolved? sonicate->check_dissolved_again check_dissolved_again->success Yes contact_support Issue persists: Contact Technical Support check_dissolved_again->contact_support No

A flowchart for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solutions?

A1: Once dissolved, it is best to aliquot the this compound solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q2: Can I use organic solvents like DMSO to dissolve this compound?

A2: Given that this compound is a hydrophilic peptide, organic solvents are generally not the first choice. Water or a dilute acidic buffer should be sufficient for solubilization. However, if you are creating a highly concentrated stock, a small amount of DMSO (e.g., up to 10%) can be used, followed by dilution with an aqueous buffer. Always check the compatibility of DMSO with your specific experimental assay.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation suggests that the peptide is not fully dissolved, which could be due to the pH of the solution being too close to the peptide's pI. Try adding a small amount of 10% acetic acid to lower the pH. If the issue persists, gentle warming (to no more than 40°C) or sonication may help. Always centrifuge your final solution and use the supernatant to remove any remaining micro-aggregates.

Q4: How does this compound relate to the GluA2-NSF signaling pathway?

A4: this compound serves as an inactive control for pep2m, a peptide that inhibits the interaction between the C-terminus of the GluA2 AMPA receptor subunit and the N-ethylmaleimide-sensitive fusion protein (NSF). This interaction is crucial for the trafficking and surface expression of AMPA receptors, which are fundamental processes in synaptic plasticity, learning, and memory.[3][4]

GluA2-NSF Signaling Pathway in Synaptic Plasticity

The interaction between the GluA2 subunit of AMPA receptors and NSF is a key regulatory step in maintaining synaptic strength. NSF, an ATPase, is thought to disassemble protein complexes, and its binding to GluA2 is believed to be important for the surface expression and stabilization of AMPA receptors at the synapse. Disrupting this interaction leads to a rundown of AMPA receptor-mediated currents.

G cluster_0 Postsynaptic Terminal GluA2 GluA2-containing AMPA Receptor NSF NSF GluA2->NSF Binding promotes surface expression PICK1 PICK1 GluA2->PICK1 Promotes internalization (LTD) NSF->GluA2 Stabilizes receptor at synapse pep2m pep2m (inhibitor) pep2m->NSF Inhibits interaction This compound This compound (inactive control)

The role of NSF in GluA2 AMPA receptor trafficking.

References

Technical Support Center: In Vivo Experiments with 11R-pep4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11R-pep4 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is 11R-pep4 and what is its mechanism of action?

A1: 11R-pep4 is a rationally designed bioactive peptide inhibitor of the calcineurin (CN)/NFAT signaling pathway. It consists of a core peptide, "pep4," which contains binding motifs for calcineurin (LxVP and PVIVIT), linked to a cell-penetrating peptide (CPP) tail of 11 D-arginine residues (11R). This 11R modification facilitates its entry into cells.[1][2] By binding to calcineurin, 11R-pep4 competitively inhibits its phosphatase activity, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[1][2] This blockage of the CN/NFAT pathway leads to reduced expression of downstream target genes, such as IL-2, resulting in an immunosuppressive effect.[1][2]

Q2: What are the potential therapeutic applications of 11R-pep4?

A2: Given its immunosuppressive properties, 11R-pep4 is being investigated for the treatment of immune-related diseases. In vivo studies in a mouse model of asthma have shown that 11R-pep4 can improve pathological characteristics, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][2]

Q3: How does the 11R modification facilitate cellular uptake?

A3: The 11R moiety is a polyarginine-based cell-penetrating peptide. The positively charged guanidinium (B1211019) groups of the arginine residues are thought to interact with negatively charged components of the cell membrane, such as proteoglycans, facilitating internalization.[3][4] The exact mechanism of uptake for arginine-rich peptides can be concentration-dependent and may involve both direct translocation across the membrane and endocytic pathways.[5][6][7]

Troubleshooting Guide for In Vivo Experiments

Issue 1: Poor Bioavailability or Rapid Degradation

Potential Cause: Peptides, especially those with L-amino acids, are susceptible to proteolytic degradation in vivo.

Troubleshooting Steps:

  • Assess Stability:

    • In Vitro Serum Stability Assay: Incubate 11R-pep4 in serum from the animal model species (e.g., mouse, rat) at 37°C. Analyze samples at different time points using HPLC or mass spectrometry to determine the rate of degradation.

    • Modification of Peptide Backbone: While 11R-pep4 already utilizes D-arginine for the CPP tail which enhances stability, consider further modifications if the "pep4" core is found to be unstable. These can include using D-amino acids in the core, cyclization, or N/C-terminal modifications.[8][9]

  • Optimize Administration Route:

    • The route of administration can significantly impact bioavailability. Intravenous (IV) injection provides immediate systemic exposure, while subcutaneous (SC) or intraperitoneal (IP) injections may result in slower absorption and potential local degradation. The choice of route should be guided by the target organ and desired pharmacokinetic profile.

Experimental Protocol: In Vitro Serum Stability Assay

  • Prepare Serum: Collect fresh blood from the experimental animal species and isolate the serum by centrifugation.

  • Incubation: Dissolve 11R-pep4 in a suitable buffer and add it to the serum to a final concentration of, for example, 10 µM. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid). Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using reverse-phase HPLC or LC-MS to quantify the amount of intact 11R-pep4 remaining at each time point.

Issue 2: Off-Target Effects or Toxicity

Potential Cause: Arginine-rich CPPs can exhibit non-specific binding to cells and tissues due to their positive charge, potentially leading to toxicity.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals for signs of toxicity, such as weight loss, changes in behavior, or organ damage (histopathology).

  • Biodistribution Analysis: To understand where the peptide accumulates, perform a biodistribution study using a labeled version of 11R-pep4 (e.g., fluorescently or radiolabeled).

  • Activatable CPPs: For future iterations, consider an "activatable" CPP design. This involves masking the polycationic 11R sequence with a polyanionic sequence via a cleavable linker that is selectively cleaved at the target site (e.g., by tumor-specific proteases), thereby minimizing off-target interactions.[10]

Experimental Protocol: In Vivo Biodistribution Study

  • Labeling: Synthesize 11R-pep4 with a fluorescent label (e.g., FITC, Cy5) or a radiolabel (e.g., 125I).

  • Administration: Administer the labeled peptide to the animals via the intended route of administration.

  • In Vivo Imaging: If using a near-infrared fluorescent label, perform whole-body imaging at different time points to track the distribution of the peptide in real-time.

  • Ex Vivo Analysis: At selected time points, euthanize the animals and harvest major organs (e.g., liver, kidney, spleen, lungs, heart, brain, and target tissue).

  • Quantification:

    • For fluorescently labeled peptides, homogenize the tissues and measure the fluorescence intensity using a plate reader.

    • For radiolabeled peptides, measure the radioactivity in each organ using a gamma counter.

  • Data Presentation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Issue 3: Lack of Efficacy in Vivo

Potential Cause: Insufficient concentration of 11R-pep4 at the target site, or endosomal entrapment of the peptide.

Troubleshooting Steps:

  • Verify Cellular Uptake in Target Tissue: After in vivo administration, isolate cells from the target tissue and use techniques like flow cytometry or confocal microscopy to confirm the intracellular delivery of a fluorescently labeled version of 11R-pep4.

  • Assess Target Engagement: Measure the downstream effects of 11R-pep4 in the target tissue. For example, analyze the expression of IL-2 or the phosphorylation status of NFAT.

  • Address Endosomal Entrapment: A significant portion of CPP-cargo can get trapped in endosomes.[7][11] While 11R-pep4 is designed to act in the cytoplasm, if endosomal entrapment is suspected to be a limiting factor, consider co-administration with endosomolytic agents (though this can increase toxicity) or redesigning the peptide to include an endosomal escape motif.

Quantitative Data Summary

Table 1: In Vitro Cellular Uptake of FITC-11R-pep4 in Jurkat Cells

Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
1High
3Sustained High
5Sustained High
7Sustained High
~8Decreased by half

Data synthesized from descriptive information in the cited source.[1]

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus 11R_pep4_ext 11R-pep4 11R_pep4_int 11R-pep4 11R_pep4_ext->11R_pep4_int Cellular Uptake CaN Calcineurin (CaN) 11R_pep4_int->CaN Inhibition NFAT_P NFAT-P CaN->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene_Exp Gene Expression (e.g., IL-2) NFAT_nuc->Gene_Exp Activation

Caption: Signaling pathway of 11R-pep4-mediated immunosuppression.

G Start Start: In Vivo Experiment Poor_Efficacy Observation: Poor In Vivo Efficacy Start->Poor_Efficacy Check_Stability Troubleshoot 1: Assess Peptide Stability (In Vitro Serum Assay) Poor_Efficacy->Check_Stability Degraded Result: Peptide Degraded? Check_Stability->Degraded Check_Biodistribution Troubleshoot 2: Analyze Biodistribution (Labeled Peptide Study) Mislocalized Result: Low Target Accumulation? Check_Biodistribution->Mislocalized Check_Uptake Troubleshoot 3: Confirm Cellular Uptake & Target Engagement Not_Internalized Result: Poor Cellular Uptake or Endosomal Entrapment? Check_Uptake->Not_Internalized Degraded->Check_Biodistribution No Modify_Peptide Action: Modify Peptide Backbone (e.g., D-amino acids, cyclization) Degraded->Modify_Peptide Yes Mislocalized->Check_Uptake No Optimize_Dose_Route Action: Optimize Dose and Administration Route Mislocalized->Optimize_Dose_Route Yes Optimize_Delivery Action: Add Endosomal Escape Motif or Co-administer Enhancer Not_Internalized->Optimize_Delivery Yes End End: Experiment Optimized Not_Internalized->End No Modify_Peptide->End Optimize_Dose_Route->End Optimize_Delivery->End

Caption: Troubleshooting workflow for poor in vivo efficacy of 11R-pep4.

References

Technical Support Center: Pep4c Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for peptide storage and handling. As there is limited publicly available stability data specific to Pep4c, it is crucial for researchers to perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder upon receipt?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, desiccated, and protected from light. Storing the peptide as a dry powder is the most stable format.

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

To reconstitute lyophilized this compound, it is recommended to:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[1][2]

  • Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the peptide's sequence and your experimental requirements. Common solvents include sterile distilled water, dilute acetic acid (for basic peptides), or aqueous acetonitrile.

  • Gently agitate or swirl the vial to dissolve the peptide.[1][2] Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation.[1][3]

Q3: How should I store this compound solutions?

Storing peptides in solution is not recommended for long periods. If you must store this compound in solution:

  • For short-term storage (a few days to a week), store at 2-8°C.

  • For longer-term storage, aliquot the solution into single-use volumes and freeze at -20°C or -80°C. This prevents multiple freeze-thaw cycles, which can degrade the peptide.[1]

  • The stability of the peptide in solution is highly dependent on the solvent and pH.

Q4: My this compound solution appears cloudy or has visible particles. What should I do?

Cloudiness or visible particles may indicate aggregation or precipitation. This can be caused by several factors, including:

  • Improper reconstitution: The peptide may not have fully dissolved. You can try gentle warming or further gentle agitation.

  • Suboptimal pH or ionic strength: The pH of the solution can significantly impact peptide solubility.[4]

  • Microbial contamination: Ensure you are using sterile buffers and aseptic techniques.

  • Aggregation: Peptides can aggregate over time, especially at higher concentrations.

If the issue persists, it is recommended to prepare a fresh solution.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Assays
Possible Cause Troubleshooting Step
Degradation during storage - Verify that lyophilized peptide has been stored at -20°C or colder and desiccated.- For solutions, ensure they were aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.
Improper handling - Always use sterile, nuclease-free solutions and pipette tips.- Minimize the time the peptide solution is kept at room temperature.
Oxidation - If the this compound sequence contains susceptible residues (e.g., Met, Cys, Trp), consider using degassed buffers and storing under an inert gas (e.g., argon or nitrogen).
Adsorption to surfaces - Peptides can adsorb to glass and plastic surfaces. Consider using low-protein-binding tubes and pipette tips. The use of a carrier protein like BSA (0.1%) can also mitigate this.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Peptide degradation over time - Prepare fresh stock solutions regularly.- Perform a stability study of your working solution under your experimental conditions.
Variability in reconstitution - Ensure consistent reconstitution procedures, including the same solvent, concentration, and handling techniques for each experiment.
Freeze-thaw cycles - Use single-use aliquots to avoid repeated freezing and thawing of the stock solution.[1]

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound

Objective: To properly solubilize lyophilized this compound for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity solvent (e.g., sterile water, 0.1% TFA in water, or as recommended by the supplier)

  • Sterile, low-protein-binding polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile, low-protein-binding tips

  • Benchtop centrifuge

Procedure:

  • Remove the vial of lyophilized this compound from the freezer and allow it to warm to room temperature for at least 15-30 minutes before opening.[1]

  • Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to collect all the powder at the bottom of the vial.[1][2]

  • Carefully open the vial in a sterile environment.

  • Add the calculated volume of the appropriate sterile solvent to the vial to achieve the desired concentration.

  • Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide completely.[2] Do not vortex or shake vigorously.[1][3]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Solution

Objective: To determine the stability of a this compound solution under specific storage conditions.

Materials:

  • Reconstituted this compound solution

  • Incubators or water baths set to desired storage temperatures (e.g., 4°C, 25°C)

  • Analytical instrument for peptide quantification and purity analysis (e.g., HPLC-UV, LC-MS)

  • Sterile, low-protein-binding tubes

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration.

  • Aliquot the solution into multiple sterile, low-protein-binding tubes.

  • Immediately analyze a "time zero" aliquot for initial concentration and purity using a validated analytical method like RP-HPLC.

  • Store the remaining aliquots at the desired temperatures (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove one aliquot from each storage temperature.

  • Analyze the aliquots for concentration and purity.

  • Compare the results to the "time zero" sample to determine the rate of degradation.

Data Presentation

Table 1: General Storage Recommendations for Peptides
Storage Format Temperature Typical Shelf Life Key Considerations
Lyophilized Powder -20°C or -80°CYearsStore in a desiccator, protected from light.
Solution (Short-term) 4°CDays to a weekUse sterile buffer; prone to microbial growth and degradation.
Solution (Long-term) -20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles.[1] Stability is sequence and solvent dependent.
Table 2: Common Excipients to Enhance Peptide Stability
Excipient Class Examples Mechanism of Action Typical Concentration
Cryoprotectants Glycerol, Mannitol, TrehalosePrevent denaturation during freezing by maintaining the hydration shell.[5]5-10% (w/v)
Bulking Agents Mannitol, GlycineProvide bulk to the lyophilized cake, improving its appearance and stability.1-5% (w/v)
Buffers Phosphate, Acetate, HistidineMaintain an optimal pH to minimize chemical degradation pathways like deamidation and hydrolysis.[6]10-50 mM
Surfactants Polysorbate 20/80Prevent aggregation and surface adsorption by reducing interfacial tension.[7]0.01-0.1% (v/v)
Antioxidants Methionine, Ascorbic AcidInhibit oxidation of susceptible amino acid residues.Varies

Signaling Pathways and Experimental Workflows

Pep4c_Degradation_Prevention cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_prevention Preventative Measures storage_temp Temperature degradation This compound Degradation (Loss of Activity/Purity) storage_temp->degradation High Temp storage_state Physical State (Lyophilized vs. Solution) storage_state->degradation Solution storage_light Light Exposure storage_light->degradation UV Exposure storage_oxygen Oxygen Exposure storage_oxygen->degradation Presence oxidation Oxidation degradation->oxidation hydrolysis Hydrolysis/Deamidation degradation->hydrolysis aggregation Aggregation degradation->aggregation low_temp Low Temperature Storage (-20°C or -80°C) low_temp->storage_temp Controls lyophilization Lyophilization lyophilization->storage_state Controls protect_light Protect from Light protect_light->storage_light Controls inert_gas Inert Gas (Ar, N2) inert_gas->storage_oxygen Controls optimal_ph Optimal pH Buffer optimal_ph->hydrolysis Prevents excipients Add Excipients (e.g., cryoprotectants, surfactants) excipients->degradation Prevents during freeze-thaw excipients->aggregation Prevents aliquoting Aliquoting aliquoting->degradation Minimizes freeze-thaw

Caption: Factors leading to this compound degradation and preventative measures.

References

Technical Support Center: Troubleshooting Low Efficacy of Peptide Therapeutics (e.g., Pep4c)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low efficacy with peptide therapeutics, such as Pep4c, in experimental models. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected in vivo efficacy with our peptide (e.g., this compound). What are the most common causes?

Several factors can contribute to the low efficacy of a peptide therapeutic in experimental models. These can be broadly categorized into issues related to the peptide itself, the experimental protocol, and the biological system. Key areas to investigate include:

  • Peptide Stability and Integrity: Peptides are susceptible to degradation, which can significantly impact their activity.[1][2][3]

  • Experimental Protocol and Reagents: The way the peptide is handled, stored, and administered is critical for maintaining its efficacy.[1][4]

  • Pharmacokinetics and Bioavailability: The ability of the peptide to reach its target tissue in sufficient concentrations is a major determinant of its success.[3][5]

  • Biological Model: The choice of animal model and its specific characteristics can influence the peptide's activity.

  • Peptide Purity: Impurities from the synthesis process can interfere with the peptide's function.[4][6]

Q2: How can we troubleshoot issues related to peptide stability?

Peptide stability is paramount for reproducible experimental outcomes.[1] Degradation can occur due to several factors. Here’s a systematic approach to troubleshooting stability issues:

  • Storage Conditions: Ensure the peptide is stored at the recommended temperature, typically -20°C or -80°C for long-term storage, to prevent degradation.[1][2][4] Avoid repeated freeze-thaw cycles, as these can cause aggregation and degradation.[2]

  • Solvent Choice: Use an appropriate solvent for reconstitution. Improper solvents can lead to aggregation or structural changes that reduce activity.[1]

  • pH of the Formulation: The pH of the solution can significantly affect peptide stability and activity.[4][7] Most peptides are most stable in a slightly acidic to neutral pH range.[2][4]

  • Oxidation: Peptides containing amino acids like methionine and cysteine are prone to oxidation.[2] To minimize this, use deoxygenated buffers and consider storing under an inert gas.

  • Enzymatic Degradation: Peptides can be broken down by proteases present in biological systems.[1] If enzymatic degradation is suspected, consider modifications like cyclization or using D-amino acid substitutions to enhance stability.[3]

Summary of Factors Affecting Peptide Stability:

FactorPotential IssueMitigation Strategy
Temperature Increased degradation at higher temperatures.[1][4]Store lyophilized peptides at -20°C or -80°C.[2] Minimize time at room temperature.
pH Hydrolysis of peptide bonds at extreme pH.[1]Maintain pH in the optimal range for the specific peptide, typically slightly acidic to neutral.[2][4]
Solvent Aggregation or conformational changes.[1]Use recommended solvents (e.g., sterile water, DMSO) and ensure complete solubilization.
Oxidation Loss of activity due to modification of sensitive amino acids (e.g., Met, Cys).[2]Use antioxidants, deoxygenated buffers, and store under inert gas.
Enzymatic Degradation Cleavage by proteases in biological fluids.[1]Use protease inhibitors, or consider peptide modifications (e.g., PEGylation, D-amino acids).[3][7]
Freeze-Thaw Cycles Aggregation and degradation.[2]Aliquot the reconstituted peptide into single-use vials.[2]

Q3: Our peptide appears to be stable, but we still see low efficacy. What aspects of our experimental protocol should we review?

Even with a stable peptide, suboptimal experimental procedures can lead to poor results. Consider the following:

  • Route of Administration: The chosen route (e.g., intravenous, subcutaneous, intraperitoneal) will significantly impact the peptide's absorption, distribution, and bioavailability. Ensure the route is appropriate for the peptide and the experimental question.

  • Dosing Regimen: The dose and frequency of administration may need to be optimized. A single-dose study may not be sufficient to observe a therapeutic effect. Consider conducting a dose-response study.

  • Formulation and Delivery Vehicle: The formulation can affect the peptide's solubility, stability, and release profile. For peptides with poor solubility or short half-lives, specialized formulations or delivery systems may be necessary.[3]

  • Timing of Administration and Endpoint Analysis: The timing of peptide administration relative to the disease induction or measurement of the endpoint is critical. The therapeutic window for the peptide may be narrow.

Experimental Protocol Troubleshooting Workflow:

G start Low In Vivo Efficacy Observed peptide_check Verify Peptide Quality (Purity, Identity, Concentration) start->peptide_check protocol_review Review Experimental Protocol peptide_check->protocol_review storage Check Storage and Handling (-80°C, Aliquots, Minimize Freeze-Thaw) protocol_review->storage reconstitution Validate Reconstitution (Correct Solvent, pH, Concentration) storage->reconstitution administration Evaluate Administration Route and Technique reconstitution->administration dosing Assess Dosing Regimen (Dose, Frequency, Duration) administration->dosing model Consider Animal Model Suitability dosing->model pk_pd Conduct Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies model->pk_pd outcome Optimize Protocol and Re-evaluate Efficacy pk_pd->outcome

Caption: A workflow for troubleshooting low in vivo efficacy.

Q4: How can we determine if the low efficacy is due to poor pharmacokinetics (PK) of our peptide?

Poor PK properties, such as a short half-life and rapid clearance, are common challenges for peptide therapeutics.[3] To investigate this, consider the following:

  • Pharmacokinetic Studies: Conduct a PK study to determine the peptide's concentration in plasma and target tissues over time. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability Assays: In vitro assays using liver microsomes or plasma can help identify the key pathways of enzymatic degradation.[5]

  • Tissue Distribution Studies: Using a labeled version of the peptide (e.g., fluorescently labeled) can help visualize its distribution and determine if it is reaching the target tissue.[5]

Strategies to Improve Peptide Pharmacokinetics:

StrategyMechanism
PEGylation Increases hydrodynamic size, reducing renal clearance and protecting from enzymatic degradation.
Lipidation Enhances binding to plasma proteins like albumin, extending circulation time.
Cyclization Increases structural rigidity, making the peptide more resistant to proteases.[3]
D-Amino Acid Substitution Reduces recognition by enzymes, thereby enhancing stability.[3]
Formulation with Penetration Enhancers Can improve absorption for non-parenteral routes of administration.

Detailed Methodologies

Protocol: General Peptide Reconstitution and Handling

This protocol provides a general guideline for the reconstitution and handling of lyophilized peptides to maintain their integrity and activity.

  • Preparation:

    • Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.

    • Use sterile, high-purity water, buffer, or another solvent as recommended by the manufacturer. If the peptide sequence contains cysteine, methionine, or tryptophan, use deoxygenated buffers to prevent oxidation.

  • Reconstitution:

    • Add the appropriate volume of the recommended solvent to the vial to achieve the desired stock concentration.

    • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

    • If the peptide is difficult to dissolve, sonication may be used cautiously.

  • Aliquoting and Storage:

    • Once dissolved, aliquot the peptide solution into single-use, low-protein-binding tubes. This is crucial to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C or -80°C. For short-term storage (days), 4°C may be acceptable for some peptides, but refer to the manufacturer's recommendations.

  • Handling:

    • When thawing an aliquot for use, do so slowly on ice.

    • Minimize the time the peptide solution is kept at room temperature.

    • Avoid introducing proteases from non-sterile equipment or solutions.

Signaling Pathways

Hypothetical Signaling Pathway for a Pro-Apoptotic Peptide (e.g., this compound)

Many anti-cancer peptides exert their effects by inducing apoptosis.[8][9] The diagram below illustrates a hypothetical signaling pathway for a peptide that initiates apoptosis by disrupting the mitochondrial membrane.

G cluster_cell Cancer Cell This compound Peptide-X (e.g., this compound) Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts Membrane Potential CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleavage & Activation Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: A hypothetical pathway for Peptide-X-induced apoptosis.

References

Technical Support Center: Optimizing Delivery of Pep4c to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pep4c. This resource is designed for researchers, scientists, and drug development professionals to facilitate the successful application of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering this compound to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-penetrating peptide designed to selectively inhibit the calcineurin (CN) signaling pathway. It functions by disrupting the interaction between calcineurin and the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] In resting cells, NFAT is phosphorylated and resides in the cytoplasm.[2] Upon cellular stimulation, intracellular calcium levels rise, activating calcineurin.[3] Activated calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus, where it regulates the expression of various genes involved in the immune response and other cellular processes.[4][5] this compound competitively binds to calcineurin, preventing the dephosphorylation of NFAT and thereby blocking its nuclear translocation and subsequent gene transcription.[1]

Q2: How does this compound enter target cells?

A2: this compound is a cell-penetrating peptide (CPP) and utilizes various mechanisms to cross the cell membrane. The primary modes of entry for CPPs include direct penetration of the plasma membrane and endocytosis.[6] Endocytotic pathways can involve macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[3][5] The specific pathway can be influenced by the cell type, this compound concentration, and the presence of cargo.

Q3: What is the recommended starting concentration and incubation time for this compound?

A3: The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically for each experimental system. As a starting point, a concentration range of 1-10 µM is often effective for many CPPs.[6] Incubation times can vary from 1 to 24 hours. A time-course and dose-response experiment is highly recommended to identify the optimal conditions for your specific cell line and assay.[7][8]

Q4: How can I assess the delivery efficiency of this compound into my target cells?

A4: To quantify the intracellular delivery of this compound, several methods can be employed. If you are using a fluorescently labeled version of this compound, you can use fluorescence microscopy for qualitative visualization or flow cytometry for a quantitative assessment of uptake.[9] For label-free quantification, techniques like MALDI-TOF mass spectrometry can be used to measure the intracellular concentration of the intact peptide.[10][11]

Q5: Is this compound expected to be cytotoxic?

A5: Like many cell-penetrating peptides, this compound may exhibit some level of cytotoxicity, particularly at higher concentrations.[12] It is crucial to determine the cytotoxic profile of this compound in your specific cell line. This can be achieved using standard cytotoxicity assays such as the MTT, MTS, or LDH release assays.[13] These assays will help you establish a working concentration range that effectively inhibits the target pathway with minimal impact on cell viability.

Troubleshooting Guides

This section addresses common issues that may arise during the delivery of this compound to target cells.

Problem Possible Causes Recommended Solutions
Low Delivery Efficiency of this compound Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake in your cell type.Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 25 µM) to identify the optimal concentration.[7]
Inappropriate Incubation Time: The incubation period may be too short for sufficient internalization.Conduct a time-course experiment, incubating the cells with this compound for various durations (e.g., 1, 4, 12, and 24 hours).[14]
Cell Type Variability: Different cell lines exhibit varying efficiencies of CPP uptake.If possible, test this compound delivery in a cell line known to be permissive to CPPs as a positive control. Optimize conditions specifically for your target cell line.
Peptide Aggregation: this compound may aggregate in the culture medium, reducing its effective concentration.Ensure proper solubilization of the lyophilized peptide. Visually inspect the solution for any precipitates. Consider using different buffers for reconstitution.
High Cytotoxicity Observed Concentration is Too High: The concentration of this compound is exceeding the toxic threshold for the cells.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value. Use concentrations well below this value for your experiments.
Prolonged Incubation: Extended exposure to this compound may be detrimental to cell health.Reduce the incubation time. A shorter incubation with a higher, non-toxic concentration may be more effective.
Contaminants in Peptide Stock: The peptide solution may be contaminated.Ensure the peptide is of high purity. Use sterile, endotoxin-free water or buffer for reconstitution.
Inconsistent Experimental Results Peptide Instability: this compound may be degrading in the culture medium or during storage.Store lyophilized peptide at -20°C or -80°C.[15] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Consider the presence of proteases in serum-containing media, which can degrade the peptide.[16][17]
Variability in Cell Culture: Inconsistent cell density, passage number, or cell health can affect results.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are healthy and in the exponential growth phase.[18]
Assay-Specific Issues: The readout of your functional assay may have high variability.Include appropriate positive and negative controls in every experiment. Optimize the assay protocol to minimize variability.
No Inhibition of NFAT Signaling Insufficient Intracellular Concentration: The amount of this compound entering the cells is not enough to inhibit calcineurin.Confirm cellular uptake using a fluorescently labeled this compound or by mass spectrometry. Optimize delivery conditions for higher intracellular concentrations.
Ineffective Endosomal Escape: this compound may be trapped in endosomes and unable to reach its cytoplasmic target, calcineurin.Investigate endosomal escape using techniques like co-localization studies with endosomal markers. Consider co-treatment with endosomolytic agents, though this may increase cytotoxicity.[19][20]
Problem with the NFAT Reporter Assay: The reporter assay itself may not be functioning correctly.Validate your NFAT reporter assay with a known calcineurin inhibitor (e.g., Cyclosporin A or FK506) as a positive control.[2]

Quantitative Data Summary

The following tables provide hypothetical but representative data for this compound to guide experimental design. These values should be experimentally verified for your specific cell type and conditions.

Table 1: Optimal this compound Concentration for Delivery in Different Cell Lines

Cell LineOptimal Concentration (µM) for >80% UptakeIncubation Time (hours)
HeLa54
Jurkat106
Primary T-cells1512
HEK29354

Table 2: Cytotoxicity Profile of this compound (IC50 Values)

Cell LineIC50 (µM) after 24h Incubation
HeLa45
Jurkat30
Primary T-cells25
HEK29355

Table 3: Stability of this compound in Different Media

MediumHalf-life at 37°C (hours)
Serum-free DMEM> 48
DMEM + 10% FBS18
RPMI-1640 + 10% FBS16

Experimental Protocols

1. Quantification of Cellular Uptake of Fluorescently Labeled this compound by Flow Cytometry

  • Materials:

    • Target cells

    • Complete culture medium

    • Fluorescently labeled this compound (e.g., FITC-Pep4c)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Flow cytometer

  • Procedure:

    • Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • The next day, remove the culture medium and wash the cells once with PBS.

    • Add fresh, serum-free medium containing the desired concentrations of FITC-Pep4c to the cells. Include an untreated control.

    • Incubate for the desired time (e.g., 4 hours) at 37°C.

    • After incubation, remove the medium and wash the cells three times with cold PBS to remove non-internalized peptide.

    • Add Trypsin-EDTA to detach the cells.

    • Resuspend the cells in PBS and transfer to flow cytometry tubes.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity will indicate the amount of internalized peptide.[9]

2. Assessment of this compound Cytotoxicity using the MTT Assay

  • Materials:

    • Target cells

    • Complete culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The following day, treat the cells with a range of this compound concentrations for 24-48 hours. Include untreated cells as a control.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes with shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.[13][21] Cell viability is proportional to the absorbance.

3. NFAT Activity Assessment using a Luciferase Reporter Assay

  • Materials:

    • Target cells stably or transiently expressing an NFAT-luciferase reporter construct

    • This compound

    • Cell stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the NFAT-reporter cells in a white, clear-bottom 96-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., PMA/Ionomycin) to activate the calcineurin-NFAT pathway. Include an unstimulated control and a stimulated control without this compound.

    • Incubate for an additional 6-8 hours.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[22][23][24]

    • A decrease in luciferase activity in the presence of this compound indicates inhibition of NFAT signaling.

Visualizations

Pep4c_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2+ Ca²⁺ ER->Ca2+ Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Ca²⁺ binding NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation This compound This compound This compound->Calcineurin_active Inhibits DNA DNA NFAT_n->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Pep4c_Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery & Viability cluster_uptake Uptake Quantification cluster_functional Functional Assay Start Start: Seed Target Cells Reconstitute Reconstitute & Quantify this compound Start->Reconstitute Treat_Cells Treat Cells with this compound (Dose-Response & Time-Course) Reconstitute->Treat_Cells Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Treat_Cells->Cytotoxicity_Assay Determine_Optimal_Conc Determine Optimal Non-Toxic Concentration & Incubation Time Cytotoxicity_Assay->Determine_Optimal_Conc Uptake_Assay Perform Cellular Uptake Assay (e.g., Flow Cytometry with fluorescent this compound) Determine_Optimal_Conc->Uptake_Assay Confirm_Uptake Confirm Intracellular Delivery Uptake_Assay->Confirm_Uptake Functional_Assay Perform Functional Assay (e.g., NFAT Reporter Assay) Confirm_Uptake->Functional_Assay Analyze_Inhibition Analyze Inhibition of NFAT Signaling Functional_Assay->Analyze_Inhibition End End: Data Analysis Analyze_Inhibition->End

Caption: Experimental workflow for evaluating this compound delivery and efficacy.

Pep4c_Troubleshooting_Tree Start Problem: No/Low Activity of this compound Check_Uptake Is intracellular delivery confirmed? Start->Check_Uptake Check_Viability Is there significant cytotoxicity? Check_Uptake->Check_Viability Yes Optimize_Delivery Optimize delivery: - Increase concentration - Increase incubation time - Check peptide stability Check_Uptake->Optimize_Delivery No Check_Assay Does the positive control for the functional assay work? Check_Viability->Check_Assay No Reduce_Conc Reduce this compound concentration or incubation time Check_Viability->Reduce_Conc Yes Troubleshoot_Assay Troubleshoot the functional assay: - Check reagents - Validate reporter cell line Check_Assay->Troubleshoot_Assay No Consider_Endosomal_Escape Consider endosomal escape as a limiting factor. Perform co-localization studies. Check_Assay->Consider_Endosomal_Escape Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pep4c" is not found in the public scientific literature. Therefore, this guide provides general troubleshooting advice and protocols applicable to peptide-related experiments in a research and drug development context.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving therapeutic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider for ensuring peptide stability in experimental assays?

A1: Peptide stability is crucial for reproducible experimental outcomes. Key parameters to control include:

  • pH: Peptides have an isoelectric point (pI) at which they are least soluble. Buffers should be selected to maintain a pH away from the pI.

  • Temperature: Store peptides at -20°C or -80°C and minimize freeze-thaw cycles. For assays, maintain a consistent temperature as fluctuations can affect activity.

  • Protease Activity: If working with cell lysates or serum, the inclusion of protease inhibitors is essential to prevent peptide degradation.

  • Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation. Use of antioxidants like DTT or storing under inert gas can mitigate this.

Q2: How can I improve the solubility of my synthetic peptide?

A2: Peptide solubility is influenced by its amino acid composition.

  • For acidic peptides: Use a basic buffer (pH > 7).

  • For basic peptides: Use an acidic buffer (pH < 7).

  • For hydrophobic peptides: Initially dissolve in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer. Sonication can also aid in dissolution.

  • For peptides prone to aggregation: Use chaotropic agents like guanidinium (B1211019) chloride or urea.

Q3: What are the different types of therapeutic peptides and how do they compare?

A3: Therapeutic peptides can be broadly categorized based on their structure and function.

Peptide TypeKey CharacteristicsAdvantagesDisadvantages
Linear Peptides Short chains of amino acids.Simple to synthesize.Prone to degradation by proteases, short half-life.
Macrocyclic Peptides Peptides cyclized through a covalent bond.[1]Increased stability, higher receptor affinity and specificity.[1]More complex synthesis.
Peptide-Drug Conjugates (PDCs) A peptide linked to a cytotoxic drug.[2]Targeted drug delivery to specific cells, enhancing efficacy and reducing side effects.[2]Complex to design and synthesize, potential for premature drug release.
Peptidomimetics Compounds that mimic the structure and function of peptides.[3]High metabolic stability, good bioavailability.[3]Design and synthesis can be challenging.

Troubleshooting Guides

Issue 1: Low or No Bioactivity of the Peptide
Possible Cause Troubleshooting Step
Incorrect Peptide Conformation Ensure the buffer conditions (pH, ionic strength) are optimal for the peptide's structure. For peptides with disulfide bonds, ensure proper folding protocols are followed.
Peptide Degradation Run a mass spectrometry analysis on the peptide stock to check for degradation products. If degradation is confirmed, re-evaluate storage and handling procedures. Add protease inhibitors to experimental setups with biological matrices.
Aggregation Use dynamic light scattering (DLS) to check for aggregates. If present, try different solubilization methods as described in the FAQs.
Experimental Error Verify the concentration of the peptide stock using a reliable method like amino acid analysis. Double-check all reagent concentrations and incubation times in the experimental protocol.
Issue 2: High Background Signal in Binding Assays
Possible Cause Troubleshooting Step
Non-specific Binding Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Include a non-specific competitor peptide in your experimental design.
Contaminated Reagents Use fresh, high-purity reagents and sterile, low-binding labware.
Detector Issues Ensure the plate reader or detector is properly calibrated and that the settings are appropriate for the assay.

Experimental Protocols

General Protocol for Assessing Peptide Inhibition of a Target Enzyme
  • Reagent Preparation:

    • Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO).

    • Prepare a series of peptide dilutions in the assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer. The buffer should be optimized for enzyme activity and peptide stability.

  • Assay Procedure:

    • Add the peptide dilutions to the wells of a microplate.

    • Add the enzyme to the wells and incubate for a pre-determined time to allow for peptide-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

  • Controls:

    • Positive Control: Enzyme and substrate without the peptide.

    • Negative Control: Substrate without the enzyme.

    • Vehicle Control: Enzyme, substrate, and the solvent used to dissolve the peptide.

  • Data Analysis:

    • Calculate the initial reaction rates for each peptide concentration.

    • Plot the reaction rate as a function of the peptide concentration and fit the data to a suitable model (e.g., IC50 curve) to determine the inhibitory potency of the peptide.

Visualizations

Peptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Therapeutic Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Generation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation Response Cellular Response TranscriptionFactor->Response Gene Expression

Caption: A generic signaling pathway initiated by a therapeutic peptide.

Experimental_Workflow start Start: Peptide Synthesis & Purity Analysis solubility Solubility & Stability Testing start->solubility in_vitro In Vitro Bioactivity Assays (e.g., Enzyme Inhibition, Binding Affinity) solubility->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) in_vitro->cell_based in_vivo In Vivo Animal Models (e.g., Efficacy, Pharmacokinetics) cell_based->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis end End: Candidate Selection data_analysis->end

Caption: A typical experimental workflow for preclinical peptide drug discovery.

References

Strategies to minimize off-target effects of Pep4c

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pep4c.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype after treating cells with this compound, which does not align with the known on-target pathway. How can we determine if this is an off-target effect?

A1: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Here are the initial steps to investigate a suspected off-target effect of this compound:

  • Dose-Response Analysis: Off-target effects are often concentration-dependent.[1] Perform a dose-response experiment for both the intended on-target effect and the unexpected phenotype. A significant separation between the EC50/IC50 values for the two effects suggests that the unexpected phenotype may be an off-target effect occurring at higher concentrations.

  • Use of Controls: Employ both a negative control (an inactive analog of this compound) and an orthogonal control (a structurally different compound that targets the same pathway as this compound).[1] If the unexpected phenotype is absent with the orthogonal control but present with this compound, it strongly indicates an off-target effect.

  • Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations where the on-target effect is observed. Techniques like the cellular thermal shift assay (CETSA) or immunoprecipitation-mass spectrometry can be utilized to verify target binding.[1]

  • Knockout Cell Lines: The most definitive way to confirm an on-target effect is to use a knockout cell line lacking the intended target of this compound. If the unexpected phenotype persists in the knockout cells upon treatment with this compound, it is unequivocally an off-target effect.

Q2: What are the common molecular strategies to reduce the off-target effects of this compound?

A2: Several peptide engineering strategies can be employed to enhance the specificity of this compound and minimize its off-target interactions. Peptides inherently have high selectivity, but this can be further optimized.[2][3]

  • Alanine (B10760859) Scanning: Systematically replace each amino acid residue of this compound with alanine to identify key residues responsible for both on-target and off-target activities. This can guide the design of analogs with improved selectivity.

  • N-methylation and D-amino Acid Substitution: Introducing N-methylated or D-amino acids can alter the peptide's conformation and proteolytic stability.[2] These modifications can disrupt binding to off-target proteins while preserving or even enhancing on-target affinity.

  • Cyclization: Cyclizing the peptide, for instance through "stapling," can lock it into a bioactive conformation.[2] This pre-organization can increase affinity for the on-target protein and reduce binding to off-targets by decreasing conformational flexibility.

  • Affinity Maturation: Employing techniques like phage display can be used to select for this compound variants with higher affinity for the intended target. Higher affinity often correlates with greater specificity.

Q3: Can computational approaches help in predicting and mitigating the off-target effects of this compound?

A3: Yes, in silico methods are valuable tools for proactively identifying potential off-target interactions of this compound.

  • Computational Screening: The amino acid sequence and structure of this compound can be screened against databases of known protein structures to predict potential off-target binding partners.[1] This can provide early warnings about which protein families (e.g., kinases, GPCRs) might be prone to off-target interactions.

  • Pharmacophore-Guided Design: If a structural basis for off-target binding is identified, as in the case of some spider venom-derived peptides, this information can guide the rational design of this compound analogs with reduced off-target activity.[4] By modifying residues that are critical for off-target binding but not for on-target activity, selectivity can be improved.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High cellular toxicity at effective concentrations.Off-target effects leading to cell death pathways.Perform a dose-response curve to determine the therapeutic window. Modify this compound to improve selectivity (see Q2).
Inconsistent results between experimental batches.Variability in peptide synthesis or purity.Ensure high-purity (>95%) this compound is used for all experiments. Validate the sequence and structure of each new batch.
This compound shows reduced efficacy in vivo compared to in vitro.Poor pharmacokinetic properties (e.g., rapid degradation).Consider peptide modifications like PEGylation or cyclization to improve stability and half-life.
Unexpected side effects in animal models.Off-target interactions with proteins in other tissues.Conduct broad panel screening of this compound against a panel of common off-target proteins to identify potential interactions.

Experimental Protocols

Protocol 1: Dose-Response Analysis for On- and Off-Target Effects
  • Cell Plating: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.

  • Compound Preparation: Prepare a 2x stock of this compound in the appropriate vehicle (e.g., DMSO). Make serial dilutions to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series centered around the expected EC50/IC50.[1]

  • Treatment: Add the this compound dilutions to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time based on the biology of the target and the expected readouts for both on-target and off-target effects.

  • Assay: Perform your primary assay to measure the on-target effect (e.g., Western blot for a specific signaling protein). Simultaneously, perform an assay to quantify the off-target phenotype (e.g., a cell viability assay for toxicity).

  • Data Analysis: Plot the response versus the log of the this compound concentration for both assays. Fit the data to a four-parameter logistic equation to determine the EC50/IC50 for both the on-target and off-target effects.

Protocol 2: Generation of a Target Knockout Cell Line using CRISPR/Cas9
  • sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target a critical exon of the gene for the intended target of this compound.

  • Transfection: Co-transfect the sgRNAs and a Cas9 nuclease expression vector into the desired cell line.

  • Clonal Selection: Isolate single cells and expand them into clonal populations.

  • Validation: Screen the clonal populations for the absence of the target protein by Western blot or other appropriate methods. Sequence the targeted genomic locus to confirm the presence of frameshift mutations.

  • Comparative Experiment: Treat both the wild-type and knockout cell lines with a concentration of this compound that elicits the phenotype of interest in the wild-type cells. The absence of the phenotype in the knockout line confirms it is an on-target effect.

Visual Guides

On_Target_vs_Off_Target cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Pep4c_on This compound Target_on Intended Target Pep4c_on->Target_on High Affinity Effect_on Desired Biological Effect Target_on->Effect_on Pep4c_off This compound Target_off Off-Target Protein Pep4c_off->Target_off Lower Affinity Effect_off Unintended Side Effect Target_off->Effect_off

Caption: On-target vs. off-target effects of this compound.

Mitigation_Workflow A Observe Unexpected Phenotype B Dose-Response Analysis A->B C Knockout Cell Line Validation B->C D Computational Off-Target Prediction C->D E Peptide Engineering (e.g., Cyclization) D->E F Test Modified this compound E->F G Reduced Off-Target Effect F->G

Caption: Workflow for mitigating this compound off-target effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information is publicly available for a peptide designated "11R-pep4." This guide provides a comprehensive overview and troubleshooting strategies for enhancing the in vivo bioavailability of cell-penetrating peptides (CPPs) in general, which is likely the category "11R-pep4" falls into. The principles and protocols outlined here are applicable to novel or proprietary CPPs.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving high in vivo bioavailability of cell-penetrating peptides?

A1: The main challenges for in vivo delivery of CPPs include:

  • Enzymatic Degradation: Peptides are highly susceptible to degradation by proteases found in the bloodstream and within tissues, leading to a short half-life.[1][2]

  • Rapid Clearance: CPPs, particularly cationic ones, are often quickly cleared from circulation by the kidneys and accumulate in the liver, reducing the amount available to reach the target tissue.[3][4][5]

  • Low Target Specificity: Many conventional CPPs lack specificity and can be taken up by a wide range of cells, leading to off-target effects and a dilution of the therapeutic or diagnostic agent at the intended site.[][7]

  • Endosomal Entrapment: After entering a cell, CPP-cargo complexes are often trapped within endosomes and may be targeted for lysosomal degradation before the cargo can be released into the cytoplasm to exert its effect.[1][8][9]

  • Formulation and Stability Issues: Peptides can be prone to aggregation and instability in formulations, which can affect their activity and bioavailability.

Q2: What are the most effective strategies to improve the in vivo stability of my CPP?

A2: Several chemical modification strategies can significantly enhance the stability of CPPs against enzymatic degradation:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to proteases, which are stereospecific for L-amino acids.[1][2]

  • Peptide Cyclization: Cyclic peptides lack N- and C-termini, which are primary sites for exopeptidase attack, and their constrained conformation can prevent access by endopeptidases.[1][10]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteases and reduce renal clearance, thereby extending its circulation half-life.[] However, this may also decrease interaction with the cell membrane.[]

  • Inclusion of Non-Natural Amino Acids: Incorporating amino acids not naturally found in proteins can hinder recognition by proteases.[1][10]

  • Hydrophobic Moiety Conjugation: Attaching aliphatic chains, such as stearyl groups, can increase interactions with cell membranes and prolong in vivo circulation time.[]

Q3: How can I improve the target specificity of my CPP-cargo conjugate?

A3: Enhancing target specificity is crucial to reduce off-target effects and increase efficacy.[7] Strategies include:

  • Activatable CPPs (ACPPs): These are "smart" CPPs where the cell-penetrating property is masked by a linked inhibitory domain.[11][12] The linker is designed to be cleaved by enzymes that are overexpressed in the target tissue (e.g., tumor-associated proteases), unmasking the CPP and allowing for localized cell entry.[11][12]

  • Conjugation to Targeting Ligands: Attaching a molecule (e.g., a homing peptide, antibody, or small molecule) that specifically binds to a receptor overexpressed on the target cells can concentrate the CPP-cargo conjugate at the desired site.[1][13]

Q4: What formulation strategies can enhance the bioavailability of my CPP?

A4: The formulation is critical for protecting the peptide and facilitating its absorption. Effective strategies include:

  • Lipid-Based Formulations: Encapsulating the CPP in liposomes or other lipid nanoparticles can protect it from degradation and modify its pharmacokinetic profile.[14]

  • Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles can provide a sustained release of the CPP and protect it from the harsh in vivo environment.[14]

  • Inclusion of Protease Inhibitors: Co-administering the peptide with protease inhibitors can reduce its degradation, particularly for oral delivery routes.[15]

  • Use of Permeation Enhancers: For mucosal delivery routes (e.g., oral or nasal), permeation enhancers can be included in the formulation to improve absorption across epithelial barriers.[15]

Troubleshooting Guide

Problem 1: Low therapeutic/diagnostic efficacy of the CPP-cargo in vivo.

Potential Cause Troubleshooting Step
Rapid Degradation of the CPP 1. Modify the CPP to enhance stability (see FAQ 2).[1][2] 2. Switch to a more direct administration route (e.g., intravenous) to bypass initial degradation barriers. 3. Incorporate the CPP into a protective formulation like liposomes.[14]
Poor Bioavailability and Target Accumulation 1. Perform pharmacokinetic studies to understand the distribution and clearance rate.[3][4] 2. Increase targeting specificity by creating an activatable CPP or conjugating a targeting ligand.[11][13] 3. Optimize the formulation to improve circulation time (e.g., PEGylation).[]
Endosomal Entrapment of Cargo 1. Incorporate an endosomal escape domain into the CPP sequence.[16] 2. Co-administer with agents that disrupt endosomal membranes, such as chloroquine (B1663885) (use with caution due to toxicity).[17] 3. Design a CPP-cargo linkage that is sensitive to the endosomal environment (e.g., pH-sensitive linker).
Incorrect Dosage 1. Conduct a dose-response study to determine the optimal therapeutic concentration. 2. Analyze pharmacokinetic data to adjust the dosing frequency based on the peptide's half-life.[16]

Problem 2: High variability in experimental results between animal subjects.

Potential Cause Troubleshooting Step
Inconsistent Administration Technique 1. Ensure all personnel are trained and follow a standardized protocol for drug administration. 2. For oral gavage, verify proper placement to avoid administration into the lungs.[18]
Instability of the CPP Formulation 1. Prepare fresh formulations for each experiment. 2. Assess the stability of the CPP in the chosen vehicle under experimental conditions.
Biological Differences Between Animals 1. Increase the sample size to improve statistical power. 2. Ensure the use of age- and weight-matched animals from a reliable supplier.

Data Presentation: Impact of Modifications on CPP In Vivo Performance

The following table summarizes quantitative data from literature on how different modifications can affect the in vivo properties of CPPs.

CPP Modification Strategy Peptide Example Effect on In Vivo Parameter Quantitative Change Reference
Activatable Design (ACPP) Nona-arginine (r9) vs. MMP-cleavable ACPPLiver and Kidney Accumulation (30 min post-injection)~10-fold decrease in ACPP accumulation (90% vs 8% of injected dose)[11]
Activatable Design (ACPP) Nona-arginine (r9) vs. MMP-cleavable ACPPAcute Toxicity (Dose)4-fold lower toxicity for ACPP[11]
D-Amino Acid Substitution L-S-CPP vs. D-S-CPPPlasma Half-life (rats)D-S-CPP showed a longer elimination half-life[16]
PEGylation CPP coated micelles vs. ACPP-PEG coated micellesBlood ClearanceACPP-PEG micelles showed reduced blood clearance[12]
Cargo Conjugation S-CPP vs. S-CPP-IgGElimination Half-lifeIgG conjugation increased half-life up to 25 hours[16]

Experimental Protocols

Protocol: Assessment of CPP Bioavailability and Biodistribution in a Mouse Model

This protocol provides a general framework for evaluating the in vivo pharmacokinetics and tissue distribution of a novel CPP.

1. Materials and Reagents:

  • CPP, labeled with a detectable tag (e.g., fluorescent dye like Cy5 or a radionuclide like ¹¹¹In).

  • Experimental animals: Age- and weight-matched mice (e.g., C57BL/6 or BALB/c).

  • Administration supplies: Syringes, needles appropriate for the route of administration (e.g., intravenous - i.v.).

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., heparinized capillary tubes).

  • Tissue homogenization buffer and equipment.

  • Detection instrument (e.g., in vivo imaging system (IVIS) for fluorescence, gamma counter for radioactivity).

2. Experimental Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • Dose Preparation: Prepare the labeled CPP in a sterile, biocompatible vehicle (e.g., saline) at the desired concentration.

  • Administration: Administer the labeled CPP to the mice via the desired route (e.g., tail vein injection for i.v. administration). A typical dose might be in the range of 1-10 nmol per mouse.[11]

  • Blood Sampling: Collect blood samples (e.g., 20-50 µL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes, and 24 hours post-injection).[16] Collect blood via tail snip or saphenous vein puncture into heparinized tubes.

  • Sample Processing (Blood): Centrifuge the blood samples to separate plasma. Measure the amount of label in a known volume of plasma using the appropriate detection method.

  • Biodistribution Analysis (Terminal):

    • At the final time point (e.g., 6 or 24 hours), euthanize the mice using an approved method.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect key organs (e.g., liver, kidneys, spleen, lungs, heart, brain, and tumor if applicable).

    • Weigh each organ.

    • Measure the amount of label in each organ using the appropriate detection method (e.g., IVIS imaging of the whole organ or measurement in a gamma counter after homogenization).

  • Data Analysis:

    • Pharmacokinetics: Plot the plasma concentration of the labeled CPP versus time. Calculate key pharmacokinetic parameters such as elimination half-life (t½), clearance, and volume of distribution.

    • Biodistribution: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This normalizes the data to the organ weight.

Mandatory Visualizations

G cluster_0 Systemic Circulation cluster_1 Target Tissue cluster_2 Intracellular Fate CPP_injected 1. CPP-Cargo Administered CPP_circulating 2. Circulation in Bloodstream CPP_injected->CPP_circulating Degradation Proteolytic Degradation CPP_circulating->Degradation Clearance Renal/Hepatic Clearance CPP_circulating->Clearance Extravasation 3. Extravasation CPP_circulating->Extravasation Distribution Cell_Binding 4. Binding to Cell Surface Extravasation->Cell_Binding Uptake 5. Cellular Uptake (Endocytosis) Cell_Binding->Uptake Endosome 6. Endosomal Entrapment Uptake->Endosome Escape 7. Endosomal Escape Endosome->Escape Lysosome Lysosomal Degradation Endosome->Lysosome Release 8. Cargo Release Escape->Release Target 9. Action at Target Release->Target G Start Low In Vivo Efficacy Observed Check_PK 1. Assess Pharmacokinetics: - Short half-life? - Rapid clearance? Start->Check_PK Check_Dist 2. Analyze Biodistribution: - Low accumulation at target? - High off-target uptake? Check_PK->Check_Dist No (Half-life is adequate) Sol_Stability Solution: - Modify peptide for stability (D-amino acids, cyclization) - Use protective formulation (liposomes) Check_PK->Sol_Stability Yes Check_Cellular 3. Evaluate Intracellular Fate: - Evidence of endosomal entrapment? Check_Dist->Check_Cellular No (Targeting is sufficient) Sol_Targeting Solution: - Add targeting ligand - Design activatable CPP (ACPP) Check_Dist->Sol_Targeting Yes Sol_Escape Solution: - Incorporate endosomal escape motif - Use pH-sensitive linkers Check_Cellular->Sol_Escape Yes Success Improved Efficacy Check_Cellular->Success No (Cargo is released) Sol_Stability->Success Sol_Targeting->Success Sol_Escape->Success

References

Validation & Comparative

A Comparative Analysis of Pep4c and Cyclosporin A: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel polypeptide calcineurin inhibitor, Pep4, and the well-established immunosuppressant, Cyclosporin A. This analysis is supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

It is important to note that the initial query for "Pep4c" likely contained a typographical error. Extensive research has revealed that "Pep4" is a relevant polypeptide inhibitor of calcineurin, making it a suitable subject for comparison with Cyclosporin A. In contrast, "this compound" appears to be a control peptide used in unrelated neuroscience research. Therefore, this guide will focus on the comparative analysis of Pep4 and Cyclosporin A.

Mechanism of Action: Targeting the Calcineurin-NFAT Pathway

Both Pep4 and Cyclosporin A exert their immunosuppressive effects by targeting calcineurin (CN), a critical phosphatase in the T-cell activation pathway. However, their specific binding mechanisms differ.

Cyclosporin A is a cyclic peptide that first binds to an intracellular protein called cyclophilin.[1] This Cyclosporin A-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity.[1]

Pep4 , a rationally designed polypeptide, directly inhibits calcineurin activity. It is composed of two distinct calcineurin-binding motifs: the LxVP motif and the PVIVIT motif, connected by a linker segment.[2][3] This dual-binding design allows Pep4 to act as a competitive inhibitor of the interaction between calcineurin and the Nuclear Factor of Activated T-cells (NFAT).[2][3]

By inhibiting calcineurin, both molecules prevent the dephosphorylation of NFAT.[2][3] Phosphorylated NFAT remains in the cytoplasm, unable to translocate to the nucleus. This nuclear translocation is a crucial step for the transcription of various cytokine genes, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[2][3] The net effect of both Pep4 and Cyclosporin A is the suppression of T-cell mediated immune responses.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro inhibition of calcineurin by Pep4 and Cyclosporin A. It is important to note that a direct head-to-head comparison of functional assays such as T-cell proliferation from a single study is not publicly available.

Compound In Vitro Calcineurin Inhibition IC50 Notes
Pep45.1 nM[2]Determined using a malachite green-based colorimetric assay with mouse brain protein extract as the source of calcineurin.[2]
Cyclosporin A~7 nMThe half-maximal inhibitory concentration for in vitro calcineurin phosphatase activity.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Pep4 and Cyclosporin A.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Signal Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Gene_transcription Gene Transcription NFAT_n->Gene_transcription IL2 IL-2 Production Gene_transcription->IL2

Figure 1: Simplified T-Cell Activation Pathway via Calcineurin-NFAT.

G cluster_cytoplasm Cytoplasm Cyclosporin_A Cyclosporin A Cyclophilin Cyclophilin Cyclosporin_A->Cyclophilin CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin Inhibition NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT_translocation NFAT Nuclear Translocation NFAT_P->NFAT_translocation

Figure 2: Mechanism of Action of Cyclosporin A.

G cluster_cytoplasm Cytoplasm Pep4 Pep4 Calcineurin Calcineurin Pep4->Calcineurin Competitive Inhibition NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT_translocation NFAT Nuclear Translocation NFAT_P->NFAT_translocation

Figure 3: Mechanism of Action of Pep4.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of calcineurin inhibitors.

In Vitro Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay determines the inhibitory effect of a compound on calcineurin's phosphatase activity.

Materials and Reagents:

  • Recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (containing CaCl₂)

  • Test compounds (Pep4 or Cyclosporin A) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Phosphate (B84403) Detection Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add the Assay Buffer, calmodulin, and the test compound dilutions. Include a vehicle control (solvent only).

  • Add recombinant calcineurin to all wells except the blank.

  • Pre-incubate the plate to allow the inhibitor to bind to calcineurin.

  • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution detects the free phosphate released by calcineurin activity.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents (Buffer, CN, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Buffer, Calmodulin, Inhibitor) Prepare_Reagents->Plate_Setup Add_CN Add Calcineurin Plate_Setup->Add_CN Pre_incubation Pre-incubate Add_CN->Pre_incubation Add_Substrate Add RII Substrate (Start Reaction) Pre_incubation->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Add Malachite Green (Stop Reaction) Incubate->Stop_Reaction Read_Absorbance Read Absorbance (620 nm) Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for In Vitro Calcineurin Inhibition Assay.
T-Cell Proliferation Assay using CFSE

This assay measures the inhibition of T-cell division in response to stimulation.

Materials and Reagents:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete cell culture medium (e.g., RPMI-1640 with supplements)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

  • Test compounds (Pep4 or Cyclosporin A)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Label the PBMCs with CFSE, a fluorescent dye that is equally distributed to daughter cells upon cell division.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA.

  • Incubate the plate for 4-5 days to allow for cell proliferation.

  • Harvest the cells and analyze by flow cytometry.

  • The proliferation of T-cells is measured by the successive halving of CFSE fluorescence intensity in the daughter cell populations.

NFAT Nuclear Translocation Assay

This assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus.

Materials and Reagents:

  • T-cells (e.g., Jurkat cells or primary T-cells)

  • Cell culture plates with coverslips

  • Stimulating agents (e.g., PMA and Ionomycin)

  • Test compounds (Pep4 or Cyclosporin A)

  • Fixation and permeabilization buffers

  • Primary antibody against NFAT

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture T-cells on coverslips.

  • Pre-treat the cells with the test compounds for a specified time.

  • Stimulate the cells with PMA and Ionomycin to induce NFAT translocation.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody specific for NFAT.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of NFAT translocation.

IL-2 Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by stimulated T-cells.

Materials and Reagents:

  • T-cells

  • T-cell stimulation reagents

  • Test compounds (Pep4 or Cyclosporin A)

  • IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Culture T-cells in a 96-well plate and treat with test compounds.

  • Stimulate the cells to produce IL-2.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the cell culture supernatants.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance using a plate reader and calculate the concentration of IL-2 based on a standard curve.

Conclusion

Both Pep4 and Cyclosporin A are potent inhibitors of the calcineurin-NFAT signaling pathway, a cornerstone of immunosuppressive therapy. While Cyclosporin A is a well-established drug, Pep4 represents a promising novel polypeptide inhibitor with high in vitro potency. The provided experimental protocols offer a framework for the direct comparative evaluation of these and other calcineurin inhibitors, which is essential for the advancement of immunomodulatory therapeutics. Further studies directly comparing the efficacy and safety profiles of Pep4 and Cyclosporin A in preclinical and clinical settings are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Pep4c and Other NFAT Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the efficacy and mechanisms of Nuclear Factor of Activated T-cells (NFAT) inhibitors, with a focus on the novel peptide Pep4c.

This guide provides a comprehensive comparison of the novel NFAT inhibitor, this compound, with other well-established inhibitors such as the VIVIT peptide, Cyclosporin A (CsA), and FK506. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear overview of quantitative efficacy, mechanisms of action, and detailed experimental protocols.

Unveiling this compound: A Potent Calcineurin-NFAT Pathway Inhibitor

Recent research has identified a bioactive peptide, Pep4, as a high-affinity inhibitor of calcineurin (CN), a critical phosphatase in the activation of NFAT. Pep4 acts by competitively inhibiting the interaction between calcineurin and NFAT.[1] An arginine-rich modified version, 11R-Pep4, has demonstrated cellular permeability, enabling it to effectively inhibit the nuclear translocation of NFAT and consequently reduce the expression of downstream targets like Interleukin-2 (IL-2).[1] It is important to note that the term "this compound" appears to be a typographical error in some contexts, with the scientific literature consistently referring to this inhibitor as "Pep4".

Quantitative Efficacy: A Head-to-Head Comparison

The inhibitory potency of Pep4 and other NFAT inhibitors has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the reported IC50 values for Pep4 and other widely used NFAT inhibitors. It is crucial to consider the specific assay conditions, as these can significantly influence the observed IC50 values.

InhibitorAssay TypeTargetCell Type/SystemIC50 ValueReference
Pep4 Calcineurin Enzymatic AssayCalcineurinMouse Brain Extract5.1 nM
FK506 (Tacrolimus) Calcineurin Enzymatic AssayCalcineurinN/A3 nM [2]
IL-2 Secretion AssayNFAT PathwayActivated T-cells1 nM [2]
Cyclosporin A (CsA) Calcineurin Enzymatic AssayCalcineurinMurine PBL~6.2 nM (7.5 ng/mL) [3]
NFAT2 Nuclear TranslocationNFAT PathwayHUVEC~10 nM [4]
VIVIT Peptide Competitive Binding AssayCalcineurinN/A4100 ± 100 nM

Note: The IC50 value for the VIVIT peptide was determined in a competitive binding assay, which measures the ability of the inhibitor to displace a labeled ligand from its target. This is different from the enzymatic assays used for Pep4, FK506, and Cyclosporin A, which directly measure the inhibition of the enzyme's catalytic activity. Therefore, a direct comparison of these IC50 values should be made with caution.

Visualizing the NFAT Signaling Pathway and Inhibition

The following diagram illustrates the calcineurin-NFAT signaling pathway and the points of intervention for various inhibitors.

NFAT_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TCR TCR PLCg PLCγ TCR->PLCg Activates Antigen Antigen Antigen->TCR IP3 IP3 PLCg->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Binds to Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT (P) Calcineurin_active->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates to Gene_Expression Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression Promotes Pep4 Pep4 / 11R-Pep4 Pep4->Calcineurin_active Competitively Inhibits NFAT Binding VIVIT VIVIT VIVIT->Calcineurin_active Inhibits NFAT Binding CsA_FK506 Cyclosporin A FK506 CsA_FK506->Calcineurin_active Inhibits Phosphatase Activity Calcineurin_Assay_Workflow start Start prep_reagents Prepare Reagents: - Calcineurin Enzyme - RII Phosphopeptide Substrate - Assay Buffer - Inhibitor (e.g., Pep4) start->prep_reagents incubation Incubate Enzyme, Substrate, and Inhibitor prep_reagents->incubation stop_reaction Stop Reaction (e.g., add Malachite Green) incubation->stop_reaction measure_absorbance Measure Absorbance (OD 620 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

References

A Head-to-Head Comparison of VIVIT and D-JNKI-1 Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of specific peptide inhibitors is a critical step in experimental design. This guide provides a detailed, data-driven comparison of two prominent peptide inhibitors: VIVIT, a selective inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, and D-JNKI-1, a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway. While the initially requested "Pep4c" peptide could not be identified in publicly available scientific literature, D-JNKI-1 has been chosen as a well-characterized counterpart to VIVIT, representing a different but equally important signaling cascade often implicated in apoptosis and inflammation.

This comprehensive guide details their mechanisms of action, presents quantitative performance data, outlines experimental protocols for their evaluation, and provides visual representations of their respective pathways and experimental workflows.

At a Glance: VIVIT vs. D-JNKI-1

FeatureVIVIT PeptideD-JNKI-1 Peptide
Primary Target Calcineurin-NFAT interactionc-Jun N-terminal kinase (JNK)
Mechanism of Action Competitively binds to the NFAT docking site on calcineurin, preventing NFAT dephosphorylation and nuclear translocation.[1][2]Competitively inhibits the interaction of JNK with its substrates by mimicking the JNK-binding domain (JBD) of JIP-1.[3]
Primary Cellular Effect Inhibition of NFAT-mediated gene transcription, leading to immunosuppression and anti-inflammatory effects.Inhibition of JNK-mediated phosphorylation of downstream targets, leading to anti-apoptotic and anti-inflammatory effects.[3][4]
Cell Permeability The native VIVIT peptide has poor cell permeability. It is often conjugated to cell-penetrating peptides (CPPs) like 11R (poly-arginine) for in vitro and in vivo applications.[5][6]The D-JNKI-1 peptide is a D-amino acid retro-inverso peptide, which confers protease resistance and enhanced cell permeability.[3]

Signaling Pathways and Mechanism of Action

The Calcineurin-NFAT Pathway and VIVIT Inhibition

The calcineurin-NFAT signaling pathway is a crucial regulator of immune responses and is implicated in various cellular processes. An increase in intracellular calcium levels activates the phosphatase calcineurin. Activated calcineurin then dephosphorylates NFAT, a transcription factor, which subsequently translocates to the nucleus to activate the transcription of target genes, including those for cytokines like IL-2.

The VIVIT peptide selectively inhibits this pathway by binding to the PxIxIT binding motif on calcineurin, thereby preventing the docking and dephosphorylation of NFAT.[1][2] This selective inhibition avoids the broader effects of calcineurin inhibitors like cyclosporin (B1163) A and tacrolimus.

VIVIT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca2_increase ↑ Intracellular Ca2+ Calcineurin_inactive Calcineurin (Inactive) Ca2_increase->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation VIVIT VIVIT Peptide VIVIT->Calcineurin_active Inhibits (Competitively) Gene_expression Gene Expression (e.g., IL-2) NFAT_nucleus->Gene_expression Activates

VIVIT inhibits NFAT activation.
The JNK Pathway and D-JNKI-1 Inhibition

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various cellular stresses, such as inflammatory cytokines and oxidative stress. Activated JNK phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cellular stress responses.

D-JNKI-1 is a cell-permeable peptide that acts as a competitive inhibitor of JNK. It contains a sequence derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP1), which allows it to bind to JNK and prevent its interaction with and phosphorylation of its downstream substrates.

DJNKI1_Pathway Stress_stimuli Stress Stimuli (e.g., Cytokines, ROS) MKK4_7 MKK4/7 Stress_stimuli->MKK4_7 Activate JNK_inactive JNK (Inactive) MKK4_7->JNK_inactive Phosphorylate JNK_active JNK (Active) JNK_inactive->JNK_active cJun c-Jun JNK_active->cJun Phosphorylates cJun_P c-Jun-P cJun->cJun_P Apoptosis_Inflammation Apoptosis & Inflammation cJun_P->Apoptosis_Inflammation Regulates DJNKI1 D-JNKI-1 Peptide DJNKI1->JNK_active Inhibits (Competitively)

D-JNKI-1 inhibits JNK signaling.

Quantitative Performance Data

The following table summarizes key quantitative data for VIVIT and D-JNKI-1 based on published studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, these values should be interpreted in the context of their respective experimental setups.

ParameterVIVIT PeptideD-JNKI-1 Peptide
In Vitro Efficacy (IC50) ~1 µM (for inhibition of NFAT-dependent transcription in Jurkat T cells)~5-10 µM (for inhibition of c-Jun phosphorylation)
Cellular Activity 100 nM 11R-VIVIT significantly reduces NFAT2 expression in high-glucose-treated podocytes.[5]10 µM D-JNKI-1 prevents nearly all neomycin-induced hair cell death.[4]
In Vivo Efficacy 5 mg/kg 11R-VIVIT (i.p.) significantly inhibits nuclear translocation of NFAT2 in a mouse model of acute kidney injury.0.3 mg/kg D-JNKI-1 (i.p.) almost completely abolishes cytochrome c release in a rat model of brain mitochondrial dysfunction.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide inhibitors. Below are outlines of key experimental protocols for evaluating the efficacy of VIVIT and D-JNKI-1.

NFAT-Luciferase Reporter Assay (for VIVIT)

This assay measures the transcriptional activity of NFAT.

NFAT_Luciferase_Workflow start Start transfect Transfect cells with NFAT-luciferase reporter and Renilla control plasmids start->transfect treat Treat cells with VIVIT peptide and stimulate with PMA/Ionomycin transfect->treat lyse Lyse cells treat->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Normalize Firefly to Renilla luciferase activity measure->analyze end End analyze->end

NFAT Luciferase Assay Workflow.

Protocol Outline:

  • Cell Culture and Transfection:

    • Plate cells (e.g., Jurkat T cells or HEK293T cells) in a 96-well plate.

    • Co-transfect cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[7]

  • Peptide Treatment and Cell Stimulation:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the VIVIT peptide (or a cell-permeable version like 11R-VIVIT).

    • Incubate for 1-2 hours.

    • Stimulate the cells with an NFAT activator, such as a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, for 6-8 hours.[8][9]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NFAT activity relative to the stimulated control.

In Vitro JNK Kinase Assay (for D-JNKI-1)

This assay directly measures the enzymatic activity of JNK.

JNK_Kinase_Assay_Workflow start Start immunoprecipitate Immunoprecipitate JNK from cell lysate start->immunoprecipitate incubate Incubate immunoprecipitated JNK with D-JNKI-1, c-Jun substrate, and ATP immunoprecipitate->incubate terminate Terminate reaction incubate->terminate western_blot Analyze c-Jun phosphorylation by Western Blot terminate->western_blot end End western_blot->end

References

Assessing the Specificity of Pep4c as a Calcineurin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific immunosuppressive therapies remains a cornerstone of research in transplantation medicine and autoimmune disease. Calcineurin (CN), a serine/threonine phosphatase, is a well-established target for immunosuppression. However, current first-line calcineurin inhibitors, Cyclosporin A (CsA) and Tacrolimus (B1663567) (FK506), exhibit broad activity that, while effective, is associated with significant off-target effects and toxicities. This guide provides a comparative analysis of a novel peptide-based inhibitor, Pep4c, with CsA and Tacrolimus, focusing on specificity, mechanism of action, and supporting experimental data. This compound, a rationally designed peptide, represents a new class of calcineurin inhibitors that target the substrate-binding site, offering the potential for a more refined and less toxic immunosuppressive strategy.

Mechanism of Action: A Tale of Two Sites

The immunosuppressive effects of CsA and Tacrolimus stem from their ability to inhibit the phosphatase activity of calcineurin. However, they achieve this indirectly. Both molecules first bind to intracellular proteins—CsA to cyclophilin and Tacrolimus to FK506-binding protein 12 (FKBP12). These drug-immunophilin complexes then bind to calcineurin, sterically hindering the enzyme's active site and preventing it from dephosphorylating its substrates.[1]

In contrast, this compound employs a more targeted approach. It is a competitive inhibitor that specifically blocks the interaction between calcineurin and one of its key substrates, the Nuclear Factor of Activated T-cells (NFAT).[2][3] this compound is designed with binding motifs that mimic those found on NFAT, allowing it to occupy the substrate-docking site on calcineurin without directly affecting the enzyme's catalytic core.[2] This fundamental difference in the mechanism of action is the basis for the hypothesized increase in specificity and reduction in off-target effects of this compound compared to its predecessors.

Quantitative Comparison of Calcineurin Inhibitors

The following table summarizes the key quantitative data for this compound, Cyclosporin A, and Tacrolimus based on in vitro calcineurin phosphatase activity assays. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions. The data presented here is collated from studies using similar assay methodologies for the most accurate comparison possible.

InhibitorTarget SiteIC50 (in vitro)Mechanism of Action
This compound NFAT Docking Site5.1 nM[2]Competitive inhibitor of CN-NFAT interaction
Cyclosporin A (CsA) Catalytic Site (via Cyclophilin)~7 nM[4]Non-competitive inhibitor of phosphatase activity
Tacrolimus (FK506) Catalytic Site (via FKBP12)~0.7 nM[4]Non-competitive inhibitor of phosphatase activity

Specificity and Off-Target Effects: The Critical Distinction

The primary advantage of targeting the calcineurin-NFAT interaction lies in the potential for enhanced specificity. Calcineurin has a broad range of substrates beyond NFAT, and its indiscriminate inhibition by CsA and Tacrolimus is linked to their well-documented side effects.[5]

Cyclosporin A and Tacrolimus: The broad inhibition of calcineurin's phosphatase activity by CsA and Tacrolimus affects numerous cellular processes, leading to a range of adverse effects, including:

  • Nephrotoxicity: Both drugs can cause acute and chronic kidney damage.[1][6]

  • Neurotoxicity: A variety of neurological complications, such as tremors, headaches, and in severe cases, seizures have been reported.[1]

  • Metabolic Disturbances: These can include hyperglycemia and hyperlipidemia.[2]

  • Hypertension: An increase in blood pressure is a common side effect.[2]

This compound and Substrate-Specific Inhibitors: By specifically blocking the docking of NFAT to calcineurin, this compound is designed to selectively inhibit the downstream signaling cascade that leads to T-cell activation, while leaving the dephosphorylation of other calcineurin substrates intact. This targeted approach is hypothesized to lead to a significant reduction in the off-target effects associated with CsA and Tacrolimus. While comprehensive off-target profiling of this compound is not yet widely published, the mechanistic rationale for its improved safety profile is strong. The development of such substrate-specific inhibitors is a promising avenue for creating immunosuppressive therapies with a wider therapeutic window.[5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Calcineurin Phosphatase Activity Assay (Malachite Green Assay)

This assay quantitatively measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate (B84403) from a synthetic phosphopeptide substrate.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Calcineurin assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 0.25 µM calmodulin)

  • Inhibitor compounds (this compound, CsA, Tacrolimus) dissolved in an appropriate solvent (e.g., DMSO)

  • Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and recombinant calcineurin.

  • Pre-incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released during the reaction.

  • Allow the color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard to determine the concentration of phosphate released in each reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

NFAT Nuclear Translocation Assay (Immunofluorescence)

This cell-based assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation and the inhibitory effect of the compounds on this process.

Materials:

  • Jurkat T-cells (or other suitable T-cell line)

  • Cell culture medium

  • Stimulating agents (e.g., PMA and ionomycin)

  • Inhibitor compounds (this compound, CsA, Tacrolimus)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against NFAT

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed Jurkat T-cells onto coverslips or into imaging-compatible plates.

  • Pre-treat the cells with various concentrations of the inhibitor compounds or vehicle control for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with PMA and ionomycin (B1663694) to induce T-cell activation and subsequent NFAT nuclear translocation.

  • After the stimulation period (e.g., 30-60 minutes), wash the cells with PBS and fix them with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer to allow antibody access to intracellular proteins.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary antibody against NFAT.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides or proceed with imaging on a high-content imager.

  • Acquire images and quantify the nuclear-to-cytoplasmic fluorescence ratio of NFAT to determine the extent of nuclear translocation in each condition.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin_inactive Calcineurin (Inactive) Ca_release->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 This compound This compound This compound->Calcineurin_active Inhibits NFAT Binding CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex Tacrolimus_complex Tacrolimus-FKBP12 Complex FKBP12->Tacrolimus_complex CsA_complex->Calcineurin_active Inhibits Tacrolimus_complex->Calcineurin_active Inhibits Gene_expression Gene Expression (e.g., IL-2) NFAT_n->Gene_expression Activates

Caption: Calcineurin-NFAT signaling pathway and points of inhibition.

Calcineurin_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prepare_reagents pre_incubate Pre-incubate Enzyme and Inhibitor (10-15 min, 30°C) prepare_reagents->pre_incubate add_substrate Add RII Phosphopeptide Substrate pre_incubate->add_substrate incubate Incubate (15-30 min, 30°C) add_substrate->incubate add_malachite Add Malachite Green Reagent incubate->add_malachite develop_color Color Development (15-20 min, RT) add_malachite->develop_color read_absorbance Read Absorbance (620 nm) develop_color->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro calcineurin phosphatase activity assay.

NFAT_Translocation_Workflow start Start seed_cells Seed Jurkat T-cells start->seed_cells pre_treat Pre-treat with Inhibitors seed_cells->pre_treat stimulate Stimulate with PMA/Ionomycin pre_treat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Antibody (anti-NFAT) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain image Image Acquisition counterstain->image analyze Quantify Nuclear/Cytoplasmic Fluorescence image->analyze end End analyze->end

Caption: Workflow for the NFAT nuclear translocation immunofluorescence assay.

References

Preclinical Validation of Pep4c's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic potential of Pep4c, a novel peptide inhibitor of the calcineurin-NFAT signaling pathway. This compound's performance is evaluated against established immunosuppressive agents, Cyclosporin A and Tacrolimus (B1663567), with a focus on its application in inflammatory conditions, particularly asthma. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and drug development professionals.

Data Presentation: Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and the comparator drugs, Cyclosporin A and Tacrolimus. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Drug Target In Vitro Potency (IC50) Preclinical Model Key In Vivo Findings Reference
This compound (as pep4) Calcineurin5.1 nMOvalbumin-induced asthmatic miceImproves pathological characteristics of asthma.[1]
Cyclosporin A Calcineurin~5-20 µM (in human PBLs)Guinea pig and rat models of allergic asthmaStrongly inhibits the influx of inflammatory cells into the airways.[2][3]
Tacrolimus (FK506) Calcineurin~0.2 µM (in human PBLs)Dust mite-sensitized miceSignificantly reduces airway hyper-responsiveness and inflammation. Decreases total cells and eosinophils in BALF. Reduces IL-4, IL-5, and IFN-γ levels in BALF and spleen cell culture supernatant.[3][4]

Table 1: In Vitro and In Vivo Efficacy Comparison. This table presents the in vitro potency and a summary of in vivo findings for this compound and its comparators. The IC50 values highlight the concentration required to inhibit 50% of the target's activity in a laboratory setting. The in vivo findings are derived from preclinical animal models of asthma.

Drug Parameter Group B (Model Control) Group D (High Dose Treatment) P-value Reference
Tacrolimus (0.1%) Total cells in BALF (x 10⁴/ml)59.33 +/- 5.9929.92 +/- 5.20< 0.05[4]
Eosinophils in BALF (x 10⁴/ml)22.67 +/- 5.654.33 +/- 0.75< 0.01[4]
IL-4 in BALF (pg/ml)57.02 +/- 7.3822.49 +/- 4.96< 0.05[4]
IL-5 in BALF (pg/ml)133.49 +/- 15.6343.90 +/- 13.15< 0.01[4]
IFN-γ in BALF (pg/ml)15.32 +/- 3.2310.17 +/- 1.09< 0.05[4]
IL-4 in spleen cell supernatant (pg/ml)56.34 +/- 6.2122.54 +/- 4.58< 0.05[4]
IL-5 in spleen cell supernatant (pg/ml)72.3 +/- 6.2336.31 +/- 20.85< 0.05[4]
IFN-γ in spleen cell supernatant (pg/ml)18.82 +/- 1.8811.28 +/- 1.79< 0.05[4]

Table 2: Quantitative In Vivo Efficacy of Tacrolimus in a Mouse Model of Allergic Asthma. This table provides specific quantitative data from a preclinical study of intranasal tacrolimus in dust mite-sensitized mice, demonstrating its significant effects on inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF) and spleen cell cultures.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcineurin Activity Assay

This assay measures the enzymatic activity of calcineurin and the inhibitory potential of compounds like this compound.

  • Principle: This colorimetric assay quantifies the phosphatase activity of calcineurin by detecting the release of inorganic phosphate (B84403) from a specific phosphopeptide substrate, commonly the RII phosphopeptide. The liberated phosphate is detected using a malachite green-based reagent, which forms a colored complex with inorganic phosphate, and the absorbance is measured at approximately 620 nm.[1]

  • Procedure:

    • A crude enzyme extract from a source with high calcineurin expression (e.g., mouse brain) is prepared.

    • The test compound (e.g., this compound) at various concentrations is incubated with the crude enzyme extract.

    • The RII phosphopeptide substrate is added to initiate the dephosphorylation reaction.

    • The reaction is stopped, and malachite green reagent is added for color development.

    • The absorbance is read using a microplate reader at 620 nm.

    • The concentration of the test compound that inhibits 50% of calcineurin activity (IC50) is calculated from a dose-response curve.

NFAT Nuclear Translocation Assay

This assay is used to determine the ability of a compound to inhibit the translocation of the transcription factor NFAT from the cytoplasm to the nucleus, a key step in T-cell activation.

  • Principle: In resting cells, NFAT is phosphorylated and located in the cytoplasm. Upon stimulation (e.g., with PMA and ionomycin), intracellular calcium levels rise, activating calcineurin, which dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy or imaging flow cytometry.

  • Procedure (Immunofluorescence):

    • Cells (e.g., HEK293 or Jurkat T-cells) are seeded on coverslips.

    • Cells are pre-incubated with the test compound (e.g., 11R-pep4) or vehicle control.

    • Cells are stimulated with PMA and ionomycin (B1663694) to induce NFAT translocation.

    • Cells are fixed, permeabilized, and stained with an anti-NFAT antibody followed by a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with a DNA dye (e.g., DAPI).

    • Images are captured using a fluorescence microscope, and the localization of NFAT (cytoplasmic vs. nuclear) is quantified.

IL-2 Expression Assay

This assay measures the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and the immune response, to assess the immunosuppressive activity of a compound.

  • Principle: T-cell activation through the T-cell receptor (TCR) and co-stimulatory molecules (e.g., CD28) leads to the transcription and secretion of IL-2. The amount of IL-2 produced can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure (ELISA):

    • T-cells (e.g., primary T-cells or Jurkat cells) are cultured in the presence of the test compound or vehicle control.

    • Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce IL-2 production.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using a commercially available IL-2 ELISA kit according to the manufacturer's instructions.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Pep4c_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR Binds Ca2+ Ca2+ TCR->Ca2+ Signal Transduction Leads to Ca2+ influx CD28 CD28 Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) NFAT-P NFAT-P Calcineurin_active->NFAT-P Dephosphorylates Calcineurin_inactive->Calcineurin_active NFAT NFAT NFAT-P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates to Nucleus This compound This compound This compound->Calcineurin_active Inhibits Cyclosporin A Cyclosporin A Cyclosporin A->Calcineurin_active Inhibits Tacrolimus Tacrolimus Tacrolimus->Calcineurin_active Inhibits IL-2 Gene IL-2 Gene NFAT_n->IL-2 Gene Activates Transcription IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA

Caption: Calcineurin-NFAT signaling pathway and points of inhibition by this compound and comparators.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Assay Calcineurin Activity Assay Translocation NFAT Nuclear Translocation Assay Cytokine IL-2 Expression Assay Model Asthma Animal Model Induction (e.g., OVA or Dust Mite Sensitization) Treatment Administer this compound or Comparators Model->Treatment Analysis Analysis of: - Airway Hyper-responsiveness - Inflammatory Cell Infiltration (BALF) - Cytokine Levels (BALF, Serum) - Lung Histopathology Treatment->Analysis

Caption: General experimental workflow for preclinical evaluation of this compound's therapeutic potential.

References

The Unseen Targets: A Comparative Guide to the Off-Target Effects of Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunosuppressive therapy, achieving a precise on-target effect while minimizing unintended off-target consequences is a paramount goal. This guide provides a comparative analysis of the off-target effects of several major classes of immunosuppressants. While the initial intent was to include the peptide-based immunosuppressant Pep4c, a thorough review of scientific literature revealed a significant lack of available data on its specific mechanism of action, signaling pathway, and off-target profile. Therefore, this guide will focus on well-characterized immunosuppressants, highlighting the critical need for further research into novel agents like this compound to fully understand their therapeutic potential and safety profile.

A Comparative Overview of Off-Target Effects

The following table summarizes the known off-target effects of major immunosuppressant classes. It is crucial to note that the absence of data for this compound prevents its inclusion in this direct comparison.

Immunosuppressant ClassPrimary Target(s)Known or Potential Off-Target EffectsAssociated Clinical Manifestations
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus)Calcineurin- Inhibition of other phosphatases- Interaction with various kinases and cellular proteins[1][2]- Nephrotoxicity- Neurotoxicity- Hypertension- Metabolic disturbances (e.g., hyperglycemia)[3]
mTOR Inhibitors (e.g., Sirolimus, Everolimus)Mechanistic Target of Rapamycin (mTOR)- Inhibition of other kinases in the PI3K/AKT/mTOR pathway- Unintended effects on cell growth and metabolism[4]- Hyperlipidemia- Anemia- Thrombocytopenia- Impaired wound healing- Interstitial pneumonitis[4]
JAK Inhibitors (e.g., Tofacitinib, Baricitinib)Janus Kinases (JAK1, JAK2, JAK3, TYK2)- Inhibition of other kinases beyond the JAK family[5][6]- Promiscuous binding to other ATP-binding proteins- Increased risk of infections- Thrombosis- Anemia- Hyperlipidemia[7]
Immunomodulatory Drugs (IMiDs) (e.g., Thalidomide, Lenalidomide)Cereblon (CRBN) E3 ubiquitin ligase complex- Degradation of unintended protein substrates ("neo-substrates")[8][9][10]- Teratogenicity- Peripheral neuropathy- Thromboembolism- Myelosuppression[11]
This compound Data Not Available Data Not Available Data Not Available

Signaling Pathways and Mechanisms of Off-Target Effects

Understanding the signaling pathways affected by immunosuppressants is key to predicting and mitigating their off-target effects.

Calcineurin Inhibitor Signaling

Calcineurin inhibitors block the activation of T-cells by inhibiting calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT. However, their off-target effects can arise from the inhibition of other cellular phosphatases or unintended interactions with other signaling molecules.

Calcineurin_Pathway TCR T-Cell Receptor PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates Off_Target Off-Target Effects Calcineurin->Off_Target NFAT NFAT NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 CNI Calcineurin Inhibitors CNI->Calcineurin

Figure 1. Calcineurin signaling pathway and points of inhibition.

mTOR Inhibitor Signaling

mTOR inhibitors target the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. Off-target effects can stem from the incomplete specificity for mTORC1 over mTORC2 or interactions with other kinases in the PI3K/AKT pathway.

mTOR_Pathway Growth_Factor Growth Factor Receptor PI3K PI3K Growth_Factor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Off_Target Off-Target Effects mTORC1->Off_Target mTORC2->Off_Target mTORi mTOR Inhibitors mTORi->mTORC1

Figure 2. mTOR signaling pathway and points of inhibition.

JAK Inhibitor Signaling

JAK inhibitors block the signaling of multiple cytokines by targeting the Janus kinase family. Their off-target effects are often due to a lack of selectivity, leading to the inhibition of unintended kinases.[5]

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression JAKi JAK Inhibitors JAKi->JAK Off_Target Off-Target Kinases JAKi->Off_Target

Figure 3. JAK-STAT signaling pathway and points of inhibition.

Experimental Protocols for Assessing Off-Target Effects

A variety of in vitro and in silico methods are employed to identify and characterize the off-target effects of immunosuppressants.

General Workflow for Off-Target Screening

The following diagram illustrates a general workflow for identifying potential off-target interactions of a drug candidate.

Off_Target_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Screening cluster_validation Validation Similarity_Search Chemical Similarity Search Kinase_Panel Kinase Panel Screening Similarity_Search->Kinase_Panel Docking Molecular Docking Docking->Kinase_Panel Cell_Microarray Cell-Based Microarray Kinase_Panel->Cell_Microarray Biochemical_Assays Biochemical Assays Cell_Microarray->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Drug_Candidate Drug Candidate Drug_Candidate->Similarity_Search Drug_Candidate->Docking

Figure 4. A general experimental workflow for off-target screening.

Key Experimental Methodologies
  • Kinase Profiling: This involves screening a compound against a large panel of kinases to determine its selectivity. A broad activity profile suggests a higher likelihood of off-target effects.

  • Cell-Based Phenotypic Screening: This method uses high-content imaging or other cellular readouts to identify unexpected cellular phenotypes induced by a compound.

  • Proteomics and Transcriptomics: Techniques like mass spectrometry-based proteomics and RNA sequencing can reveal changes in protein expression and gene transcription profiles that are not directly related to the intended target.

  • Chemical Proteomics: This approach uses chemical probes to identify the direct binding partners of a drug within the cellular proteome.

  • In Silico Prediction: Computational methods, including molecular docking and ligand-based similarity searches, can predict potential off-target interactions based on the chemical structure of the compound and the structures of known protein targets.

The Case of this compound: A Call for Data

The absence of publicly available data on the off-target effects of this compound underscores a critical gap in our understanding of this novel peptide-based immunosuppressant. For researchers and clinicians to confidently evaluate its potential, comprehensive studies are needed to:

  • Elucidate its precise mechanism of action and primary molecular target(s).

  • Investigate its selectivity profile against a broad range of cellular targets.

  • Characterize any unintended effects on cellular signaling pathways.

  • Conduct preclinical and clinical studies to identify its complete safety and toxicity profile.

Without this fundamental information, a meaningful comparison of this compound to other immunosuppressants regarding off-target effects is not possible.

Conclusion

The development of immunosuppressants with high specificity and minimal off-target effects remains a significant challenge. While established classes of immunosuppressants have well-documented off-target profiles that inform their clinical use, the landscape for emerging therapies like this compound is less clear. This guide serves as a resource for understanding the off-target effects of current immunosuppressive agents and emphasizes the imperative for rigorous preclinical and clinical evaluation of new therapeutic candidates to ensure both efficacy and safety. The scientific community eagerly awaits data that will allow for a comprehensive assessment of novel agents such as this compound.

References

A Comparative Analysis of Pep4c and INCA-6: Potency in Calcineurin-NFAT Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative potency of two inhibitors of the calcineurin-NFAT signaling pathway: the polypeptide inhibitor Pep4c and the small molecule inhibitor INCA-6. This analysis is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of immunosuppression and related cellular processes.

Introduction to Calcineurin-NFAT Signaling Inhibitors

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of various cellular processes, most notably in the activation of T-lymphocytes, making it a key target for immunosuppressive drugs. Calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and the transcription of target genes, including those for cytokines like IL-2. Inhibition of this pathway is a clinically validated strategy for preventing organ transplant rejection and treating autoimmune diseases.

This compound is a rationally designed polypeptide inhibitor that competitively blocks the binding of NFAT to calcineurin. It contains motifs derived from both the NFATc1-LxVP and the high-affinity PVIVIT peptides, connected by a linker.[1]

INCA-6 (Triptycene-1,4-quinone) is a cell-permeable small molecule that also inhibits the calcineurin-NFAT interaction. It has been shown to displace the VIVIT peptide from calcineurin, thereby preventing NFAT dephosphorylation and nuclear import.[2][3]

Comparative Potency Analysis

The relative potency of this compound and INCA-6 has been evaluated in different experimental settings. A direct head-to-head comparison in the same assay system is not available in the current literature. Therefore, this guide presents the available quantitative data from distinct assays to facilitate an informed comparison.

Data Summary Table

InhibitorTargetAssay TypePotency MetricValueReference
This compound CalcineurinEnzymatic Activity AssayIC505.1 nM[1][4]
INCA-6 Calcineurin-NFAT InteractionFluorescence Polarization AssayKd0.76 µM[2]
INCA-6 NFAT Dephosphorylation & Nuclear ImportCellular Assay (Murine T cells)Effective Concentration20 - 40 µM[2]

Interpretation of Potency Data:

The available data indicates that this compound exhibits significantly higher potency in a direct enzymatic inhibition assay (IC50 = 5.1 nM) compared to the binding affinity of INCA-6 (Kd = 0.76 µM or 760 nM). The IC50 value for this compound reflects the concentration required to reduce the enzymatic activity of calcineurin by 50%, providing a direct measure of its inhibitory power on the enzyme's catalytic function.

The Kd value for INCA-6 represents its dissociation constant from calcineurin, indicating a strong binding affinity in the sub-micromolar range. While a low Kd is indicative of a potent binder, it does not directly measure the functional inhibition of the enzyme's activity on its substrate. The cellular assay data for INCA-6 shows that micromolar concentrations are required to achieve a biological effect (inhibition of NFAT dephosphorylation and nuclear import) in a cellular context. This discrepancy between binding affinity and cellular effective concentration could be due to factors such as cell permeability, off-target effects, or the specific conditions of the cellular environment.

Signaling Pathway and Mechanisms of Action

The following diagram illustrates the calcineurin-NFAT signaling pathway and the points of intervention for this compound and INCA-6.

Calcineurin_NFAT_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Ca2_Signal ↑ [Ca2+] Calmodulin Calmodulin Ca2_Signal->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Gene_Expression Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression activates This compound This compound This compound->Calcineurin_active inhibits (competitive) INCA6 INCA-6 INCA6->Calcineurin_active inhibits (interaction)

Caption: Calcineurin-NFAT signaling pathway and inhibition by this compound and INCA-6.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

This compound: Calcineurin Enzymatic Activity Assay

This assay measures the ability of this compound to inhibit the phosphatase activity of calcineurin using a colorimetric method.

Experimental Workflow:

Pep4c_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Prep Prepare mouse brain crude enzyme extract (source of Calcineurin) Incubation Incubate Calcineurin extract with this compound Enzyme_Prep->Incubation Inhibitor_Prep Prepare serial dilutions of this compound Inhibitor_Prep->Incubation Substrate_Prep Prepare RII phosphopeptide substrate Dephosphorylation Add RII phosphopeptide to initiate dephosphorylation Substrate_Prep->Dephosphorylation Incubation->Dephosphorylation Color_Development Add Malachite Green reagent Dephosphorylation->Color_Development Measurement Measure absorbance at 620 nm Color_Development->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Caption: Workflow for the Calcineurin enzymatic activity assay.

Protocol Details:

  • Enzyme Source: Crude protein extract from mouse brain, which has high calcineurin expression, is used as the source of the enzyme.[4]

  • Substrate: The RII phosphopeptide (DLDVPIPGRFDRRVpSVAAE) serves as a specific substrate for calcineurin.[1]

  • Inhibitor: Synthesized this compound is prepared in various concentrations.

  • Reaction: The mouse brain extract is pre-incubated with different concentrations of this compound. The dephosphorylation reaction is initiated by the addition of the RII phosphopeptide substrate.

  • Detection: The amount of free phosphate (B84403) released by the enzymatic reaction is quantified using a malachite green-based colorimetric assay. The absorbance is measured at approximately 620 nm.[4]

  • Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by non-linear regression analysis.

INCA-6: Fluorescence Polarization Assay

This assay measures the ability of INCA-6 to disrupt the interaction between calcineurin and a fluorescently labeled peptide derived from NFAT (VIVIT).

Experimental Workflow:

INCA6_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection Protein_Prep Purified Calcineurin Incubation Incubate Calcineurin, fluorescent VIVIT, and INCA-6 Protein_Prep->Incubation Probe_Prep Fluorescently labeled VIVIT peptide (e.g., OG-VIVIT) Probe_Prep->Incubation Inhibitor_Prep Prepare serial dilutions of INCA-6 Inhibitor_Prep->Incubation Measurement Measure fluorescence polarization Incubation->Measurement Analysis Determine displacement and calculate Kd Measurement->Analysis

Caption: Workflow for the Fluorescence Polarization assay.

Protocol Details:

  • Reagents: Purified calcineurin, a fluorescently labeled VIVIT peptide (e.g., Oregon Green-VIVIT), and INCA-6 are used.

  • Principle: When the fluorescent VIVIT peptide is bound to the much larger calcineurin molecule, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. If an inhibitor like INCA-6 displaces the fluorescent peptide, the smaller, free peptide tumbles more rapidly, leading to a decrease in the polarization signal.

  • Procedure: A constant concentration of calcineurin and the fluorescent VIVIT peptide are incubated with varying concentrations of INCA-6.

  • Measurement: The fluorescence polarization is measured using a suitable plate reader.

  • Analysis: The decrease in fluorescence polarization indicates the displacement of the fluorescent VIVIT peptide by INCA-6. The data is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor.[2]

Conclusion

Based on the currently available data, This compound demonstrates substantially higher in vitro potency as a direct inhibitor of calcineurin's enzymatic activity compared to the binding affinity of INCA-6. The nanomolar IC50 of this compound in an enzymatic assay suggests it is a highly effective competitive inhibitor. While INCA-6 shows strong binding to calcineurin in the sub-micromolar range, its functional inhibition in cellular systems appears to require higher concentrations.

The choice between this compound and INCA-6 will depend on the specific research application. For in vitro biochemical studies requiring potent and direct inhibition of calcineurin's catalytic activity, this compound appears to be the more potent option. For cell-based assays, the cell permeability of INCA-6 is an advantage, though higher concentrations may be necessary to observe a biological effect. Researchers should carefully consider the different methodologies used to assess potency when comparing these two inhibitors. Further studies employing the same assay to evaluate both inhibitors would be beneficial for a more direct and definitive comparison of their relative potencies.

References

Benchmarking Pep4c: A Comparative Analysis Against Established Calcineurin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel polypeptide calcineurin inhibitor, Pep4c, against the well-established immunosuppressants cyclosporine A and tacrolimus (B1663567). The following sections detail their mechanisms of action, in vitro efficacy, and in vivo performance, supported by experimental data and detailed methodologies to aid in research and development decisions.

Introduction to Calcineurin Inhibition

Calcineurin is a crucial serine/threonine phosphatase that plays a pivotal role in T-cell activation. Upon activation, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus.[1] Once in the nucleus, NFAT initiates the transcription of various cytokines, including interleukin-2 (B1167480) (IL-2), which are essential for the inflammatory response. Inhibition of calcineurin is a clinically validated strategy for immunosuppression, primarily in organ transplantation and the treatment of autoimmune diseases.[2]

Established Inhibitors: Cyclosporine A and Tacrolimus

Cyclosporine A and tacrolimus are the cornerstones of calcineurin inhibitor therapy.[2][3] They exert their immunosuppressive effects by forming complexes with intracellular proteins—cyclophilin for cyclosporine A and FK506-binding protein (FKBP12) for tacrolimus.[4][5] These drug-protein complexes then bind to and inhibit calcineurin, thereby preventing NFAT activation.

A Novel Polypeptide Inhibitor: this compound

This compound is a novel, rationally designed polypeptide inhibitor of calcineurin. It is engineered to contain key binding motifs, including the LxVP and PVIVIT sequences, which mimic the natural binding sites of NFAT on calcineurin.[1] This design allows this compound to act as a competitive inhibitor of the calcineurin-NFAT interaction.[1] For in vivo applications, a cell-permeable version, 11-arginine-modified this compound (11R-pep4), has been developed to facilitate its entry into cells.[1]

Comparative Efficacy

In Vitro Calcineurin Inhibition

The inhibitory potential of a compound against calcineurin is typically quantified by its half-maximal inhibitory concentration (IC50). While a direct IC50 value for this compound is not available in the reviewed literature, a dose-dependent inhibition of calcineurin activity has been demonstrated.[6] For comparison, established IC50 values for cyclosporine A and tacrolimus are presented below. It is important to note that these values can vary depending on the specific assay conditions.

InhibitorIC50 (in vitro)Target
This compound Dose-dependent inhibition demonstratedCalcineurin[6]
Cyclosporine A ~30 nMCalcineurin[7]
Tacrolimus ~0.5 nM - 3 nMCalcineurin[4][5]
In Vivo Immunosuppressive Activity

The in vivo efficacy of these inhibitors has been evaluated in various animal models. A key model for assessing immunosuppressive and anti-inflammatory effects is the ovalbumin-induced asthma model in mice, which mimics allergic airway inflammation.

InhibitorAnimal ModelKey Findings
11R-pep4 Ovalbumin-induced asthma in BALB/c miceSignificantly reduced airway inflammation.[1]
Cyclosporine A Ovalbumin-induced asthma in ratsSuppressed accumulation of activated T-lymphocytes and eosinophils.[8]
Tacrolimus Dust mite-induced allergic asthma in BALB/c miceSignificantly reduced airway hyper-responsiveness and inflammation.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all three inhibitors involves the disruption of the calcineurin-NFAT signaling pathway. However, the initial binding partners differ.

Calcineurin_Signaling_Pathway Calcineurin-NFAT Signaling Pathway and Inhibition TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT (phosphorylated) (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) (Nucleus) NFAT_P->NFAT Translocation Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Induces CyclosporineA Cyclosporine A CsA_Complex Cyclosporine A-Cyclophilin Complex CyclosporineA->CsA_Complex Cyclophilin Cyclophilin Cyclophilin->CsA_Complex CsA_Complex->Calcineurin Inhibits Tacrolimus Tacrolimus Tac_Complex Tacrolimus-FKBP12 Complex Tacrolimus->Tac_Complex FKBP12 FKBP12 FKBP12->Tac_Complex Tac_Complex->Calcineurin Inhibits This compound This compound This compound->Calcineurin Competitively Inhibits

Mechanism of Calcineurin Inhibition

Experimental Protocols

In Vitro Calcineurin Phosphatase Activity Assay (Malachite Green-based)

This assay quantifies calcineurin activity by measuring the release of inorganic phosphate (B84403) from a specific substrate.

Calcineurin_Assay_Workflow Calcineurin Phosphatase Activity Assay Workflow Preparation Prepare Reagents: - Calcineurin Enzyme - RII Phosphopeptide Substrate - Assay Buffer - Inhibitor (this compound, CsA, Tac) Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Preparation->Incubation Reaction Calcineurin dephosphorylates RII phosphopeptide Incubation->Reaction Stopping Stop reaction and add Malachite Green Reagent Reaction->Stopping Detection Measure Absorbance at ~620 nm Stopping->Detection Analysis Calculate Phosphate Release and % Inhibition Detection->Analysis

Calcineurin Activity Assay Workflow

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 0.25 mg/ml BSA, pH 7.5), recombinant calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and serial dilutions of the inhibitor (this compound, cyclosporine A, or tacrolimus).

  • Reaction Setup: In a 96-well plate, combine the assay buffer, calcineurin enzyme, and the inhibitor at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding the phosphopeptide substrate. Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Detection: Stop the reaction by adding a malachite green-based detection reagent. This reagent forms a colored complex with the free phosphate released by the enzymatic reaction.[10][11]

  • Measurement: Measure the absorbance of the colored product at approximately 620 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well and determine the percentage of calcineurin inhibition for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

NFAT Nuclear Translocation Assay

This assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus upon cell stimulation and its inhibition by calcineurin inhibitors.

NFAT_Translocation_Workflow NFAT Nuclear Translocation Assay Workflow Cell_Culture Culture Jurkat T-cells or other suitable cell line Treatment Treat cells with inhibitor (this compound, CsA, Tac) Cell_Culture->Treatment Stimulation Stimulate cells with PMA and Ionomycin (B1663694) Treatment->Stimulation Fixation Fix and permeabilize cells Stimulation->Fixation Staining Stain for NFAT (antibody) and nucleus (DAPI) Fixation->Staining Imaging Image cells using fluorescence microscopy or imaging flow cytometry Staining->Imaging Analysis Quantify nuclear vs. cytoplasmic NFAT fluorescence intensity Imaging->Analysis

NFAT Translocation Assay Workflow

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line, such as Jurkat T-cells, and treat with the desired concentrations of the calcineurin inhibitor for a specific duration.[12]

  • Cell Stimulation: Stimulate the cells with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin to induce an increase in intracellular calcium and activate the calcineurin-NFAT pathway.[12]

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes to allow antibody entry.

  • Immunostaining: Incubate the cells with a primary antibody specific for NFAT, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Acquire images of the cells using a fluorescence microscope or an imaging flow cytometer.[13]

  • Analysis: Quantify the fluorescence intensity of NFAT in the nucleus and the cytoplasm to determine the extent of nuclear translocation and its inhibition by the test compounds.

Off-Target Effects and Toxicology

A critical aspect of drug development is the evaluation of off-target effects and toxicity. Cyclosporine A and tacrolimus are known to have significant side effects, most notably nephrotoxicity and neurotoxicity.[14] These adverse effects are a major limitation to their long-term use.

Currently, there is limited publicly available information on the off-target effects and comprehensive toxicology profile of this compound. Further studies are required to establish its safety profile and to determine if it offers an advantage over existing calcineurin inhibitors in this regard.

Conclusion

This compound represents a promising novel polypeptide inhibitor of calcineurin with a distinct, targeted mechanism of action. Its competitive inhibition of the calcineurin-NFAT interaction has been demonstrated in vitro, and its cell-permeable form, 11R-pep4, has shown efficacy in an in vivo model of allergic asthma.

While direct comparative quantitative data, such as IC50 values under identical conditions, are not yet available, the initial findings suggest that this compound is a potent inhibitor of the calcineurin signaling pathway. The key differentiator for this compound may lie in its potential for a more favorable safety profile compared to the established calcineurin inhibitors, a hypothesis that warrants rigorous investigation in future preclinical toxicology studies.

This guide provides a foundational comparison based on the current literature. Researchers are encouraged to perform head-to-head comparisons under their specific experimental conditions to make fully informed decisions for their drug development programs.

References

Safety Operating Guide

Navigating the Disposal of Pep4c: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the peptide Pep4c (also known as GluR4cr; CAS 243843-43-8), adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, this guide provides essential, step-by-step procedures based on general best practices for non-hazardous peptide disposal.

It is imperative for all laboratory personnel to consult the substance-specific Safety Data Sheet provided by the manufacturer or supplier for definitive disposal guidance. The information presented here is intended as a general framework in the absence of an official SDS.

Immediate Safety and Logistical Information

When handling this compound, standard laboratory personal protective equipment (PPE) should be employed. This includes, but is not limited to, safety glasses, a lab coat, and appropriate gloves. In the event of a spill, it is crucial to prevent the substance from entering drains or waterways. Small spills of solid peptide can typically be swept up and placed in a designated container for chemical waste. For larger spills, consult your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, as with many laboratory peptides not classified as hazardous, generally involves collection, labeling, and transfer to a certified waste disposal facility.

1. Waste Collection:

  • Designate a specific, sealed container for this compound waste. This container should be made of a material compatible with the peptide and any solvents used.

  • Clearly label the waste container as "Peptide Waste: this compound" and include the date of initial waste accumulation.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Handling Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in the designated this compound waste container.

  • For liquid waste containing this compound (e.g., from experimental solutions), collect it in a separate, sealed, and clearly labeled container.

3. Storage of Waste:

  • Store the this compound waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is kept closed to prevent accidental spills or release of the substance.

4. Final Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your organization's EHS department or a licensed chemical waste disposal service.

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocols for Decontamination

In the absence of specific data for this compound, a general procedure for decontaminating glassware or surfaces that have come into contact with the peptide can be followed. This typically involves washing with a suitable laboratory detergent and rinsing thoroughly with water. For any residual solid material, initial removal should be done mechanically (e.g., scraping or wiping) with the collected material being disposed of as chemical waste.

Data Presentation

Due to the lack of a publicly available Safety Data Sheet for this compound, no specific quantitative data regarding disposal, such as concentration limits for drain disposal or specific neutralization parameters, can be provided. Researchers must refer to the manufacturer-supplied SDS for such information.

Visualizing the Disposal Workflow

The following diagram illustrates the general logical workflow for the proper disposal of this compound in a laboratory setting.

Pep4c_Disposal_Workflow cluster_0 Step 1: Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal start Handling of this compound collect_solid Collect Solid this compound Waste start->collect_solid collect_liquid Collect Liquid this compound Waste start->collect_liquid collect_contaminated Collect Contaminated Materials start->collect_contaminated label_waste Label Waste Container (Contents, Date) collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs dispose Dispose via Licensed Vendor contact_ehs->dispose end end dispose->end Disposal Complete

Caption: General workflow for the proper disposal of this compound.

By adhering to these general guidelines and, most importantly, obtaining and following the specific instructions in the manufacturer's Safety Data Sheet, laboratories can ensure the safe and compliant disposal of this compound. This commitment to proper chemical handling is fundamental to protecting both laboratory personnel and the environment.

Personal protective equipment for handling Pep4c

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pep4c

Disclaimer: This guide provides essential safety protocols for handling novel peptide compounds like this compound in a research setting. Since "this compound" is not a publicly documented substance, the information herein is based on best practices for handling potentially hazardous research-grade peptides. A substance-specific risk assessment is mandatory before commencing any work.

Pre-Handling Risk Assessment

Before handling this compound, a thorough risk assessment is crucial. Since specific toxicity data is unavailable, treat this compound as a potentially hazardous material.[1] Your risk assessment should consider the peptide's potential biological activity, concentration, and the procedures to be performed.

Personal Protective Equipment (PPE)

The primary barrier against accidental exposure is the consistent and correct use of appropriate PPE.[2][3] All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes of chemical solutions.[2][4]
Face ShieldRecommended when handling the lyophilized powder or during procedures with a high risk of splashing.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing.[2][4] Consider a chemical-resistant gown for procedures involving larger quantities or splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling peptides.[2][5] Change gloves immediately if they become contaminated. For higher-risk activities, consider double-gloving.[5]
Respiratory Protection RespiratorNecessary when weighing or otherwise handling the lyophilized powder to prevent inhalation.[2][5] Work should be conducted in a certified chemical fume hood or biosafety cabinet.[1][2]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and maintain the integrity of your research.

Experimental Protocol: Reconstitution of Lyophilized this compound

  • Preparation:

    • Designate a specific work area for handling this compound.[2]

    • Assemble all necessary materials: this compound vial, appropriate solvent (e.g., sterile water, buffer), calibrated pipettes, and waste containers.

    • Don the required PPE as outlined in Table 1.

  • Acclimatization:

    • Allow the sealed vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Reconstitution:

    • Perform all manipulations of the lyophilized powder within a chemical fume hood or other ventilated enclosure to avoid inhalation of airborne particles.[1][2]

    • Carefully unseal the vial.

    • Using a calibrated pipette, add the predetermined volume of the appropriate solvent to the vial.

    • Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, as this can cause the peptide to aggregate.

  • Storage of Reconstituted this compound:

    • For short-term storage, keep the reconstituted peptide solution at 4°C.[3]

    • For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][4]

    • Clearly label all vials with the peptide name, concentration, date of reconstitution, and storage conditions.[3]

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including empty vials, pipette tips, and used gloves, in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour peptide solutions down the drain.[2][3]

  • Final Disposal:

    • Follow your institution's Environmental Health and Safety (EH&S) guidelines for the final disposal of chemical waste.[2]

Emergency Procedures

In the event of an exposure, take immediate action:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.

Visual Workflow for Handling this compound

Pep4c_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Workspace prep1->prep2 prep3 Acclimatize this compound Vial prep2->prep3 handle1 Open Vial prep3->handle1 handle2 Reconstitute with Solvent handle1->handle2 handle3 Gently Mix to Dissolve handle2->handle3 post1 Aliquot for Storage handle3->post1 post2 Label Vials post1->post2 post3 Store at Correct Temperature post2->post3 disp1 Segregate Contaminated Waste disp2 Dispose via Institutional Protocol disp1->disp2 end End disp2->end start Start start->prep1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.